Product packaging for Adenosine 5'-phosphorothioate(Cat. No.:CAS No. 19341-57-2)

Adenosine 5'-phosphorothioate

Cat. No.: B091592
CAS No.: 19341-57-2
M. Wt: 363.29 g/mol
InChI Key: UBCPYVAQZGCDJO-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adenosine 5'-phosphorothioate is a phosphorothioate analogue of adenosine monophosphate (AMP) where a non-bridging oxygen atom in the phosphate group is replaced by sulfur. This modification creates a chiral center at phosphorus, resulting in two diastereomers (Rp and Sp) that are invaluable for probing enzymatic mechanisms. This compound is strictly for research applications and is not intended for diagnostic or therapeutic purposes. In biochemical research, this compound serves as a critical tool for stereochemical analysis of enzyme action. Studies have demonstrated its utility in delineating the mechanism of T4 RNA ligase, where the enzyme exhibits a distinct preference for one isomer, indicating that the reaction proceeds with inversion of configuration at the phosphorus atom . Similarly, research on the 5'-nucleotide phosphodiesterase from bovine intestinal mucosa has shown that only the Sp diastereoisomer acts as a substrate, and the enzymatic cleavage proceeds with retention of configuration, providing strong evidence for a nucleotidyl-enzyme intermediate . Furthermore, the HINT1 enzyme in humans has been shown to convert adenosine 5'-O-phosphorothioate to adenosine 5'-O-phosphate, releasing hydrogen sulfide . The phosphorothioate linkage also offers increased resistance to phosphatases compared to the native phosphate ester, enhancing the stability of the compound in certain biological assays . Researchers utilize this property and the stereospecificity of this analogue to study nucleotide-processing enzymes, map metabolic pathways, and investigate receptor interactions. Proper handling procedures should be observed. This product is for Research Use Only and is not suitable for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O6PS B091592 Adenosine 5'-phosphorothioate CAS No. 19341-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCPYVAQZGCDJO-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172946
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-57-2
Record name Adenosine 5'-phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Adenosine 5'-phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenosine 5'-phosphorothioate (AMPS) is a sulfur-containing analog of adenosine monophosphate (AMP), where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique chemical and biological properties, making it a valuable tool in biochemical and pharmacological research. AMPS serves as a substrate, competitive inhibitor, or regulator for a variety of enzymes that interact with AMP.[1][2] Its resistance to hydrolysis by some nucleases also makes it a key component in the development of therapeutic oligonucleotides.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
Synonyms Adenosine 5'-O-thiomonophosphate, 5'-AMPS[4]
Molecular Formula C₁₀H₁₄N₅O₆PS[4]
Molecular Weight 363.28 g/mol [4]
CAS Number 19341-57-2
Appearance White crystalline powder[4]
Storage Temperature -20°C[4]
Solubility Soluble in water[5]

Synthesis

While a detailed, step-by-step protocol for the de novo synthesis of this compound is not extensively documented in readily available literature, the general principle involves the thiophosphorylation of adenosine. One of the common methods for preparing related nucleotide analogs involves the use of thiophosphoryl chloride in the presence of a suitable base and solvent.

A generalized synthetic approach can be described as follows:

  • Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the adenosine ribose moiety are typically protected to ensure regioselective phosphorylation at the 5' position.

  • Thiophosphorylation: The protected adenosine is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃), in an appropriate solvent and in the presence of a base to neutralize the HCl generated.

  • Deprotection: The protecting groups on the ribose are subsequently removed under specific conditions that do not affect the phosphorothioate linkage.

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to isolate the this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities primarily by mimicking adenosine monophosphate and interacting with enzymes involved in purine metabolism and signaling.

Interaction with Enzymes

AMPS can act as a substrate, inhibitor, or regulator of several key enzymes:

  • 5'-Nucleotidases (e.g., CD73): AMPS is a substrate for ecto-5'-nucleotidase (CD73), an enzyme that dephosphorylates extracellular AMP to adenosine.[4] The conversion of AMPS by CD73 would likely produce adenosine 5'-thiomonophosphate, which could then interact with adenosine receptors.

  • Adenylate Kinase: This enzyme catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP. AMPS can act as a competitive inhibitor of adenylate kinase with respect to AMP.

  • Adenosine Deaminase: This enzyme catalyzes the deamination of adenosine to inosine. While AMPS itself is not a direct substrate, its potential conversion to a thio-adenosine analog could influence this pathway.

Role in Purinergic Signaling

Purinergic signaling involves the release of purines like ATP, ADP, AMP, and adenosine into the extracellular space, where they act on purinergic receptors (P1 for adenosine and P2 for ATP/ADP). Extracellular AMP is converted to adenosine by ecto-5'-nucleotidase (CD73).[6] As a substrate for CD73, AMPS can participate in this pathway, leading to the generation of an adenosine analog that can potentially modulate P1 receptor activity.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2_Receptor P2 Receptors ATP->P2_Receptor Binds AMP AMP ADP->AMP Hydrolysis ADP->P2_Receptor Binds CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 AMPS Adenosine 5'- phosphorothioate (AMPS) AMPS->CD73 Adenosine Adenosine P1_Receptor P1 (Adenosine) Receptors Adenosine->P1_Receptor Binds ThioAdenosine Thio-Adenosine (Analog) ThioAdenosine->P1_Receptor Modulates CD39 CD39 (Ectonucleotidase) CD73->Adenosine Dephosphorylation CD73->ThioAdenosine Dephosphorylation Cellular_Response Cellular Response P2_Receptor->Cellular_Response P1_Receptor->Cellular_Response

Caption: Purinergic signaling pathway showing the metabolism of extracellular nucleotides and the potential role of AMPS.

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

The following workflow can be adapted to study the inhibitory effect of this compound on enzymes like adenylate kinase.

EnzymeInhibitionWorkflow start Start prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - AMPS dilutions - Assay Buffer start->prep_reagents setup_rxn Set up reaction mixtures in microplate wells: - Control (no inhibitor) - Vehicle control - AMPS test concentrations prep_reagents->setup_rxn initiate_rxn Initiate reaction by adding enzyme or substrate setup_rxn->initiate_rxn measure_activity Measure enzyme activity over time (e.g., spectrophotometry, fluorometry, luminometry) initiate_rxn->measure_activity data_analysis Analyze data: - Calculate reaction rates - Plot dose-response curve - Determine IC50 value measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the inhibitory potential of AMPS on enzyme activity.

Protocol for 5'-Nucleotidase Activity Assay

This protocol is adapted from standard procedures for measuring 5'-nucleotidase activity and can be used to assess if AMPS acts as a substrate.

Principle: The assay measures the amount of inorganic phosphate released from the substrate (AMP or AMPS) by the action of 5'-nucleotidase. The released phosphate is then quantified colorimetrically.

Reagents:

  • Glycine buffer (200 mM, pH 9.0)

  • Magnesium sulfate solution (200 mM)

  • Substrate solution: Adenosine 5'-monophosphate (AMP) or this compound (AMPS) (66 mM)

  • 5'-Nucleotidase enzyme solution

  • Phosphorus standard solution

  • Color reagent (e.g., a solution containing ammonium molybdate and a reducing agent like ferrous sulfate)

  • 10 N Sulfuric Acid

Procedure:

  • Prepare a reaction mixture containing glycine buffer, magnesium sulfate, and the substrate solution (AMP for control, AMPS for the test).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 5'-nucleotidase enzyme solution.

  • Incubate for a specific period (e.g., 10-30 minutes).

  • Stop the reaction by adding 10 N sulfuric acid.

  • Add the color reagent to the reaction mixture and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Prepare a standard curve using the phosphorus standard solution to determine the concentration of inorganic phosphate released.

  • Calculate the enzyme activity as micromoles of phosphate released per minute per milligram of enzyme.

Applications in Drug Development

The most significant application of phosphorothioate-modified nucleotides, including AMPS, is in the development of antisense oligonucleotides (ASOs).

Antisense Oligonucleotides

ASOs are short, single-stranded synthetic nucleic acids that can bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, is a crucial chemical modification in ASO technology.[3]

Advantages of Phosphorothioate Modification:

  • Nuclease Resistance: The phosphorothioate backbone is more resistant to degradation by cellular nucleases compared to the natural phosphodiester backbone, which significantly increases the in vivo half-life of the ASO.[3]

  • RNase H Activation: Phosphorothioate ASOs, when bound to their target mRNA, can recruit RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the target mRNA and potent gene silencing.

  • Cellular Uptake: The modification can also influence the cellular uptake and biodistribution of the oligonucleotides.

ASO_Workflow cluster_dev ASO Development cluster_action Mechanism of Action target_id Target mRNA Identification seq_design ASO Sequence Design target_id->seq_design synthesis Chemical Synthesis (with Phosphorothioate Modifications) seq_design->synthesis purification Purification and Characterization synthesis->purification delivery Delivery to Cell purification->delivery binding ASO binds to target mRNA delivery->binding rnaseh RNase H Recruitment and Cleavage of mRNA binding->rnaseh gene_silencing Gene Silencing rnaseh->gene_silencing

References

An In-depth Technical Guide to Adenosine 5'-phosphorothioate: Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine 5'-phosphorothioate (AMPS), a crucial analog of adenosine 5'-monophosphate (AMP). This document delves into its chemical structure, biological functions, and applications in research, with a focus on its role as an enzyme inhibitor and a tool in studying cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Structure of this compound

This compound is a structural analog of AMP where a non-bridging oxygen atom in the phosphate group is substituted with a sulfur atom. This single atomic substitution has profound effects on the molecule's chemical properties and biological activity. The presence of the sulfur atom creates a chiral center at the phosphorus, resulting in two stereoisomers: the Rp and Sp diastereomers. This chirality is a critical factor in its interaction with enzymes, often leading to stereospecific binding and activity.

structure cluster_adenosine Adenosine cluster_phosphate 5'-Phosphorothioate Group Adenine Adenine Ribose Ribose Adenine->Ribose N-glycosidic bond O3 O Ribose->O3 5'-Ester bond P P O1 O P->O1 O2 O P->O2 S S P->S P->O3 caption Chemical Structure of this compound

Caption: Chemical Structure of this compound

Biological Function and Applications

AMPS is a versatile molecule in biological research, primarily utilized for its ability to modulate the activity of AMP-dependent enzymes. Its functions can be categorized as follows:

  • Enzyme Inhibition: The phosphorothioate modification makes AMPS resistant to hydrolysis by many nucleotidases and phosphatases. This stability, coupled with its structural similarity to AMP, allows it to act as a competitive inhibitor for a wide range of enzymes that utilize AMP as a substrate or an allosteric regulator.[1] The mechanism of inhibition can be attributed to the altered electrophilicity of the phosphorus atom and steric hindrance due to the larger size of the sulfur atom compared to oxygen.[2] This inhibitory property makes AMPS a valuable tool for studying enzyme kinetics and for elucidating the roles of specific enzymes in biological pathways.

  • Substrate for Kinases: While it is an inhibitor of many hydrolases, AMPS can serve as a substrate for certain kinases. For instance, it can be phosphorylated by adenylate kinase to produce adenosine 5'-diphosphorothioate (ADPS). This allows for the enzymatic synthesis of phosphorothioate-containing di- and tri-phosphate nucleotides.

  • Component of Antisense Oligonucleotides: The phosphorothioate linkage is a common modification in the backbone of antisense oligonucleotides used in research and therapeutics. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability and half-life of the oligonucleotide drugs.[3]

  • Signaling Molecule Analog: In mammalian cells, phosphorothioate-modified mRNA cap analogs have been shown to stabilize mRNA and enhance translational efficiency.[4] While the direct role of free AMPS as a signaling molecule in mammals is not well-established, its incorporation into larger molecules highlights the biological significance of the phosphorothioate moiety. In plant cells, extracellular AMPS has been shown to induce an increase in cytosolic calcium concentration, suggesting a role in signal transduction pathways.

Quantitative Data: Enzyme Inhibition

AMPS has been demonstrated to be a potent inhibitor of various enzymes. The following table summarizes the reported inhibition constants (Ki) for several enzymes.

EnzymeOrganism/SourceSubstrateInhibition TypeKi Value (µM)Reference
Class C Acid Phosphatase (rP4)Haemophilus influenzaep-nitrophenyl phosphateCompetitive0.03[2]
Class C Acid Phosphatase (FtCCAP)Francisella tularensisp-nitrophenyl phosphateCompetitive0.3[2]
5'-Nucleotidase (Type II)Crotalus adamanteus venom5'-AMPCompetitive20[2]
(Asymmetrical) Ap4A hydrolaseLupinAp4ACompetitive0.15
(Asymmetrical) Ap4A hydrolaseHumanAp4ACompetitive1.5
DNA Polymerase α and βHumanDNA templateCompetitive-[3]
DNA Polymerase γ and δHumanDNA templateNoncompetitive-[3]
RNase H1 and H2HumanRNA-DNA duplexCompetitive-[3]

Experimental Protocols

Chemical Synthesis of this compound

Several methods for the chemical synthesis of AMPS have been reported. The following is a generalized protocol based on the H-phosphonate approach, which offers high yields and purity.[5]

Workflow for the Chemical Synthesis of AMPS

synthesis_workflow A Starting Material: Adenosine B Protection of 5'-OH group A->B C H-phosphonate Coupling B->C D Sulfurization C->D E Deprotection D->E F Purification (e.g., HPLC) E->F G Final Product: This compound F->G caption General workflow for the chemical synthesis of AMPS.

Caption: General workflow for the chemical synthesis of AMPS.

Materials:

  • Adenosine

  • Protecting groups for the 2' and 3'-hydroxyl groups (e.g., TBDMS)

  • H-phosphonate reagent

  • Coupling agent (e.g., pivaloyl chloride)

  • Sulfurizing reagent (e.g., elemental sulfur in pyridine/carbon disulfide)

  • Deprotection reagents (e.g., TBAF for TBDMS)

  • Solvents (e.g., pyridine, acetonitrile)

  • Purification system (e.g., HPLC with a reverse-phase column)

Procedure:

  • Protection: Protect the 2' and 3'-hydroxyl groups of adenosine using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to ensure regioselective reaction at the 5'-hydroxyl group.

  • H-phosphonate Coupling: React the protected adenosine with an H-phosphonate reagent in the presence of a coupling agent such as pivaloyl chloride in pyridine. This forms an H-phosphonate diester intermediate.

  • Sulfurization: Introduce the sulfur atom by treating the H-phosphonate intermediate with a sulfurizing reagent. A common method is to use a solution of elemental sulfur in a mixture of pyridine and carbon disulfide. This reaction converts the P-H bond to a P=S bond.

  • Deprotection: Remove the protecting groups from the 2' and 3'-hydroxyls. For TBDMS groups, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Purification: Purify the crude product using a suitable chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and NMR spectroscopy.

Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of AMPS on an enzyme that utilizes AMP.

Workflow for an Enzyme Inhibition Assay

inhibition_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with AMPS (Pre-incubation) A->D B Prepare Substrate Solution E Initiate Reaction by Adding Substrate B->E C Prepare AMPS (Inhibitor) Solutions (Varying Concentrations) C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Plot Reaction Rates vs. Substrate Concentration F->G H Determine Kinetic Parameters (Km, Vmax) G->H I Calculate Ki using Michaelis-Menten or Lineweaver-Burk plots H->I caption General workflow for determining enzyme inhibition by AMPS. thiol_mediated_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PS_Oligo Phosphorothioate Oligonucleotide Thiol_Receptor Cell Surface Thiol Groups PS_Oligo->Thiol_Receptor Binding Internalized_Oligo Internalized Oligonucleotide Thiol_Receptor->Internalized_Oligo Endocytosis Endosome Endosomal Compartment Internalized_Oligo->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Target_mRNA Target mRNA Cytosol->Target_mRNA Hybridization Gene_Silencing Gene Silencing Target_mRNA->Gene_Silencing caption Proposed pathway for the cellular uptake of phosphorothioate oligonucleotides.

References

An In-depth Technical Guide to the Synthesis of Adenosine 5'-phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Adenosine 5'-phosphorothioate (AMPS), a crucial analog of adenosine monophosphate (AMP) utilized in various biochemical and therapeutic applications. AMPS is a valuable tool for studying signal transduction pathways and serves as a precursor for the synthesis of other thio-containing nucleotides. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for comparison, and illustrates relevant signaling pathways.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a "one-pot" reaction involving the selective 5'-phosphitylation of unprotected adenosine, followed by a sulfurization step. This method avoids the need for complex protection and deprotection steps, making it an efficient approach.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of nucleoside 5'-(α-P-thio)triphosphates and can be modified for the synthesis of the monophosphorothioate.

Materials:

  • Adenosine

  • 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)

  • Tributylamine

  • Sulfur (S8)

  • Pyridine

  • Triethylamine

  • Methanol

  • Anhydrous solvents (e.g., DMF or pyridine)

Procedure:

  • Phosphitylation:

    • Dissolve adenosine in an anhydrous solvent such as pyridine or DMF.

    • In a separate flask, react salicyl phosphorochloridite with tributylamine to form the in situ phosphitylating reagent.

    • Add the phosphitylating reagent dropwise to the adenosine solution at room temperature under an inert atmosphere (e.g., argon).

    • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Sulfurization:

    • To the reaction mixture, add a solution of elemental sulfur in pyridine.

    • Stir the mixture at room temperature for 12-24 hours.

  • Hydrolysis and Work-up:

    • Quench the reaction by adding a mixture of water and triethylamine.

    • Evaporate the solvents under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by ion-exchange chromatography.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Yield Varies, but yields for related nucleoside 5'-(α-P-thio)triphosphates can be around 20%.[1][1]
Purity High purity can be achieved after chromatographic purification.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. Nucleoside kinases can be employed to catalyze the phosphorylation of adenosine using a thiophosphate donor.

Experimental Protocol: Enzymatic Synthesis

This is a general protocol that can be optimized based on the specific kinase used.

Materials:

  • Adenosine

  • Adenosine triphosphate γ-S (ATPγS) as the thiophosphate donor

  • A suitable nucleoside kinase (e.g., from Saccharomyces cerevisiae)

  • Buffer solution (e.g., Tris-HCl)

  • Magnesium chloride (MgCl2)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing adenosine, ATPγS, and MgCl2 in the appropriate buffer.

    • Equilibrate the mixture to the optimal temperature for the chosen kinase (typically 25-37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the nucleoside kinase.

    • Incubate the reaction mixture for a sufficient period (e.g., 1-4 hours), with gentle agitation.

  • Reaction Termination and Purification:

    • Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.

    • The product can be purified using high-performance liquid chromatography (HPLC).

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Yield Generally high due to enzyme specificity.
Purity Typically very high, often requiring minimal purification.

Signaling Pathways Involving this compound

This compound, as an analog of AMP, can influence various signaling pathways. It can act as a modulator of purinergic receptors and interact with enzymes involved in cyclic AMP (cAMP) signaling.

P2Y Receptor Activation

Adenosine and its analogs can activate P2Y receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors can lead to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, or the modulation of adenylyl cyclase activity, affecting cAMP levels.[2][3][4]

P2Y_Receptor_Pathway AMPS Adenosine 5'- phosphorothioate P2Y_Receptor P2Y Receptor AMPS->P2Y_Receptor G_Protein G Protein (Gq/G_i) P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates AC Adenylyl Cyclase G_Protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization triggers Cellular_Response Cellular Response DAG->Cellular_Response Ca_Mobilization->Cellular_Response cAMP cAMP AC->cAMP produces cAMP->Cellular_Response cAMP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates Phosphorylation Protein Phosphorylation PKA_active->Phosphorylation catalyzes Cellular_Response Cellular Response Phosphorylation->Cellular_Response AMPS Adenosine 5'- phosphorothioate AMPK AMPK AMPS->AMPK activates AMPK->Cellular_Response regulates

References

The Advent of a Stalwart Analog: A Technical Guide to the Discovery and History of Adenosine 5'-phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of biochemical research, the development of molecular tools that allow for the dissection of complex biological processes is paramount. Among these, non-hydrolyzable analogs of ubiquitous molecules have proven invaluable. Adenosine 5'-phosphorothioate (ATPγS), a slowly hydrolyzable analog of adenosine triphosphate (ATP), stands as a cornerstone in the study of ATP-dependent processes. Its introduction in the early 1970s provided researchers with a means to probe the intricacies of enzyme mechanisms, receptor signaling, and motor protein function. This technical guide delves into the discovery, synthesis, and historical application of ATPγS, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and First Synthesis

A key early method for the synthesis of nucleoside phosphorothioates involved the reaction of the corresponding nucleoside with thiophosphoryl chloride. Later, more refined methods were developed, including enzymatic approaches. For instance, a 1977 paper by Eckstein describes a method for the enzymatic synthesis of radiolabeled [³⁵S]ATPγS, underscoring the availability and importance of this analog in biochemical studies by that time.

Physicochemical Properties and Mechanism of Action

ATPγS is an analog of ATP in which one of the non-bridging oxygen atoms on the γ-phosphate is replaced by a sulfur atom. This substitution has profound effects on its chemical properties. The phosphorus-sulfur (P-S) bond is longer and less polar than the phosphorus-oxygen (P-O) bond, and the thiophosphate group has a lower pKa. These differences contribute to the significantly slower rate of hydrolysis of the terminal thiophosphate group by most ATPases compared to the phosphate group of ATP.

This resistance to hydrolysis is the primary reason for its utility. By binding to the ATP-binding site of an enzyme without being rapidly broken down, ATPγS can "trap" the enzyme in an ATP-bound state, allowing researchers to study the conformational changes and binding events that precede hydrolysis and product release. However, it is crucial to note that ATPγS is not entirely non-hydrolyzable and can be a substrate for some enzymes, a fact that has been exploited to elucidate certain enzymatic mechanisms.

Key Early Applications

The introduction of ATPγS revolutionized the study of several key areas of biology, most notably purinergic signaling and muscle contraction.

Elucidation of Purinergic Signaling Pathways

In the early 1970s, Geoffrey Burnstock proposed the concept of purinergic neurotransmission, where ATP acts as a signaling molecule. This was a controversial idea at the time. ATPγS became a critical tool in distinguishing between the effects of ATP itself and its breakdown product, adenosine. The slow hydrolysis of ATPγS allowed for the sustained activation of what would come to be known as P2 purinergic receptors, without the confounding activation of P1 adenosine receptors. This was instrumental in the pharmacological characterization and classification of P2 receptor subtypes.

Dissecting the Mechanism of Muscle Contraction

The sliding filament model of muscle contraction, driven by the interaction of actin and myosin and fueled by ATP hydrolysis, was a major area of research. ATPγS was used to investigate the different states of the myosin ATPase cycle. By binding to myosin, ATPγS could induce a state analogous to the ATP-bound state, allowing for the study of its interaction with actin and the conformational changes in the myosin head. These studies were crucial in understanding the energetics and mechanics of muscle contraction.

Quantitative Data

The following tables summarize some of the early quantitative data comparing the effects of ATP and ATPγS on various enzyme and receptor systems. It is important to note that experimental conditions (pH, temperature, ion concentrations) vary between studies, so direct comparisons across different tables should be made with caution.

Table 1: Kinetic Parameters for eIF4A Helicase

SubstrateK_M (μM)k_cat (min⁻¹)
ATP58 ± 110.97 ± 0.06
ATPγS66 ± 91.01 ± 0.04
Data from a study on the RNA-stimulated nucleotide hydrolysis by eukaryotic translation initiation factor 4A (eIF4A).

Table 2: Kinetic Parameters for ClpA ATPase

SubstrateK_m (μM)k_cat (min⁻¹)
ATPγS134 ± 460.05 ± 0.004
Data from a study on the ClpA-catalyzed ATPγS hydrolysis.

Table 3: P2 Receptor Agonist Potency (Early Studies)

AgonistReceptor Subtype (inferred from tissue)EC₅₀ / Relative Potency
ATPP2Y-like (various smooth muscles)Potent agonist
ATPγSP2Y-like (various smooth muscles)Often equipotent or slightly less potent than ATP
α,β-methylene ATPP2X-like (various smooth muscles)More potent than ATP
Data compiled from various early pharmacological studies on smooth muscle preparations.

Experimental Protocols

Enzymatic Synthesis of [³⁵S]ATPγS (Based on Eckstein, 1977)

This protocol describes the synthesis of radiolabeled ATPγS via a thiophosphate exchange reaction.

Materials:

  • Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

  • [³⁵S]Thiophosphate

  • Glyceraldehyde-3-phosphate dehydrogenase

  • Phosphoglycerate kinase

  • 3-Phosphoglycerate

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Method:

  • Prepare a reaction mixture containing ATPγS, [³⁵S]thiophosphate, and 3-phosphoglycerate in the reaction buffer.

  • Initiate the reaction by adding a mixture of glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase.

  • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • Monitor the incorporation of the ³⁵S label into ATPγS over time using a suitable method, such as thin-layer chromatography followed by autoradiography or scintillation counting.

  • Purify the resulting [³⁵S]ATPγS using ion-exchange chromatography (e.g., DEAE-cellulose column).

Characterization of P2 Receptor Activity in Smooth Muscle Preparations (Generalized from early studies)

This protocol outlines a general workflow for investigating the effects of ATPγS on smooth muscle contraction, a common early method for characterizing P2 receptors.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig taenia coli)

  • Organ bath with physiological salt solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂

  • Isotonic force transducer and recording equipment

  • ATP, ATPγS, adenosine, and specific receptor antagonists

  • Enzyme inhibitors (e.g., for ectonucleotidases)

Method:

  • Mount the isolated smooth muscle strip in the organ bath under a slight resting tension.

  • Allow the tissue to equilibrate until a stable baseline is achieved.

  • Construct cumulative concentration-response curves for ATP by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Wash the tissue and allow it to recover to baseline.

  • Repeat step 3 with ATPγS to determine its potency and efficacy relative to ATP.

  • To differentiate between P1 and P2 receptor activation, perform experiments in the presence of a P1 antagonist (e.g., theophylline) or an ectonucleotidase inhibitor to prevent ATP breakdown to adenosine.

  • Compare the responses to ATP and ATPγS under these conditions to elucidate the direct effects on P2 receptors.

Visualizations

Discovery_and_Synthesis_Timeline cluster_1960s Late 1960s cluster_1970s 1970s cluster_1980s 1980s Concept Initial work on phosphorothioate nucleotides Synthesis First Chemical Synthesis of ATP Analogs (Goody & Eckstein, 1971) Concept->Synthesis Leads to Enzymatic_Synthesis Enzymatic Synthesis of [³⁵S]ATPγS (Eckstein, 1977) Synthesis->Enzymatic_Synthesis Enables Purinergic_Hypothesis Purinergic Signaling Hypothesis (Burnstock, 1972) Synthesis->Purinergic_Hypothesis Key Tool For Muscle_Studies Myosin ATPase Mechanism Studies Synthesis->Muscle_Studies Key Tool For P2_Classification Pharmacological Classification of P2 Receptors Purinergic_Hypothesis->P2_Classification Drives Research

Timeline of the discovery and early application of ATPγS.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_released ATP Release (e.g., from nerve terminal) ATP ATP ATP_released->ATP P2_Receptor P2 Receptor ATP->P2_Receptor Activates Ectonucleotidase Ectonucleotidase ATP->Ectonucleotidase Hydrolyzed by ATPgammaS ATPγS (Experimental Analog) ATPgammaS->P2_Receptor Sustained Activation (Slow Hydrolysis) Cellular_Response_P2 Cellular Response (e.g., ion flux, second messengers) P2_Receptor->Cellular_Response_P2 Adenosine Adenosine Ectonucleotidase->Adenosine P1_Receptor P1 Receptor Adenosine->P1_Receptor Activates Cellular_Response_P1 Cellular Response (e.g., cAMP modulation) P1_Receptor->Cellular_Response_P1

Role of ATPγS in dissecting purinergic signaling pathways.

Myosin_ATPase_Cycle Myosin_Actin_Rigor Myosin-Actin (Rigor State) Myosin_ATP Myosin-ATP (Detached) Myosin_Actin_Rigor->Myosin_ATP + ATP ATPgammaS_Block ATPγS binds, but hydrolysis is very slow. Cycle is arrested. Myosin_Actin_Rigor->ATPgammaS_Block + ATPγS Myosin_ADP_Pi Myosin-ADP-Pi (Cocked State) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP_Pi Myosin-Actin-ADP-Pi Myosin_ADP_Pi->Myosin_Actin_ADP_Pi + Actin Myosin_Actin_ADP Myosin-Actin-ADP Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release (Power Stroke) Myosin_Actin_ADP->Myosin_Actin_Rigor ADP Release

The myosin ATPase cycle and the inhibitory action of ATPγS.

Conclusion

This compound has been an indispensable tool in the biochemist's arsenal for over half a century. Its discovery and application were pivotal in advancing our understanding of fundamental biological processes, from cell signaling to muscle function. While often categorized as "non-hydrolyzable," its nuanced behavior as a slow substrate for some enzymes has provided even deeper mechanistic insights. This guide has provided a historical and technical overview of this remarkable molecule, highlighting its journey from a novel synthetic compound to a cornerstone of modern biochemical research. The legacy of ATPγS continues as it is still widely used in laboratories around the world, a testament to the enduring power of well-designed chemical probes in unraveling the complexities of life.

Adenosine 5'-phosphorothioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPaS) is a structurally analogous molecule to adenosine triphosphate (ATP) where a non-bridging oxygen atom in the alpha-phosphate group is substituted with a sulfur atom. This modification confers unique biochemical properties, most notably an increased resistance to enzymatic hydrolysis by nucleases.[1][2] This enhanced stability makes ATPaS a valuable tool in biochemical and pharmacological research, particularly in the study of purinergic signaling pathways and enzyme kinetics.[3][4] This guide provides an in-depth overview of the core biochemical properties of ATPaS, including its chemical structure, stability, and its role as an agonist at P2 purinergic receptors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its application in research and drug development.

Core Biochemical Properties

Chemical Structure and Stability

The key structural feature of ATPaS is the replacement of an oxygen atom with a sulfur atom on the α-phosphate group. This phosphorothioate linkage significantly increases the molecule's resistance to cleavage by a variety of exonucleases and phosphodiesterases.[5][6] While snake venom phosphodiesterase can hydrolyze the Rp diastereomer of some phosphorothioate-containing oligonucleotides, the Sp diastereomer is generally more resistant.[5] This increased stability is a critical property that allows ATPaS to persist in biological systems for longer durations compared to ATP, making it a suitable tool for studying sustained receptor activation and enzymatic inhibition.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆N₅O₁₂P₃S[8]
Molecular Weight507.2 g/mol [8]
SolubilitySoluble in water[8]
StabilityMore resistant to enzymatic hydrolysis than ATP[1][7]
Interaction with Enzymes

ATPaS can act as a substrate, competitive inhibitor, or regulator for various enzymes that typically interact with ATP.[3][4] Its interaction is often stereospecific, with different enzyme classes showing preference for either the Rp or Sp diastereomer of the phosphorothioate group.[5]

  • Kinases: Many kinases can utilize ATPaS as a substrate, transferring the thiophosphate group to their target molecules. This property is exploited in kinase activity assays to introduce a stable thiophosphate mark.

  • ATPases: The rate of hydrolysis of ATPγS (a related analog with sulfur on the gamma-phosphate) by ATPase is significantly slower than that of ATP.[8] This resistance to hydrolysis makes phosphorothioate analogs useful for studying the non-hydrolytic functions of ATPases and for trapping enzymes in an ATP-bound state.

  • Ecto-nucleotidases: These cell surface enzymes are responsible for the extracellular breakdown of nucleotides like ATP.[9][10] The phosphorothioate modification in ATPaS makes it more resistant to hydrolysis by ecto-nucleotidases compared to ATP, leading to prolonged signaling in the extracellular space.[11]

Role in Purinergic Signaling

Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[12][13] ATPaS acts as a non-selective agonist at several of these P2 receptors, mimicking the action of ATP to elicit a range of cellular responses.

Table 2: Agonist Activity of ATPaS at P2 Receptors

Receptor SubtypeAgonist ActivityEC₅₀ (μM)Reference
P2Y₁Agonist-[13]
P2Y₂Agonist-[14]
P2Y₄Agonist (rat), Antagonist (human)-[15]
P2X₁Agonist-[12]
P2X₂Agonist-[16]
P2X₃Agonist-[12]
P2X₄Agonist-[16]
P2X₅Agonist-[16]
P2X₇Agonist-[16]

Activation of P2X receptors by ATPaS leads to the opening of ion channels and the influx of cations like Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.[12] Activation of P2Y receptors by ATPaS triggers G-protein-mediated signaling pathways, leading to the activation of enzymes such as phospholipase C and the subsequent generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] These signaling events can influence a wide array of cellular processes, including inflammation, neurotransmission, and cell proliferation.[17][18]

Experimental Protocols

Synthesis of this compound

Several methods for the chemical synthesis of nucleoside 5'-(α-P-thio)triphosphates have been described. A common approach involves the activation of adenosine 5'-monophosphorothioate followed by the addition of pyrophosphate.[19] A one-pot synthesis strategy without the need for protecting groups on the nucleoside has also been reported, offering a more facile route to obtaining dNTPαS and NTPαS analogs.[20]

General One-Pot Synthesis Protocol (adapted from[20]):

  • Dry the unprotected adenosine nucleoside and tributylammonium pyrophosphate under high vacuum.

  • Prepare a mild phosphitylating reagent in situ by reacting 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylamine.

  • React the phosphitylating reagent with the unprotected adenosine to selectively phosphitylate the 5'-hydroxyl group.

  • Perform sulfurization of the resulting phosphite triester using a suitable sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione).

  • Hydrolyze the product to yield the crude ATPaS.

  • Purify the crude ATPaS using precipitation or chromatographic techniques such as HPLC.

ATPase Activity Assay

The resistance of ATPaS to hydrolysis can be quantified using a modified ATPase activity assay. This assay typically measures the amount of inorganic phosphate (Pi) released over time.

Protocol for ATPase Assay:

  • Prepare a reaction buffer appropriate for the specific ATPase being studied (e.g., containing Tris-HCl, MgCl₂, and NaCl).

  • Add the purified ATPase enzyme to the reaction buffer.

  • Initiate the reaction by adding a known concentration of ATPaS. As a control, run a parallel reaction with ATP.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing malachite green and molybdate in an acidic environment).

  • Quantify the amount of free thiophosphate or phosphate released using a colorimetric method, such as the malachite green assay, or by using radiolabeled [γ-³²P]ATP and separating the hydrolyzed phosphate by thin-layer chromatography.[21][22]

  • Calculate the rate of hydrolysis and compare the activity with ATPaS to that with ATP.

Signaling Pathway and Experimental Workflow Diagrams

P2Y_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATPaS ATPaS P2Y_R P2Y Receptor ATPaS->P2Y_R binds G_protein Gq/11 P2Y_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response PKC->Cell_response leads to Ca_release->Cell_response leads to

Caption: P2Y Receptor Signaling Pathway Activated by ATPaS.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_buffer Prepare Reaction Buffer mix_reagents Combine Buffer, Enzyme, and Substrate prep_buffer->mix_reagents prep_enzyme Purify ATPase Enzyme prep_enzyme->mix_reagents prep_substrate Prepare ATPaS and ATP Solutions prep_substrate->mix_reagents incubate Incubate at Optimal Temperature mix_reagents->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots stop_reaction Stop Reaction take_aliquots->stop_reaction quantify_pi Quantify Released (Thio)Phosphate stop_reaction->quantify_pi calculate_rate Calculate Hydrolysis Rate quantify_pi->calculate_rate compare_rates Compare ATPaS vs. ATP Hydrolysis Rates calculate_rate->compare_rates

Caption: Experimental Workflow for an ATPase Activity Assay.

References

Adenosine 5'-phosphorothioate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPaS), also known as Adenosine 5'-O-thiomonophosphate (AMPS), is a structurally analogous molecule to adenosine monophosphate (AMP) where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique biochemical properties, establishing ATPaS as a valuable tool in studying various enzymatic processes and as a potential modulator of signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of ATPaS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-characterized mechanism of action of this compound is its role as an enzyme inhibitor. Its structural similarity to AMP allows it to bind to the active sites of various AMP-utilizing enzymes. However, the presence of the sulfur atom can sterically and electronically hinder the catalytic process, leading to competitive inhibition.

Inhibition of Class C Acid Phosphatases

A significant body of research has elucidated the structural basis for the potent inhibition of class C acid phosphatases by ATPaS. These bacterial outer membrane enzymes are part of the haloacid dehalogenase structural superfamily.

The key mechanistic details are as follows:

  • Submicromolar Inhibition: ATPaS acts as a powerful inhibitor of class C acid phosphatases, with inhibition occurring at submicromolar concentrations.

  • Steric Hindrance: While the overall conformation of bound ATPaS is nearly identical to that of the natural substrate, 5'-AMP, the larger van der Waals radius of the sulfur atom compared to oxygen forces a rotation of the thiophosphoryl group out of the optimal position within the phosphoryl-binding pocket.

  • Catalytically Nonproductive Conformation: This rotation results in a catalytically nonproductive binding mode. The phosphorus atom is not correctly positioned for nucleophilic attack by the catalytic aspartate residue (Asp64 in Haemophilus influenzae class C acid phosphatase). Furthermore, the oxygen atom of the scissile O-P bond is displaced, preventing its protonation by another critical aspartate residue (Asp66) that facilitates the departure of the leaving group.

This steric clash provides a clear structural explanation for the potent inhibitory effect of ATPaS on this class of enzymes.

Competitive Inhibition of 5'-Nucleotidases

ATPaS is also a known competitive inhibitor of 5'-nucleotidases. These enzymes are responsible for the hydrolysis of 5'-mononucleotides to their corresponding nucleosides.

  • Competitive Nature: ATPaS competes with the natural substrate, AMP, for binding to the active site of 5'-nucleotidases.

  • Reduced Electrophilicity: One proposed mechanism for this inhibition is the lower electronegativity of sulfur compared to oxygen. This difference reduces the electrophilicity of the phosphorus atom in ATPaS, making it less susceptible to nucleophilic attack by the enzyme's catalytic machinery.

Quantitative Data on Enzyme Inhibition and Biological Activity

The following table summarizes the available quantitative data for the interaction of this compound with various enzymes and biological systems.

Enzyme/SystemOrganism/SourceInhibition/Activity TypeQuantitative Value
5'-Nucleotidase (Type II)Crotalus adamanteus venomCompetitive Inhibitor (Ki)20 µM
Phosphorylase Kinase-Inhibitor (Ki)0.53 µM
Platelet Aggregation-Agonist (EC50)20 µM

Involvement in Cellular Signaling

While primarily studied as an enzyme inhibitor, there is emerging evidence for the role of ATPaS and other phosphorothioate-containing molecules in modulating cellular signaling pathways.

Plant Cell Signaling

In the plant species Arabidopsis thaliana, exogenously applied ATPaS has been shown to influence intracellular calcium levels, a key second messenger in many signaling cascades.

  • Modulation of Calcium Influx: ATPaS was observed to decrease the oligogalacturonic acid (OGA)-induced increase in cytoplasmic calcium concentration ([Ca2+]cyt). This suggests that ATPaS can interfere with signaling pathways that regulate calcium channels.

P2 Receptor Signaling

P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides like ATP and ADP, playing crucial roles in numerous physiological processes, including inflammation and neurotransmission. While direct and extensive studies on ATPaS interaction with the full spectrum of P2 receptors are not widely available, its structural similarity to AMP, a breakdown product of ATP, suggests potential interactions. Further research is needed to fully elucidate the role of ATPaS in purinergic signaling.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound's mechanism of action.

Assay for 5'-Nucleotidase Inhibition

A common method to determine the inhibitory effect of ATPaS on 5'-nucleotidase activity is a colorimetric assay that measures the release of inorganic phosphate.

Principle: The enzymatic activity of 5'-nucleotidase on a substrate like AMP liberates inorganic phosphate. The concentration of this liberated phosphate can be quantified using a colorimetric reagent, such as a malachite green-based solution, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Protocol Outline:

  • Reaction Setup: Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl), MgCl2, the substrate (AMP), and varying concentrations of the inhibitor (ATPaS).

  • Enzyme Addition: Initiate the reaction by adding a purified 5'-nucleotidase enzyme preparation.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding a malachite green-molybdate reagent.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting color at a specific wavelength (e.g., ~620-660 nm).

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the ATPaS concentration to determine the IC50 value. To determine the Ki, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using methods like Lineweaver-Burk plots.

X-ray Crystallography for Structural Analysis of Enzyme-Inhibitor Complexes

To understand the structural basis of inhibition, X-ray crystallography is an indispensable technique.

Protocol Outline:

  • Protein Expression and Purification: Overexpress and purify the target enzyme (e.g., a class C acid phosphatase) to homogeneity.

  • Crystallization: Screen for crystallization conditions for the purified enzyme. Once suitable crystals are obtained, they are soaked in a solution containing a high concentration of ATPaS to form the enzyme-inhibitor complex.

  • X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the enzyme-ATPaS complex using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the refined structure to visualize the binding mode of ATPaS in the active site and identify the key interactions responsible for inhibition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and study of this compound.

enzyme_inhibition_mechanism cluster_enzyme Enzyme Active Site ActiveSite Enzyme Active Site Products Products ActiveSite->Products Catalysis Inhibition Inhibition ActiveSite->Inhibition No Catalysis AMP AMP (Substrate) AMP->ActiveSite Binds ATPaS ATPaS (Inhibitor) ATPaS->ActiveSite Binds Competitively

Caption: Competitive inhibition of an enzyme by ATPaS.

class_c_phosphatase_inhibition ATPaS This compound (ATPaS) Binding ATPaS Binds to Active Site ATPaS->Binding ActiveSite Class C Acid Phosphatase Active Site Binding->ActiveSite StericHindrance Steric Hindrance from Thiophosphoryl Group Binding->StericHindrance Rotation Rotation of Thiophosphoryl Group StericHindrance->Rotation NonProductive Non-Productive Binding Mode Rotation->NonProductive NoAttack P atom misaligned for nucleophilic attack by Asp64 NonProductive->NoAttack NoProtonation Scissile O-P bond O atom too far for protonation by Asp66 NonProductive->NoProtonation Inhibition Enzyme Inhibition NoAttack->Inhibition NoProtonation->Inhibition

Caption: Structural basis of Class C acid phosphatase inhibition by ATPaS.

experimental_workflow_5nt_assay Start Start: Prepare Reagents Reaction Set up reaction: Buffer, MgCl2, AMP, ATPaS Start->Reaction Initiate Add 5'-Nucleotidase Reaction->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction & Add Malachite Green Reagent Incubate->Stop Measure Measure Absorbance at ~660 nm Stop->Measure Analyze Analyze Data: Calculate IC50/Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a 5'-nucleotidase inhibition assay.

Conclusion

This compound is a versatile molecular probe whose mechanism of action is primarily centered on the competitive inhibition of AMP-dependent enzymes. The detailed structural understanding of its interaction with class C acid phosphatases provides a paradigm for steric-based enzyme inhibition. While its role in broader signaling pathways is an area of active investigation, its utility in biochemical and pharmacological research is well-established. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this important nucleotide analog.

The Role of Phosphorothioate Modification in Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The strategic chemical modification of oligonucleotides is a cornerstone of nucleic acid therapeutics. Among the most pivotal and widely adopted modifications is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur.[1][2] This seemingly minor alteration imparts profound changes to the molecule's physicochemical properties, most notably a dramatic increase in resistance to nuclease degradation.[3][4] This enhanced stability extends the in vivo half-life, a critical feature for therapeutic efficacy.[5] Consequently, phosphorothioate modifications are integral to the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][6] This guide provides an in-depth technical overview of the chemistry, biological properties, synthesis, and applications of phosphorothioate-modified nucleotides, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Phosphorothioate Modification

The fundamental challenge in harnessing oligonucleotides for therapeutic purposes is their inherent instability in biological systems.[7] Unmodified DNA and RNA, with their natural phosphodiester backbones, are rapidly degraded by ubiquitous cellular enzymes called nucleases.[4] The phosphorothioate modification directly addresses this vulnerability. By substituting a non-bridging oxygen with a sulfur atom, a phosphorothioate linkage is formed.[2][8] This bond is significantly more resistant to cleavage by both endo- and exonucleases, thereby prolonging the active lifetime of the oligonucleotide in serum and within cells.[9][10] This modification, while preserving the overall geometry and charge of the nucleic acid backbone, introduces a chiral center at the phosphorus atom, leading to stereoisomers that can influence the molecule's biological activity.[3][6] The majority of oligonucleotide therapeutics in clinical use or development incorporate phosphorothioate linkages, underscoring their essential role in the field.[5][11]

Chemical Structure and Physicochemical Properties

The Phosphorothioate Linkage

The substitution of sulfur for a non-bridging oxygen creates the phosphorothioate (PS) internucleotide linkage.[6] This modification maintains the negative charge of the natural backbone, making PS-oligonucleotides close structural and electronic analogues of their phosphodiester counterparts.[2][3] However, the difference in atomic size and electronegativity between sulfur and oxygen imparts unique properties.

Figure 1. Comparison of Phosphodiester and Phosphorothioate Linkages.

Chirality and Stereoisomers

The replacement of one of the two non-bridging oxygen atoms with sulfur creates a chiral center at the phosphorus atom.[6][8] This results in two possible stereoisomers for each phosphorothioate linkage: the Rp and Sp diastereomers.[6] Standard, non-stereocontrolled oligonucleotide synthesis produces a mixture of these diastereomers.[3] For an oligonucleotide with 'n' phosphorothioate linkages, this results in a complex mixture of 2^(n-1) distinct stereoisomers.[6][12] The specific stereochemistry (Rp vs. Sp) at each position can significantly impact the oligonucleotide's higher-order structure, thermal stability, nuclease resistance, protein binding, and ultimately, its therapeutic efficacy and safety profile.[13][14][15]

Key Physicochemical Properties
  • Nuclease Resistance: This is the primary and most significant advantage of PS modification. The PS linkage is a poor substrate for most nucleases, dramatically increasing the oligonucleotide's half-life in biological fluids and intracellularly.[1][3] Fully phosphorothioated oligonucleotides are substantially more stable than unmodified versions, and even the inclusion of just three PS bonds at the 3' and 5' ends can provide significant protection against exonucleases.[4][10][16]

  • Protein Binding: The substitution of sulfur increases the hydrophobicity of the phosphate backbone, leading to enhanced interactions with a wide range of proteins, including plasma proteins (e.g., albumin) and cell-surface proteins.[1][17] This increased protein binding is crucial for improving the pharmacokinetic profile, facilitating cellular uptake, and ensuring broad tissue distribution.[5][18] However, it can also lead to non-specific binding, which may contribute to certain toxicities.[19][20]

  • Thermal Stability (Tₘ): Each phosphorothioate modification slightly destabilizes the duplex formed with a complementary DNA or RNA strand. This is observed as a decrease in the melting temperature (Tₘ). The reduction in Tₘ is typically in the range of 0.5 to 3°C per PS modification.[21][22] This effect must be considered during the design of PS-modified oligonucleotides to ensure sufficient target affinity under physiological conditions.

Synthesis, Purification, and Analysis

Phosphorothioate oligonucleotides are typically produced via automated solid-phase synthesis using phosphoramidite chemistry.[23][24] The process involves a repeated four-step cycle for each nucleotide addition. The key difference from standard DNA/RNA synthesis is the replacement of the oxidation step with a sulfurization step.

G start Start: Nucleoside on Solid Support detritylation Step 1: Detritylation (Removal of 5'-DMT protecting group) start->detritylation coupling Step 2: Coupling (Addition of next phosphoramidite monomer) detritylation->coupling sulfurization Step 3: Sulfurization (P(III) to P(V) using a sulfurizing agent) coupling->sulfurization capping Step 4: Capping (Acetylation of unreacted 5'-hydroxyls) sulfurization->capping repeat Repeat Cycle for Next Nucleotide capping->repeat repeat->detritylation Continue Elongation cleavage Final Cleavage & Deprotection repeat->cleavage Final Cycle Complete

Figure 2. Workflow for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides.

The sulfurization step, which converts the unstable phosphite triester linkage to a stable phosphorothioate triester, is critical.[24] This is typically achieved using reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).[23][24] Recent advancements have shown that byproducts from some sulfurization reagents can also serve as in-situ capping agents, potentially streamlining the synthesis into a three-step cycle.[25]

Following synthesis, the crude oligonucleotide is cleaved from the solid support and deprotected. Purification is essential to remove failure sequences and other impurities. The most common analytical and purification techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC are powerful methods for analyzing the purity and separating the full-length product from shorter sequences.[26][27][28] The presence of multiple diastereomers often leads to broadened peaks in the chromatogram.[28]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.[28]

  • Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation based on size and is another orthogonal method for assessing purity.[26]

Applications in Research and Therapeutics

The unique properties of PS-oligonucleotides have made them indispensable tools in molecular biology and the foundation for several therapeutic strategies.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing.[1][17] The phosphorothioate backbone is a hallmark of ASO chemistry.[18] Upon binding to the target mRNA, PS-ASOs can modulate gene expression in several ways, most commonly by inducing the degradation of the mRNA target via the cellular enzyme RNase H1, which recognizes the DNA:RNA heteroduplex.[1] This effectively silences the expression of the target gene.

G cluster_cell Cell Cytoplasm ASO PS-ASO mRNA Target mRNA ASO->mRNA Hybridization Hybrid PS-ASO:mRNA Hybrid mRNA->Hybrid RNaseH RNase H1 Hybrid->RNaseH Recruitment Degradation mRNA Cleavage & Degradation RNaseH->Degradation Catalysis NoProtein Inhibition of Translation Degradation->NoProtein

Figure 3. Mechanism of Action for RNase H-dependent Antisense Oligonucleotides.

RNA Interference (RNAi)

In RNA interference pathways, phosphorothioate modifications are often incorporated into small interfering RNAs (siRNAs) and microRNA (miRNA) mimics or inhibitors. The PS linkages are typically placed at the ends of the strands to protect them from nuclease degradation without interfering with the core activity of the RNAi machinery.[1]

Aptamers

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to targets like proteins with high affinity and specificity.[29][30] Incorporating PS linkages enhances their stability, extending their efficacy in diagnostic and therapeutic applications.[1][30] In some cases, PS modifications have also been shown to increase binding affinity.[29][31]

Biological Fate and Toxicology

While PS modifications are beneficial, they also have a distinct toxicological profile that must be managed.

  • Cellular Uptake and Distribution: PS-oligonucleotides enter cells primarily through receptor-mediated endocytosis, a process facilitated by their binding to various cell-surface proteins.[17][18] Following administration, they distribute broadly to tissues, with the highest concentrations typically found in the liver and kidney.[18]

  • Toxicological Profile: The most commonly observed toxicities are generally dose-dependent and manageable. These include:

    • Complement Cascade Activation: Some PS-oligonucleotides can transiently activate the complement system, an inflammatory response pathway.[32][33]

    • Coagulation Effects: A transient prolongation of the activated partial thromboplastin time (aPTT), indicating an effect on the intrinsic coagulation pathway, is a known class effect.[32][34]

    • Non-specific Protein Binding: The increased affinity for proteins can lead to off-target effects or sequestration of cellular proteins, which can interfere with normal cellular processes.[19][20]

    • Renal and Hepatic Effects: At high doses, accumulation in the kidney and liver can lead to histopathological changes, such as basophilic granule accumulation in renal tubule cells and Kupffer cells.[34]

Extensive research has shown that these toxicities are often manageable through careful dose selection and sequence/chemistry design.[32][33]

Data Summary Tables

The following tables summarize key quantitative data related to the properties of phosphorothioate-modified oligonucleotides.

Table 1: Effect of Phosphorothioate Modification on Nuclease Resistance

Oligonucleotide Type Environment Half-Life / Stability Citation(s)
Unmodified Oligonucleotide Serum / Cell Culture Rapidly degraded (minutes to few hours) [4][7]
Fully PS-Modified Serum / Cell Culture Significantly extended (24-48 hours or more) [2][16]
3'-/5'-End Capped PS Serum / Cell Extracts Provides substantial protection from exonucleases [4][16]

| PS-Modified (in vivo) | Animal Models | Extends tissue elimination half-lives |[18] |

Table 2: Effect of Phosphorothioate Modification on Duplex Thermal Stability (Tₘ)

Modification Type Tₘ Change per Modification Notes Citation(s)
Phosphorothioate (PS) ↓ 0.5°C Reduces stability of the ASO-mRNA heteroduplex. [22]
Phosphorothioate (PS) ↓ 1-3°C Destabilizes duplexes. Can be offset by other modifications. [21]

| Stereochemistry (Rp vs Sp) | Up to 15°C difference | The specific stereoisomer can have a dramatic impact on Tₘ. |[13] |

Table 3: Protein Binding and Toxicological Parameters

Parameter Observation Notes Citation(s)
Plasma Protein Binding >95% of circulating PS ASO is bound Critical for pharmacokinetics; reduces renal clearance. [18]
aPTT Prolongation ~30% increase (transient) Minor inhibition of intrinsic coagulation pathway. [34]
Complement Activation Transient activation A known class effect of PS-oligonucleotides. [32][33]

| Cellular Association | Significantly greater than unmodified oligos | Flow cytometry shows increased cellular uptake/retention. |[19][20] |

Key Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide

This protocol outlines the generalized steps for synthesizing a PS-oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

  • Support Preparation: Start with the first nucleoside pre-attached to a controlled pore glass (CPG) solid support packed in a synthesis column.

  • Synthesis Cycle Initiation:

    • Step A - Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of dichloroacetic acid (e.g., 3% in toluene or dichloromethane). Wash thoroughly with acetonitrile.

    • Step B - Coupling: Deliver the next phosphoramidite monomer and an activator (e.g., tetrazole) to the column. The 5'-hydroxyl of the support-bound nucleoside attacks the phosphoramidite, forming a phosphite triester linkage.

    • Step C - Sulfurization: Instead of oxidation, deliver a sulfurizing reagent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in acetonitrile) to the column. This converts the unstable P(III) phosphite triester to the more stable P(V) phosphorothioate triester. Allow reaction for 2-5 minutes.

    • Step D - Capping: Deliver a capping solution (e.g., acetic anhydride and N-methylimidazole) to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion-mutant sequences. Wash thoroughly with acetonitrile.

  • Chain Elongation: Repeat the four-step synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, cleave the completed oligonucleotide from the CPG support and remove the remaining protecting groups (e.g., cyanoethyl from the phosphate/phosphorothioate and base-protecting groups) by incubating with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-14 hours).

  • Purification: Purify the crude product using cartridge-based methods, HPLC, or PAGE.

Protocol 2: Quality Control by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol describes a general method for analyzing the purity of a synthesized PS-oligonucleotide.

  • System: An HPLC or UPLC system equipped with a UV detector and an appropriate column (e.g., C18 stationary phase).

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium acetate (TEAA) in water).

    • Mobile Phase B: Acetonitrile.

  • Method Parameters:

    • Column: Oligonucleotide separation technology (OST) C18 column.

    • Column Temperature: 50-60°C.

    • Flow Rate: ~0.4 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 25-40%) over 10-20 minutes. The exact gradient depends on the length and sequence of the oligonucleotide.

  • Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water or Mobile Phase A to a suitable concentration (e.g., 10-20 µM).

  • Analysis: Inject the sample onto the column. The full-length product should appear as the major peak. Due to the presence of diastereomers, this peak may be broader than that of a corresponding phosphodiester oligonucleotide. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Confirm the mass of the main peak using ESI-MS.

Conclusion

The phosphorothioate modification is a foundational technology in the field of nucleic acid therapeutics. Its ability to confer nuclease resistance is paramount to achieving the stability required for in vivo applications.[5] While the introduction of chirality and a distinct toxicological profile present challenges, decades of research have led to a deep understanding of these properties, allowing for the design of safe and effective drugs.[17][32] As the field advances, with the development of stereocontrolled synthesis methods and novel chemical modifications, the phosphorothioate linkage continues to serve as an essential component, enabling the translation of genomic information into a powerful new class of medicines.[11]

References

The Chemical Stability of Adenosine 5'-phosphorothioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Adenosine 5'-phosphorothioate (ATPγS), a crucial non-hydrolyzable analog of Adenosine 5'-triphosphate (ATP) widely utilized in biochemical and pharmacological research. This document delves into the intrinsic chemical stability of ATPγS, its susceptibility to enzymatic degradation, and its application in signaling pathways, with a focus on providing practical experimental protocols and data presentation for laboratory use.

Introduction to this compound

This compound is a structural analog of ATP where a non-bridging oxygen atom in the γ-phosphate group is replaced by a sulfur atom. This modification confers a significant resistance to hydrolysis by many ATPases and kinases, making it an invaluable tool for studying ATP-dependent processes.[1][2] Its primary applications include acting as an agonist for P2Y receptors, serving as a stable substrate analog in kinase assays to facilitate the study of thiophosphorylation, and as an inhibitor in various ATP-dependent enzymatic reactions.[3][4] Understanding the chemical stability of ATPγS under various experimental conditions is paramount for the accurate design and interpretation of these studies.

Chemical Stability of this compound

The substitution of a sulfur atom for an oxygen atom in the terminal phosphate group of ATPγS significantly alters its susceptibility to hydrolysis. While often considered "non-hydrolyzable," it is more accurate to describe ATPγS as being significantly more resistant to enzymatic hydrolysis than ATP.[1][2] The non-enzymatic hydrolysis of ATPγS, however, is a critical consideration for its use in prolonged experiments.

Factors Influencing Non-Enzymatic Hydrolysis

The rate of non-enzymatic hydrolysis of ATPγS, similar to ATP, is influenced by several factors, including pH, temperature, and the presence of metal ions.

  • pH: The stability of phosphorothioate esters is pH-dependent. Qualitative evidence suggests that thioesters, such as ATPγS, exhibit greater stability in acidic conditions at elevated temperatures, whereas phosphate esters like ATP are more stable in alkaline environments.[5][6][7][8][9]

Quantitative Data on Hydrolysis

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative data, such as rate constants and half-lives, for the non-enzymatic hydrolysis of this compound under varying pH and temperature conditions. While the increased stability of phosphorothioates compared to their phosphate counterparts is widely acknowledged, precise numerical values for ATPγS are not available.

For comparative purposes, the table below summarizes available data for the non-enzymatic hydrolysis of ATP . This data can serve as a baseline for understanding the general trends of nucleotide stability.

Temperature (°C)pHRate Constant (s⁻¹)Half-life (min)Reference
12034.34 x 10⁻³~2.7[10]
12072.91 x 10⁻³~4.0[10]

Note: This data is for ATP, not ATPγS. The absence of specific data for ATPγS is a significant gap in the current body of knowledge.

Enzymatic Stability

The primary advantage of ATPγS lies in its enhanced resistance to enzymatic hydrolysis by a wide range of ATPases and kinases.[1][2] This property allows researchers to study ATP-binding and the initial steps of phosphorylation without rapid substrate depletion. However, it is important to note that some enzymes can still slowly hydrolyze ATPγS. For instance, the eukaryotic translation initiation factor eIF4A has been shown to hydrolyze ATPγS at a rate comparable to ATP under specific conditions.[1][2]

Experimental Protocols for Stability Assessment

To facilitate the investigation of ATPγS stability, this section provides detailed methodologies for key experiments.

HPLC-UV Method for Stability Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for separating and quantifying ATPγS and its potential degradation products, such as Adenosine 5'-diphosphorothioate (ADPβS) and thiophosphate.

Objective: To determine the concentration of ATPγS over time under specific pH and temperature conditions.

Materials:

  • This compound (ATPγS) standard

  • Buffers of desired pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Tetrabutylammonium hydrogensulfate (ion-pairing agent)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ATPγS of known concentration in high-purity water.

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • For each condition, mix the ATPγS stock solution with the respective buffer to a final concentration of approximately 1 mM.

    • Incubate the samples at the desired temperatures (e.g., 25°C, 37°C, 50°C).

  • HPLC Analysis:

    • Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8) with 25 mM tetrabutylammonium hydrogensulfate as an ion-pairing agent, and a small percentage of acetonitrile (e.g., 0.5%).[11]

    • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 x 4.6 mm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[2][12]

    • Injection Volume: 10 µL.

  • Data Collection and Analysis:

    • Inject samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Record the peak area of ATPγS at each time point.

    • Plot the natural logarithm of the ATPγS concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

³¹P-NMR Spectroscopy for Degradation Monitoring

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to monitor the hydrolysis of phosphorus-containing compounds.

Objective: To observe the degradation of ATPγS and the formation of phosphorus-containing byproducts in real-time.

Materials:

  • ATPγS

  • D₂O for NMR lock

  • pH meter and appropriate acids/bases for pH adjustment

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of ATPγS in D₂O to a final concentration of approximately 10-20 mM.

    • Adjust the pD (equivalent to pH in D₂O) to the desired value using DCl or NaOD.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ³¹P NMR spectrum at time zero at the desired temperature.

    • Continue to acquire spectra at regular intervals.

    • The chemical shift of the γ-thiophosphate of ATPγS will be distinct from that of the resulting thiophosphate and the β-phosphate of ADPβS.

  • Data Analysis:

    • Integrate the peaks corresponding to the γ-thiophosphate of ATPγS and the product peaks.

    • The decrease in the integral of the ATPγS peak over time can be used to calculate the hydrolysis rate.

LC-MS/MS for Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of ATPγS and its degradation products.

Objective: To identify and quantify the products of ATPγS hydrolysis.

Procedure:

  • Sample Preparation: Prepare and incubate samples as described in the HPLC-UV method.

  • LC-MS/MS Analysis:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

    • Couple the LC system to a tandem mass spectrometer operating in negative ion mode.

    • Monitor for the specific mass-to-charge ratios (m/z) of ATPγS and its expected degradation products (e.g., ADPβS, AMPαS, thiophosphate).

Application in Signaling Pathways and Kinase Assays

The enhanced stability of ATPγS makes it an indispensable tool for elucidating signaling pathways and studying kinase activity.

P2Y Receptor Signaling

ATPγS is a potent agonist for several P2Y receptors, a family of G protein-coupled receptors (GPCRs).[3][13][14] Its slow hydrolysis allows for sustained receptor activation, facilitating the study of downstream signaling cascades.

Below are diagrams of common P2Y receptor signaling pathways that can be activated by ATPγS.

P2Y_Gq_Signaling cluster_membrane Plasma Membrane P2Y P2Y Receptor (e.g., P2Y1, P2Y2, P2Y11) Gq Gq P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ATPgS ATPγS ATPgS->P2Y binds Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

P2Y Receptor Gq Signaling Pathway

P2Y_Gi_Signaling cluster_membrane Plasma Membrane P2Y P2Y Receptor (e.g., P2Y12, P2Y13) Gi Gi P2Y->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP ATPgS ATPγS ATPgS->P2Y binds cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream

P2Y Receptor Gi Signaling Pathway
Generic Kinase Assay Workflow using ATPγS

ATPγS is used in kinase assays to study thiophosphorylation, where a thiophosphate group is transferred to a substrate. This modification is resistant to phosphatases and can be specifically detected.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection of Thiophosphorylation A 1. Prepare Reaction Mix: - Kinase - Substrate - ATPγS - Assay Buffer B 2. Incubate at 37°C A->B C 3. Stop Reaction (e.g., add EDTA) B->C D 4. Alkylate Thiophosphate (e.g., with PNBM) C->D E 5. Detect Alkylated Substrate (e.g., Western Blot with thiophosphate-ester specific antibody) D->E

Generic Kinase Assay Workflow

Conclusion

This compound is a cornerstone tool in modern biological research due to its enhanced stability against enzymatic hydrolysis. While it is often termed "non-hydrolyzable," it is crucial for researchers to be aware of its potential for non-enzymatic degradation, particularly under prolonged incubation at non-neutral pH and elevated temperatures. This guide provides a framework for understanding and experimentally assessing the chemical stability of ATPγS. The notable absence of comprehensive quantitative data on its non-enzymatic hydrolysis highlights a critical area for future research, which would greatly benefit the scientific community by enabling more precise experimental design and data interpretation.

References

Adenosine 5'-phosphorothioate (ATPγS): An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenosine 5'-phosphorothioate (ATPγS) is a crucial non-hydrolyzable or slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology, biochemistry, and drug discovery. By substituting a non-bridging oxygen atom in the γ-phosphate group with a sulfur atom, ATPγS can bind to the active sites of many ATP-dependent enzymes, such as kinases and ATPases. However, its resistance to cleavage by these enzymes makes it an excellent tool for studying enzyme mechanisms, identifying substrates, and screening for inhibitors. This technical guide provides a comprehensive overview of ATPγS, including its chemical properties, applications in various experimental settings, and detailed protocols for its use.

Chemical and Physical Properties

ATPγS is structurally similar to ATP, with the key difference being the replacement of an oxygen atom with a sulfur atom on the terminal phosphate. This modification alters the electronic and steric properties of the phosphate group, rendering it resistant to hydrolysis by many enzymes.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₅O₁₂P₃S[1]
Molecular Weight 523.24 g/mol (free acid)[2]
Appearance White to off-white solid[2]
λmax 259 nm[1]
Purity (typical) ≥90% (HPLC)[2]
Solubility Soluble in water[3]
Storage Store at -20°C[2]

Note on Solution Preparation and Storage: For reasons of stability, ensure the pH of ATPγS solutions does not drop below 7.0. It is recommended to dissolve ATPγS in a buffer of your choice (50-100 mM, pH 7-10). Reconstituted aqueous solutions can be stored at -20°C and are generally stable for up to 6 months, though some degradation may occur.[2][4] For long-term storage, aliquoting and storing at -80°C is recommended.[5]

Data Presentation: Quantitative Analysis of ATPγS Interactions

A critical aspect of utilizing ATPγS is understanding its binding affinity (Kd) and inhibitory potential (Ki) against various enzymes. This data is essential for designing experiments and interpreting results.

Binding Affinity (Kd) and Kinetic Parameters for Kinases and ATPases

The following tables summarize available quantitative data for the interaction of ATPγS with various enzymes. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and the presence of divalent cations.

EnzymeOrganism/SystemKd (µM)MethodReference
ClpAE. coli6.2 ± 0.3Stopped-flow kinetics[6]
eIF4AEukaryoticKM = 66 ± 9Nucleotide hydrolysis assay
EnzymeOrganism/SystemKi (µM)Inhibition TypeReference
Na+/K+-ATPaseSwine0.253Competitive (for free ATP)
H,K-ATPase0.56 ± 0.04 and 2.70 ± 0.24

Experimental Protocols

This section provides detailed methodologies for key experiments involving ATPγS.

In Vitro Kinase Assay Using ATPγS (Thiophosphorylation)

This protocol describes a general method for thiophosphorylating a substrate using a protein kinase and ATPγS.

Materials:

  • Purified protein kinase

  • Protein or peptide substrate

  • ATPγS solution (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Optional: MnCl₂ (to enhance ATPγS utilization by some kinases)

  • SDS-PAGE loading buffer

  • p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for antibody detection)

  • Anti-thiophosphate ester antibody (for Western blotting)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:

    • 5 µL of 5x Kinase Reaction Buffer

    • 1-5 µg of substrate protein or peptide

    • 100-500 ng of purified kinase

    • 2.5 µL of 1 mM ATPγS (final concentration 100 µM)

    • Nuclease-free water to a final volume of 25 µL.

    • Optional: Add MnCl₂ to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes. The optimal time may vary depending on the kinase activity.

  • Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

  • Detection of Thiophosphorylation:

    • Radiolabeling (less common for ATPγS): If using [³⁵S]ATPγS, the reaction products can be separated by SDS-PAGE, and the gel can be dried and exposed to a phosphor screen or X-ray film.

    • Antibody-based Detection (Recommended): a. Alkylation: After the kinase reaction, add PNBM to a final concentration of 2.5 mM and incubate at room temperature for 1-2 hours to alkylate the thiophosphate group. This creates a specific epitope for the anti-thiophosphate ester antibody. b. SDS-PAGE and Western Blotting: Separate the alkylated reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. c. Immunodetection: Probe the membrane with a specific anti-thiophosphate ester antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye. Visualize the signal using an appropriate detection system.

Identification of Kinase Substrates using Analog-Sensitive (AS) Kinases and ATPγS Analogs

This powerful technique allows for the specific identification of direct substrates of a particular kinase from a complex protein mixture.

Materials:

  • Cell lysate containing the expressed analog-sensitive (AS) kinase.

  • N⁶-substituted ATPγS analog (e.g., N⁶-benzyl-ATPγS).

  • Alkylation agent: p-Nitrobenzylmesylate (PNBM).

  • Trypsin (mass spectrometry grade).

  • Resin for phosphopeptide enrichment (e.g., TiO₂ or IMAC).

  • Buffers for digestion, enrichment, and mass spectrometry.

Procedure:

  • Thiophosphorylation in Lysate:

    • Incubate the cell lysate containing the AS kinase with an N⁶-substituted ATPγS analog (typically 50-100 µM) for 30-60 minutes at 30°C.

  • Alkylation:

    • Alkylate the thiophosphorylated proteins by adding PNBM to a final concentration of 2.5 mM and incubating for 1-2 hours at room temperature.

  • Protein Digestion:

    • Denature the proteins (e.g., by boiling in SDS-containing buffer) and reduce disulfide bonds (e.g., with DTT or TCEP).

    • Alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment of Thiophosphopeptides:

    • Enrich the alkylated thiophosphopeptides from the complex peptide mixture using TiO₂ or IMAC resin.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the thiophosphorylated peptides and the corresponding substrate proteins using database search algorithms, specifying the mass shift corresponding to the thiophosphate-PNBM modification.

GTPγS Binding Assay for GPCR Activation

This protocol describes a common method to measure the activation of G protein-coupled receptors (GPCRs) by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation. While this protocol uses GTPγS, the principles are directly applicable to studies using ATPγS for P2Y receptors.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS (radioactive).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • GDP (non-radioactive).

  • Agonist and antagonist compounds.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest or from native tissue through homogenization and centrifugation.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • Agonist or antagonist at various concentrations.

    • GDP (typically 10-100 µM) to reduce basal [³⁵S]GTPγS binding.

    • Assay buffer to the desired volume.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-1 nM). Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound analog.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of agonist concentration to determine the EC₅₀ and Emax for G protein activation.

Chemical Synthesis and Purification of ATPγS

While commercially available, ATPγS can be synthesized in the laboratory. This is a general overview of a common synthetic route. Caution: This synthesis involves hazardous chemicals and should be performed by trained personnel in a properly equipped laboratory.

General Synthetic Scheme: The synthesis of ATPγS can be achieved through the thiophosphorylation of ADP. A common method involves the reaction of ADP with thiophosphoryl chloride or another thiophosphorylating agent.

Purification by HPLC: Purification of the crude reaction mixture is typically performed by high-performance liquid chromatography (HPLC).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is often employed to achieve separation of ATPγS from ADP, ATP, and other reaction byproducts.

  • Detection: The elution profile is monitored by UV absorbance at 259 nm.

  • Fraction Collection and Lyophilization: Fractions containing the purified ATPγS are collected, pooled, and lyophilized to obtain the final product as a solid.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of ATPγS.

Thiophosphorylation_Kinase_Assay cluster_reactants Reactants cluster_reaction Kinase Reaction cluster_products Products Kinase Protein Kinase Incubation Incubation (30°C) Kinase->Incubation Substrate Protein/Peptide Substrate Substrate->Incubation ATPgS ATPγS ATPgS->Incubation ThioSubstrate Thiophosphorylated Substrate Incubation->ThioSubstrate ADP ADP Incubation->ADP AS_Kinase_Substrate_ID Lysate Cell Lysate with Analog-Sensitive (AS) Kinase Thio Thiophosphorylation Lysate->Thio N6_ATPgS N⁶-substituted ATPγS N6_ATPgS->Thio Alkylation Alkylation (PNBM) Thio->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Enrichment Enrichment of Thiophosphopeptides Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS SubstrateID Substrate Identification MS->SubstrateID GPCR_Activation_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR binds G_Protein G Protein (GDP-bound) GPCR->G_Protein activates G_Protein_Active G Protein (GTPγS-bound) [Active] G_Protein->G_Protein_Active GDP/GTPγS exchange GDP GDP G_Protein->GDP Effector Effector Enzyme G_Protein_Active->Effector modulates Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response GTPgS [³⁵S]GTPγS GTPgS->G_Protein

References

The Biological Significance of the Phosphorothioate Linkage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone of an oligonucleotide, creating a phosphorothioate (PS) linkage, represents a cornerstone of modern nucleic acid-based therapeutics. This seemingly subtle modification imparts profound biological properties that have enabled the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers as powerful tools for research and clinical applications. This technical guide provides a comprehensive overview of the biological significance of the phosphorothioate linkage, detailing its impact on stability, cellular uptake, and therapeutic efficacy, and provides key experimental protocols for its study.

Core Principles of Phosphorothioate Modification

The introduction of a phosphorothioate linkage fundamentally alters the chemical and physical properties of an oligonucleotide. The key benefits driving its widespread adoption in drug development include:

  • Enhanced Nuclease Resistance: The PS bond is significantly more resistant to degradation by cellular nucleases compared to the natural phosphodiester bond.[1][2] This increased stability dramatically extends the half-life of oligonucleotides in biological fluids and within cells, a critical prerequisite for therapeutic activity.[1][3]

  • Improved Pharmacokinetic Profile: The increased stability and propensity for protein binding of PS-modified oligonucleotides lead to a longer circulation time in the body.[4][5] This enhanced pharmacokinetic profile allows for less frequent dosing and sustained therapeutic effects.

  • Facilitated Cellular Uptake: The increased hydrophobicity and protein-binding capacity of PS oligonucleotides enhance their interaction with the cell membrane and cell surface proteins, facilitating their entry into cells.[6] While the precise mechanisms are still under investigation, this property is crucial for the delivery of therapeutic oligonucleotides to their intracellular targets.

Quantitative Impact of Phosphorothioate Modification

The introduction of phosphorothioate linkages has a quantifiable impact on several key biophysical and pharmacokinetic parameters of oligonucleotides.

Table 1: Nuclease Resistance and Serum Stability
ParameterUnmodified OligonucleotidePhosphorothioate-Modified OligonucleotideFold Increase in StabilityReference(s)
Half-life in Cellular Lysate ~6 hours~30 hours~5-fold[1]
Susceptibility to DNases High5 to 10-fold less susceptible5-10x[2]
Resistance to 3'-Exonucleases LowHigh (with 3' PS capping)Substantial[2]
Table 2: Duplex Stability (Melting Temperature, Tm)
Duplex TypeSequenceTm (°C)Reference(s)
Unmodified DNA:DNA d(CGCGAATTCGCG)68[7]
Phosphorothioate DNA:DNA d(CGCGAATTCGCG)49[7]
Phosphorodithioate DNA:DNA d(CGCGAATTCGCG)21[7]

Note: The decrease in Tm with phosphorothioate modification is a known trade-off for increased nuclease resistance. This can be mitigated by incorporating other chemical modifications, such as 2'-O-Methyl groups.

Table 3: Protein Binding Affinity
Plasma ProteinPlasma Concentration (µM)Kd for PS ASO (µM)Reference(s)
Albumin 60012.7[5]
α-2-Macroglobulin 60.05[4][5]
Prealbumin/TTR 6132[8]
α-1-Antichymotrypsin 3.321.3[8]
β-2-Glycoprotein 2.757.1[8]

Mechanism of Action of Phosphorothioate-Modified Antisense Oligonucleotides

Phosphorothioate-modified ASOs primarily function by targeting specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein. The most common mechanism involves the recruitment of RNase H.

ASO_Mechanism ASO Phosphorothioate ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation NoProtein Inhibition of Protein Translation Degradation->NoProtein

Mechanism of RNase H-dependent antisense activity.

Experimental Protocols

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The synthesis of PS oligonucleotides is typically performed on an automated solid-phase synthesizer. The process involves a cyclical addition of phosphoramidite monomers to a growing chain attached to a solid support.

Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated) Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Sulfurization 3. Sulfurization (Creates PS linkage) Coupling->Sulfurization Capping 4. Capping (Blocks unreacted 5'-OH) Sulfurization->Capping Capping->Deblocking Cleavage 5. Cleavage and Deprotection Capping->Cleavage Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Final Product: Purified PS Oligonucleotide Cleavage->Purification

Automated solid-phase synthesis of phosphorothioate oligonucleotides.

Detailed Methodology: [9][10][11]

  • Solid Support Preparation: Start with a controlled pore glass (CPG) or polystyrene solid support functionalized with the desired 3'-terminal nucleoside.

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activate the next phosphoramidite monomer with a tetrazole activator and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Sulfurization: Convert the newly formed phosphite triester linkage to a phosphorothioate triester using a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT).

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride to prevent the formation of deletion mutants in subsequent cycles.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and the phosphate backbone using a strong base (e.g., concentrated ammonium hydroxide).

  • Purification: Purify the full-length PS oligonucleotide from truncated sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Degradation Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases.

Materials:

  • Phosphorothioate and unmodified control oligonucleotides (5'-labeled with a fluorescent dye, e.g., FAM).

  • Nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase or a cellular extract).

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).

  • Gel loading buffer (e.g., formamide-based).

  • Fluorescence gel scanner.

Procedure: [12][13]

  • Reaction Setup: In separate tubes, incubate a fixed amount of the labeled oligonucleotide (e.g., 1 µM) with the nuclease in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding gel loading buffer containing a denaturant and a chelating agent (e.g., EDTA).

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the oligonucleotides based on size.

  • Visualization: Visualize the gel using a fluorescence scanner. The disappearance of the full-length oligonucleotide band and the appearance of smaller degradation products over time indicate nuclease activity.

  • Quantification: Quantify the intensity of the full-length band at each time point to determine the rate of degradation and the half-life of the oligonucleotide.

Cellular Uptake Assay using Flow Cytometry

This method quantifies the amount of fluorescently labeled oligonucleotides taken up by cells.

Materials:

  • Fluorescently labeled phosphorothioate oligonucleotide (e.g., Cy5-labeled).

  • Cell line of interest.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure: [14][15][16]

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Oligonucleotide Incubation: Treat the cells with the fluorescently labeled oligonucleotide at various concentrations for a defined period (e.g., 4-24 hours).

  • Cell Harvesting: Wash the cells with PBS to remove any unbound oligonucleotide. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized oligonucleotide.

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity to determine the cellular uptake efficiency.

RNase H Cleavage Assay

This assay evaluates the ability of an ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Phosphorothioate ASO.

  • Target RNA (fluorescently labeled at the 5' end).

  • Recombinant RNase H1.

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT, pH 7.8).

  • Denaturing polyacrylamide gel.

  • Gel loading buffer.

  • Fluorescence gel scanner.

Procedure: [17][18][19]

  • Hybridization: Anneal the ASO and the target RNA by heating them together in the reaction buffer and then slowly cooling to room temperature to form the ASO:RNA duplex.

  • Cleavage Reaction: Initiate the cleavage reaction by adding RNase H1 to the duplex and incubate at 37°C.

  • Time Points: Take aliquots at different time points and stop the reaction with gel loading buffer containing EDTA.

  • Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the cleavage products using a fluorescence scanner. The appearance of a smaller RNA fragment indicates successful RNase H-mediated cleavage.

Cellular Uptake and Intracellular Trafficking

The journey of a phosphorothioate oligonucleotide from the extracellular space to its intracellular target is a complex process involving multiple pathways.

Cellular_Uptake cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking Extracellular Extracellular PS-Oligonucleotide Endocytosis Endocytosis Extracellular->Endocytosis Membrane Cell Membrane EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Cytosol Cytosol Escape->Cytosol Nucleus Nucleus Escape->Nucleus TargetRNA_cyto Target RNA (Cytosol) Cytosol->TargetRNA_cyto Action TargetRNA_nuc Target RNA (Nucleus) Nucleus->TargetRNA_nuc Action

Cellular uptake and trafficking of phosphorothioate oligonucleotides.

Phosphorothioate oligonucleotides primarily enter cells through endocytosis.[20][21][22][23] Once inside, they are trafficked through early and late endosomes. A critical step for their therapeutic activity is their escape from these endosomal compartments into the cytoplasm or nucleus where they can engage with their target RNA. A significant portion of the internalized oligonucleotides, however, can be trafficked to lysosomes for degradation.

Conclusion

The phosphorothioate linkage is a pivotal chemical modification that has transformed oligonucleotides from labile biological molecules into viable therapeutic agents. Its ability to confer nuclease resistance, enhance cellular uptake, and improve pharmacokinetic properties has been instrumental in the success of antisense and siRNA technologies. While challenges such as non-specific protein binding and potential off-target effects remain, ongoing research into optimizing the placement and stereochemistry of phosphorothioate linkages, in combination with other chemical modifications, continues to refine the safety and efficacy of this important class of drugs. The experimental protocols detailed in this guide provide a foundation for researchers to further explore and harness the biological significance of the phosphorothioate linkage in the development of next-generation nucleic acid therapeutics.

References

Methodological & Application

Application Notes: Adenosine 5'-phosphorothioate (AMPS) as a Substrate for RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (AMPS) is a nucleotide analog where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. For enzymatic incorporation into an RNA strand, its triphosphate form, Adenosine 5'-O-(1-thiotriphosphate) (ATPαS), is used as a substrate by RNA polymerases (RNAPs).[1][2] Once incorporated, the resulting internucleotide linkage is a phosphorothioate bond. This modification imparts unique chemical properties to the RNA, most notably increased resistance to degradation by cellular nucleases.[3]

The use of ATPαS as an ATP analog is a powerful tool for investigating the mechanisms of enzymes that utilize ATP, including RNA polymerases and ligases.[4][5] By substituting ATP with ATPαS, researchers can probe the stereochemical course of phosphoryl transfer reactions, map enzyme active sites, and generate nuclease-resistant RNA molecules for various applications, including RNA interference (siRNA), aptamer selection, and ribozyme studies.[3][6] T7 RNA polymerase, a commonly used enzyme for in vitro RNA synthesis, is known to effectively incorporate the SP diastereoisomer of ATPαS.[1]

These notes provide an overview of the quantitative kinetic data for ATPαS utilization by various RNA polymerases and detailed protocols for its use in in vitro transcription and kinetic analysis.

Data Presentation: Kinetic Parameters of ATPαS Incorporation

The efficiency of ATPαS as a substrate for RNA polymerases can be compared to the natural substrate, ATP, by examining their steady-state and transient-state kinetic parameters. The following tables summarize key quantitative data from studies on different enzymes.

Table 1: Transient-State Kinetic Constants for Saccharomyces cerevisiae RNA Polymerase II

SubstrateKd (μM)k4 (s-1)Fold Reduction in k4 (vs. ATP)
ATP28 ± 10~75-
Sp-ATP-α-S36 ± 12~3~25-fold
Data derived from transient-state kinetic analysis of single nucleotide incorporation. k4 represents the forward rate constant following nucleotide binding, corresponding to covalent bond formation.[6]

Table 2: Steady-State Kinetic Parameters for eIF4A ATPase Activity

SubstrateKM (μM)kcat (min-1)
ATP•Mg580.97
ATPγS•Mg661.0
Data from RNA-stimulated nucleotide hydrolysis assays. While eIF4A is not an RNA polymerase, this data is included to illustrate that for some enzymes, the phosphorothioate analog can be a highly efficient substrate.[7]

Visualizations

Experimental Workflow: In Vitro Transcription with ATPαS

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Template dsDNA Template (with Promoter) Incubate Incubate at 37°C (e.g., 2-4 hours) Template->Incubate NTPs NTP Mix (GTP, CTP, UTP, ATPαS) NTPs->Incubate Enzyme RNA Polymerase (e.g., T7 RNAP) Enzyme->Incubate Buffer Transcription Buffer (Tris-HCl, MgCl2, DTT) Buffer->Incubate Purify RNA Purification (e.g., column or precipitation) Incubate->Purify Stop Reaction Analysis Denaturing PAGE + Staining Purify->Analysis Product Phosphorothioate- containing RNA Analysis->Product

Caption: Workflow for synthesizing phosphorothioate-modified RNA.

Mechanism: AMPS Incorporation by RNA Polymerase

G cluster_complex Elongation Complex RNAP RNA Polymerase DNA DNA Template RNA Nascent RNA (3'-OH) ATPaS ATPαS enters Active Site Bond Phosphorothioate Bond Formation ATPaS->Bond Nucleophilic Attack by 3'-OH PPi Pyrophosphate (PPi) Release Bond->PPi RNA_S Elongated RNA (with AMPS) Bond->RNA_S

Caption: Simplified mechanism of ATPαS incorporation into RNA.

Experimental Workflow: Quench-Flow Kinetic Analysis

G cluster_syringes Quench-Flow Apparatus SyringeA Syringe A: Stalled Elongation Complex (Pol II, DNA, 32P-RNA) Mix SyringeA->Mix SyringeB Syringe B: Substrate Solution (ATPαS, Mg2+, Heparin) SyringeB->Mix Incubate Incubation (Variable Time Δt) Mix->Incubate Initiate Reaction Quench Quench Reaction (e.g., EDTA) Incubate->Quench Analysis Denaturing PAGE & Phosphorimager Analysis Quench->Analysis Result Determine Rate Constants (kobs, Kd, kpol) Analysis->Result

References

Application Notes and Protocols for Incorporating Adenosine 5'-phosphorothioate into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate-modified oligonucleotides are a cornerstone of nucleic acid-based therapeutics and research, offering enhanced resistance to nuclease degradation compared to their unmodified phosphodiester counterparts.[1] This increased stability is crucial for in vivo applications, including antisense oligonucleotides, siRNAs, and aptamers.[2] The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone creates a chiral center, resulting in diastereomers that can influence the oligonucleotide's biological activity and purification profile.[3][4] Adenosine 5'-phosphorothioate (AMPS) is a key building block for introducing these modifications. This document provides detailed protocols for both chemical and enzymatic incorporation of AMPS into oligonucleotides, along with methods for their purification and analysis.

Chemical Synthesis of Phosphorothioate Oligonucleotides

The most prevalent method for synthesizing phosphorothioate oligonucleotides is solid-phase synthesis using phosphoramidite chemistry.[4][5] This cyclical process involves four main steps: detritylation, coupling, sulfurization, and capping.[6][7]

Experimental Workflow for Solid-Phase Synthesis

Solid-Phase Synthesis Workflow start Start: Solid Support with Initial Nucleoside detritylation 1. Detritylation (Removal of 5'-DMT group) start->detritylation coupling 2. Coupling (Addition of Phosphoramidite Monomer) detritylation->coupling sulfurization 3. Sulfurization (Conversion of Phosphite to Phosphorothioate) coupling->sulfurization capping 4. Capping (Acetylation of Unreacted 5'-OH groups) sulfurization->capping cycle Repeat for Each Monomer capping->cycle cycle->detritylation Next Cycle cleavage 5. Cleavage from Solid Support cycle->cleavage Final Cycle deprotection 6. Deprotection of Nucleobases cleavage->deprotection purification 7. Purification deprotection->purification end End: Purified Phosphorothioate Oligonucleotide purification->end

Caption: Workflow of solid-phase synthesis for phosphorothioate oligonucleotides.

Detailed Protocol for Solid-Phase Synthesis

This protocol outlines the steps for synthesizing a phosphorothioate oligonucleotide on an automated DNA/RNA synthesizer.

1. Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • 5'-Dimethoxytrityl (DMT)-protected nucleoside phosphoramidites (A, C, G, T/U)

  • This compound (AMPS) phosphoramidite

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Dichloroacetic acid in toluene)[8][9]

  • Sulfurizing reagent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) in acetonitrile)[10]

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF)

  • Capping solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidation solution (for phosphodiester linkages, if any) (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

  • Anhydrous acetonitrile

2. Synthesis Cycle:

StepActionReagent/SolutionTypical Duration
1. Detritylation Removal of the 5'-DMT protecting group.3% Dichloroacetic acid in toluene60-120 seconds
2. Coupling Addition of the next phosphoramidite monomer.Phosphoramidite + Activator30-180 seconds
3. Sulfurization Conversion of the phosphite triester to a phosphorothioate triester.Sulfurizing Reagent30-300 seconds
4. Capping Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.Capping A + Capping B30-60 seconds

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • For RNA synthesis, an additional deprotection step is required to remove the 2'-hydroxyl protecting groups (e.g., using triethylamine trihydrofluoride).

4. Purification:

  • Crude oligonucleotides are purified using High-Performance Liquid Chromatography (HPLC).[3][11]

  • Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. Often used for detritylated ("DMT-off") oligonucleotides.

  • Ion-Exchange HPLC (IE-HPLC): Separates based on charge. Effective for purifying full-length products from shorter failure sequences.

Quantitative Data for Chemical Synthesis
ParameterTypical ValueNotes
Coupling Efficiency >99%Per step, crucial for the yield of full-length product.
Sulfurization Efficiency >99%Dependent on the sulfurizing reagent and reaction time.
Overall Yield (20-mer) 50-70%Highly dependent on coupling efficiency.
Purity (Post-Purification) >95%As determined by HPLC and mass spectrometry.

Enzymatic Incorporation of this compound

Enzymatic methods offer a route to stereospecific incorporation of phosphorothioates, as DNA and RNA polymerases typically only incorporate the (Sp) diastereomer of the nucleotide triphosphate analog.[4] T7 RNA polymerase is commonly used for the in vitro transcription of RNA containing phosphorothioate modifications.

Experimental Workflow for Enzymatic Incorporation

Enzymatic Incorporation Workflow start Start: DNA Template with T7 Promoter transcription_setup 1. In Vitro Transcription Reaction Setup start->transcription_setup incubation 2. Incubation with T7 RNA Polymerase transcription_setup->incubation dnase_treatment 3. DNase I Treatment to Remove Template incubation->dnase_treatment purification 4. Purification of RNA dnase_treatment->purification end End: Phosphorothioate-Modified RNA purification->end

Caption: Workflow for enzymatic incorporation of AMPS into RNA.

Detailed Protocol for Enzymatic Incorporation

This protocol describes the in vitro transcription of an RNA molecule containing phosphorothioate linkages using T7 RNA polymerase.

1. Materials and Reagents:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

  • T7 RNA Polymerase

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)[12]

  • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

  • Adenosine 5'-O-(1-thiotriphosphate) (ATPαS)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

2. In Vitro Transcription Reaction:

ComponentFinal Concentration
Linear DNA Template0.5 - 1 µg
5x Transcription Buffer1x
100 mM DTT10 mM
rNTPs (C, G, U)2 mM each
ATP0.5 mM
ATPαS1.5 mM
T7 RNA Polymerase2-4 units/µL
RNase Inhibitor1 unit/µL
Nuclease-free waterto final volume

Reaction Setup:

  • Combine the DNA template, transcription buffer, DTT, and rNTPs (excluding ATP and ATPαS) in a nuclease-free microcentrifuge tube.

  • Add ATP and ATPαS. The ratio can be adjusted to control the level of phosphorothioate incorporation.

  • Add T7 RNA Polymerase and RNase inhibitor.

  • Incubate at 37°C for 2-4 hours.[12][13]

3. DNase Treatment:

  • Add DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

4. Purification:

  • The resulting phosphorothioate-modified RNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

Quantitative Considerations for Enzymatic Incorporation
ParameterFactorNotes
Incorporation Efficiency Ratio of ATPαS to ATPA higher ratio of ATPαS will result in more phosphorothioate linkages.
T7 RNA Polymerase concentrationHigher enzyme concentrations can increase yield.
Incubation timeLonger incubation times can lead to higher yields, but may also increase the risk of product degradation.
Yield Template quality and quantityHigh-quality, linear DNA template is essential for efficient transcription.

Analysis and Quality Control

Thorough analysis of phosphorothioate oligonucleotides is critical to ensure their purity and integrity.

Analytical Techniques
TechniquePurposeKey Findings
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.Separation of full-length product from shorter sequences. Partial separation of diastereomers may be observed as broadened peaks.[3][4]
Ion-Exchange HPLC (IE-HPLC) Purity assessment and purification.Separation based on charge, effective for removing failure sequences.
Electrospray Ionization Mass Spectrometry (ESI-MS) Molecular weight confirmation.Confirms the mass of the desired product and identifies impurities.[4]
Capillary Gel Electrophoresis (CGE) Purity and size determination.Provides high-resolution separation of oligonucleotides.
³¹P NMR Spectroscopy Confirmation of phosphorothioate linkages.Phosphorothioate linkages exhibit a characteristic chemical shift compared to phosphodiester linkages.

Signaling Pathways and Logical Relationships

The primary advantage of phosphorothioate modification is its impact on the stability of oligonucleotides in biological systems, which is crucial for their therapeutic action.

Phosphorothioate Advantage cluster_0 Oligonucleotide Fate in Biological Systems Unmodified Oligonucleotide Unmodified Oligonucleotide Nuclease Degradation Nuclease Degradation Unmodified Oligonucleotide->Nuclease Degradation Susceptible Phosphorothioate Oligonucleotide Phosphorothioate Oligonucleotide Phosphorothioate Oligonucleotide->Nuclease Degradation Resistant Therapeutic Action Therapeutic Action Phosphorothioate Oligonucleotide->Therapeutic Action Enables Nuclease Degradation->Therapeutic Action Prevents Rapid Clearance Rapid Clearance Nuclease Degradation->Rapid Clearance Leads to

Caption: Logical diagram illustrating the advantage of phosphorothioate modification.

Conclusion

The incorporation of this compound into oligonucleotides is a well-established and critical technology for the development of nucleic acid-based therapeutics and research tools. Both chemical synthesis via the phosphoramidite method and enzymatic incorporation using polymerases like T7 RNA polymerase are robust methods for producing these modified oligonucleotides. Careful attention to the detailed protocols for synthesis, purification, and analysis is essential to ensure the production of high-quality, effective phosphorothioate oligonucleotides. The enhanced nuclease resistance conferred by this modification is a key factor in the success of many oligonucleotide-based applications.

References

Application Notes and Protocols: Adenosine 5'-phosphorothioate in Antisense Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. A critical modification in the development of effective ASO drugs has been the introduction of the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification, which includes Adenosine 5'-phosphorothioate within the oligonucleotide chain, confers increased resistance to nuclease degradation, thereby enhancing the stability and pharmacokinetic profile of the ASO.[1][2][3][4][5] Phosphorothioate ASOs can be designed to bind to a target mRNA sequence, leading to the degradation of the mRNA through the action of RNase H, or to sterically block translation or splicing.[4][6][7] These application notes provide an overview of the use of phosphorothioate-modified ASOs in antisense therapy, along with detailed protocols for their synthesis and evaluation.

Mechanism of Action

The primary mechanism of action for many phosphorothioate ASOs involves the recruitment of RNase H, a ubiquitous cellular enzyme that recognizes DNA:RNA heteroduplexes.[4] Upon binding of the ASO to its complementary target mRNA, RNase H cleaves the RNA strand, leading to a reduction in the levels of the target mRNA and, consequently, a decrease in the synthesis of the encoded protein.[4][8] The phosphorothioate backbone is crucial for this process as it enhances the stability of the ASO, allowing it to remain intact and active for a longer period.[1][6] Additionally, the PS modification has been shown to facilitate cellular uptake through interactions with various cell surface proteins.[9]

RNaseH_Mechanism ASO Phosphorothioate ASO Hybrid ASO:mRNA Heteroduplex ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Products Cleavage->Degradation Protein Protein Synthesis Inhibition Degradation->Protein

RNase H-mediated cleavage of target mRNA by a phosphorothioate ASO.

Applications

Phosphorothioate-modified antisense oligonucleotides have been investigated and approved for the treatment of a range of diseases, including genetic disorders, neurodegenerative diseases, and cancer.[3] Their ability to specifically target and downregulate the expression of disease-causing genes makes them a versatile therapeutic platform.

Quantitative Data

In Vitro Efficacy of Phosphorothioate ASOs
Target GeneCell LineASO Concentration% Knockdown of Target mRNAReference
Human Lactate Dehydrogenase AHeLa50 nM~80%[10]
Human Lactate Dehydrogenase BHeLa50 nM~75%[10]
Rat gp130A-10100 nM~70%[10]
NORADHCT11650 nM~90%[8]
MALAT1HCT11650 nM~80%[8]
PPIBHCT11650 nM~60%[8]
HOTAIRHEK293T50 nM~70%[8]
FXNPatient Fibroblasts12.5 nM~50% (2-fold increase)[11]
Pharmacokinetic Parameters of Phosphorothioate ASOs in Animal Models
SpeciesDoseRoute of AdministrationDistribution Half-life (t1/2α)Elimination Half-life (t1/2β)Major Sites of DistributionReference
Rat27-merIV or IP15-25 min20-40 hLiver, Kidney[12]
Monkey20-merIV0.53-0.83 h35-50 hLiver, Kidney[13]
Mouse20-merIV-17 min (methylphosphonate)Liver, Kidney[13]
Cynomolgus Monkey1 or 5 mg/kgSC-3 hNot specified[14]
Mouse12 mg/kgInhalation->20 h (in lung)Lung, Systemic Tissues[15]
Mouse50 mg/kgSC-11-19 days (in liver)Liver (Hepatocytes, Kupffer cells)[]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol describes the synthesis of phosphorothioate oligonucleotides using the phosphoramidite method on an automated DNA synthesizer.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (repeated n-1 times) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Sulfurization 3. Sulfurization Creates phosphorothioate linkage Coupling->Sulfurization Capping 4. Capping Blocks unreacted 5'-OH groups Sulfurization->Capping Capping->Deblocking Cleavage Final Cleavage from Solid Support Start Start with solid support (first nucleoside attached) Start->Deblocking Deprotection Deprotection of Bases Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified Phosphorothioate ASO Purification->Final_Product

Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support with the first nucleoside attached

  • 5'-DMT-protected deoxynucleoside phosphoramidites (A, C, G, T)

  • Activator solution (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT))

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

  • Acetonitrile (anhydrous)

Procedure:

  • Synthesizer Setup: Load the DNA synthesizer with the required reagents and the solid support column containing the initial nucleoside.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles, with each cycle adding one nucleotide to the growing chain. a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. b. Coupling: The next nucleoside phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. c. Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent.[17] d. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Repeat Cycles: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the CPG support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The crude phosphorothioate oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification and Storage: The purified ASO is quantified by UV spectrophotometry and stored at -20°C.

Protocol 2: In Vitro Delivery of Phosphorothioate ASOs using Lipofectamine

This protocol details the transfection of phosphorothioate ASOs into cultured mammalian cells using a lipid-based transfection reagent like Lipofectamine.

InVitro_Workflow Cell_Seeding 1. Seed cells in a multi-well plate Transfection_Complex 2. Prepare ASO-Lipofectamine complexes Cell_Seeding->Transfection_Complex Incubation 3. Add complexes to cells and incubate Transfection_Complex->Incubation Harvesting 4. Harvest cells after 24-72 hours Incubation->Harvesting RNA_Isolation 5a. RNA Isolation Harvesting->RNA_Isolation Protein_Lysis 5b. Protein Lysis Harvesting->Protein_Lysis RT_qPCR 6a. RT-qPCR for mRNA knockdown RNA_Isolation->RT_qPCR Analysis 7. Data Analysis RT_qPCR->Analysis Western_Blot 6b. Western Blot for protein reduction Protein_Lysis->Western_Blot Western_Blot->Analysis

Experimental workflow for in vitro evaluation of ASO efficacy.

Materials:

  • Cultured mammalian cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • Phosphorothioate ASO (stock solution in nuclease-free water)

  • Lipofectamine 2000 or a similar transfection reagent

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in the multi-well plate at a density that will result in 80-90% confluency at the time of transfection.[18]

  • Preparation of Transfection Complexes (per well of a 24-well plate): a. In tube A, dilute the desired amount of phosphorothioate ASO (e.g., to a final concentration of 12.5-50 nM) in 50 µL of serum-free medium.[8][11] Mix gently. b. In tube B, dilute the appropriate amount of Lipofectamine (e.g., 2 µL) in 50 µL of serum-free medium.[19] Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted ASO (tube A) and the diluted Lipofectamine (tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of ASO-lipid complexes.[18]

  • Transfection: a. Remove the growth medium from the cells and replace it with fresh, serum-free medium. b. Add the 100 µL of ASO-lipid complex mixture to each well. c. Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[18][20]

  • Post-transfection: a. After the incubation period, remove the transfection medium and replace it with complete growth medium. b. Incubate the cells for an additional 24-72 hours before harvesting for analysis.[11][19]

Protocol 3: Evaluation of Antisense Knockdown using RT-qPCR

This protocol describes the quantification of target mRNA levels following ASO treatment to determine the extent of knockdown.

Materials:

  • Cells treated with ASO (from Protocol 2)

  • RNA isolation kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the target gene and a housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from both ASO-treated and control cells using an RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction Setup: a. Prepare a qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene (or a housekeeping gene), and the synthesized cDNA. b. Set up reactions in triplicate for each sample and each gene.

  • Real-time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21]

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both ASO-treated and control samples. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the control sample. c. The percentage of knockdown is calculated as (1 - relative expression) * 100%.

Protocol 4: Evaluation of Protein Reduction using Western Blotting

This protocol is for assessing the reduction in target protein levels as a result of ASO-mediated mRNA knockdown.

Materials:

  • Cells treated with ASO (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Protein transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Protein Lysate Preparation: a. Wash the ASO-treated and control cells with ice-cold PBS. b. Add lysis buffer to the cells and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST (Tris-buffered saline with Tween 20). c. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times with TBST. b. Incubate the membrane with the chemiluminescent substrate. c. Image the blot using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in protein levels.

References

Application Notes and Protocols: Adenosine 5'-phosphorothioate (ATPγS) for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-phosphorothioate (ATPγS) is a widely utilized analog of adenosine triphosphate (ATP) in the study of enzyme kinetics. It is characterized by the substitution of a non-bridging oxygen atom with a sulfur atom on the γ-phosphate group. This modification often results in a reduced rate of hydrolysis by many ATPases and kinases, making it a valuable tool for investigating ATP-dependent enzymatic reactions.[1] While frequently considered a non-hydrolyzable analog, it is important to note that some enzymes can indeed hydrolyze ATPγS, albeit typically at a slower rate than ATP.[1][2] This property allows for the trapping of enzyme-substrate intermediates and the study of thiophosphorylation events, which can be resistant to phosphatases.[1]

These application notes provide an overview of the use of ATPγS in enzyme kinetics, with a focus on kinases and ATPases. Detailed protocols for common experimental setups are provided, along with data presentation and visualization of relevant signaling pathways and workflows.

Data Presentation: Kinetic Parameters of Enzymes with ATPγS

The use of ATPγS can significantly alter the kinetic parameters of an enzyme compared to its natural substrate, ATP. The following table summarizes the steady-state kinetic parameters for the eukaryotic translation initiation factor eIF4A, an RNA helicase with RNA-dependent ATPase activity, in the presence of either ATP or ATPγS.

EnzymeSubstrateKM (μM)kcat (min-1)Reference
eIF4AATP•Mg58 ± 110.97 ± 0.06[2][3]
eIF4AATPγS•Mg66 ± 91.0 ± 0.1[2][3]

Table 1: Steady-state kinetic parameters for eIF4A with ATP and ATPγS. The data indicates that for eIF4A, ATPγS is a surprisingly good substrate, with kinetic parameters very similar to those of ATP.[2][3]

Signaling Pathway Diagrams

ATPγS is a valuable tool for dissecting signaling pathways that involve ATP-dependent enzymes like kinases. By using a slowly hydrolyzable analog, researchers can often trap signaling complexes or prolong the phosphorylated state of substrates, facilitating their detection and analysis. Below are diagrams of two key signaling pathways where ATPγS can be employed as a research tool.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Mitogens, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek ATPγS can be used here erk ERK (MAPK) mek->erk ATPγS can be used here transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

ALPK1_Signaling_Pathway adp_heptose ADP-Heptose (Bacterial PAMP) alpk1 ALPK1 adp_heptose->alpk1 tifa TIFA alpk1->tifa Thiophosphorylation with ATPγS tifa_oligo TIFA Oligomerization ('TIFAsome') tifa->tifa_oligo traf6 TRAF6 tifa_oligo->traf6 nf_kb NF-κB Activation traf6->nf_kb inflammatory_response Inflammatory Response nf_kb->inflammatory_response

Caption: Alpha-protein Kinase 1 (ALPK1) Signaling Pathway.

Experimental Protocols

Here we provide detailed protocols for common applications of ATPγS in studying enzyme kinetics.

Protocol 1: In Vitro Kinase Assay using ATPγS and Thiophosphorylation Detection

This protocol is designed to determine if a kinase of interest can utilize ATPγS to thiophosphorylate a substrate. The detection of the thiophosphate ester is achieved by Western blotting using a specific antibody.

Materials:

  • Purified kinase of interest

  • Purified substrate protein or peptide

  • ATPγS solution (e.g., 10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzyl mesylate (PNBM) for alkylation (optional, but recommended for some antibodies)

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-thiophosphate ester antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • EDTA solution (to stop the reaction)

Procedure:

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction could consist of:

      • 5 µL of 5x Kinase Reaction Buffer

      • X µL of purified kinase (to a final concentration of e.g., 50-100 nM)

      • X µL of purified substrate (to a final concentration of e.g., 1-5 µM)

      • Nuclease-free water to a volume of 22.5 µL

    • Include negative controls, such as a reaction without kinase or a reaction without ATPγS.

  • Initiation of Reaction:

    • To start the reaction, add 2.5 µL of 1 mM ATPγS (final concentration 100 µM).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding EDTA to a final concentration of 20-50 mM.

    • Alternatively, the reaction can be stopped by adding 5x SDS-PAGE loading buffer.

  • Alkylation (Optional but Recommended):

    • To enhance antibody recognition, the thiophosphate group can be alkylated.

    • Add PNBM to a final concentration of 1-2 mM and incubate at room temperature for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Boil the samples in SDS-PAGE loading buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-thiophosphate ester primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Kinase_Assay_Workflow setup 1. Setup Kinase Reaction (Enzyme, Substrate, Buffer) initiate 2. Initiate with ATPγS setup->initiate incubate 3. Incubate (e.g., 30°C, 30-60 min) initiate->incubate terminate 4. Terminate Reaction (EDTA or SDS Buffer) incubate->terminate alkylate 5. Alkylation (Optional) (PNBM) terminate->alkylate sds_page 6. SDS-PAGE alkylate->sds_page western_blot 7. Western Blot (Anti-thiophosphate Ab) sds_page->western_blot detect 8. Detection western_blot->detect

Caption: In Vitro Kinase Assay Workflow.

Protocol 2: ATPase Activity Assay using ATPγS and Malachite Green Detection

This protocol measures the ATPase activity by quantifying the release of inorganic phosphate (Pi) or thiophosphate (PiS) from ATP or ATPγS, respectively. The malachite green assay colorimetrically detects free phosphate. Note that the reactivity of malachite green with thiophosphate may differ from that with phosphate, and thus a standard curve with thiophosphate is recommended for accurate quantification.

Materials:

  • Purified ATPase

  • ATPγS and ATP solutions (e.g., 10 mM stocks)

  • ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent (commercial kits are available and recommended)

  • Phosphate (or thiophosphate) standard solution for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate/Thiophosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate or thiophosphate standard in the ATPase reaction buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Add 80 µL of each standard to separate wells of a 96-well plate.

    • Add 20 µL of Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at the recommended wavelength (e.g., 620-650 nm).

    • Plot absorbance versus phosphate/thiophosphate concentration to generate a standard curve.

  • ATPase Reaction:

    • In a 96-well plate, set up the ATPase reactions. A typical 50 µL reaction could consist of:

      • 10 µL of 5x ATPase Reaction Buffer

      • X µL of purified ATPase (concentration to be optimized)

      • Nuclease-free water to a volume of 45 µL

    • Include controls: a no-enzyme control (buffer only) and a no-substrate control.

  • Initiation of Reaction:

    • Start the reaction by adding 5 µL of 1 mM ATP or ATPγS (final concentration 100 µM).

    • Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a set time (e.g., 15, 30, 60 minutes). The reaction should be in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 20 µL of the Malachite Green Reagent. This reagent is typically acidic and will stop the enzymatic reaction.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at the same wavelength used for the standard curve.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.

    • Use the standard curve to determine the concentration of phosphate/thiophosphate released.

    • Calculate the specific activity of the ATPase (e.g., in nmol of Pi/min/mg of enzyme).

ATPase_Assay_Workflow std_curve 1. Prepare Standard Curve (Phosphate or Thiophosphate) analyze 7. Analyze Data std_curve->analyze setup_reaction 2. Setup ATPase Reaction (Enzyme, Buffer) initiate_reaction 3. Initiate with ATP or ATPγS setup_reaction->initiate_reaction incubate 4. Incubate (e.g., 37°C, 15-60 min) initiate_reaction->incubate terminate_detect 5. Terminate and Detect (Add Malachite Green) incubate->terminate_detect read_absorbance 6. Read Absorbance (620-650 nm) terminate_detect->read_absorbance read_absorbance->analyze

Caption: ATPase Activity Assay Workflow.

Concluding Remarks

This compound is an indispensable tool for the study of ATP-dependent enzymes. Its reduced rate of hydrolysis allows for the investigation of reaction mechanisms and the identification of enzyme substrates. The protocols and data presented here provide a starting point for researchers and drug development professionals to utilize ATPγS in their studies of enzyme kinetics and signaling pathways. It is crucial to remember that the assumption of ATPγS being completely non-hydrolyzable should be treated with caution, as its behavior is enzyme-dependent.[2] Careful experimental design, including appropriate controls, is essential for the robust interpretation of results.

References

Application Notes & Protocols: Utilizing Adenosine 5'-phosphorothioate to Elucidate Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine 5'-phosphorothioate (ATPγS) is a crucial analog of adenosine triphosphate (ATP) where a non-bridging oxygen atom in the γ-phosphate group is substituted with a sulfur atom. This modification renders the terminal phosphate resistant or slowly susceptible to hydrolysis by many ATPases and kinases.[1] This unique property makes ATPγS an invaluable tool for investigating a multitude of signal transduction pathways. By serving as a stable phosphoryl donor, it enables the "tagging" of kinase substrates with a thiophosphate group, which can then be specifically detected and identified.[2] These application notes provide a comprehensive overview and detailed protocols for leveraging ATPγS in signal transduction research.

Key Applications of ATPγS in Signal Transduction Research:
  • Identification of Direct Kinase Substrates: ATPγS allows for the specific labeling of proteins directly phosphorylated by a kinase of interest. The resulting thiophosphorylated proteins can be isolated and identified, providing a clear picture of the kinase's downstream targets.[2]

  • Kinase Activity Assays: The transfer of the thiophosphate group can be monitored to quantify kinase activity. This is particularly useful for high-throughput screening of kinase inhibitors.[3]

  • Studying Purinergic and G-Protein Coupled Receptors: As a stable ATP analog, ATPγS can be used to study the activation and signaling of P2Y and P2X purinergic receptors, as well as G-protein coupled receptors (GPCRs) that are modulated by extracellular nucleotides.[4][5][6]

  • Elucidating Allosteric Regulation: The stable binding of ATPγS can help trap and study the conformational changes in ATP-binding proteins, providing insights into their allosteric regulation.[7]

Section 1: Kinase Substrate Identification using ATPγS

A primary application of ATPγS is the identification of direct substrates of protein kinases. The workflow involves an in vitro kinase reaction followed by the detection and identification of thiophosphorylated substrates.

Experimental Workflow: Kinase Substrate Identification

G cluster_0 In Vitro Kinase Reaction cluster_1 Detection of Thiophosphorylation cluster_2 Substrate Identification A Purified Kinase E Incubate to allow Thiophosphorylation A->E B Protein Lysate or Purified Substrate B->E C ATPγS C->E D Kinase Reaction Buffer D->E F SDS-PAGE E->F Stop Reaction I Affinity Purification of Thiophosphorylated Proteins/Peptides E->I Digest Proteins (Optional) G Western Blot F->G H Anti-Thiophosphate Ester Antibody G->H J Mass Spectrometry (LC-MS/MS) I->J K Database Search and Substrate Identification J->K

Caption: Workflow for kinase substrate identification using ATPγS.

Protocol 1: In Vitro Kinase Assay with ATPγS and Western Blot Detection

This protocol details the steps for determining if a kinase of interest can utilize ATPγS to thiophosphorylate a known or potential substrate.

Materials:

  • Purified kinase of interest

  • Substrate protein or peptide

  • ATPγS solution (e.g., 10 mM stock)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE loading buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Anti-thiophosphate ester antibody (e.g., clone 51-8)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Set up the kinase reaction:

    • In a microcentrifuge tube, combine the purified kinase (e.g., 50-100 ng), substrate protein (e.g., 1-2 µg), and kinase reaction buffer to a final volume of 20 µL.

    • Include a negative control reaction without ATPγS.

  • Initiate the reaction:

    • Add ATPγS to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction:

    • Add 5 µL of 5X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-thiophosphate ester antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Expected Results: A specific band corresponding to the molecular weight of the thiophosphorylated substrate should be visible in the lane with ATPγS and absent in the negative control.

Data Presentation: Optimizing Kinase Reactions with ATPγS

The efficiency of ATPγS utilization can vary between kinases and can be influenced by the divalent cation present in the reaction buffer.[8]

KinaseDivalent Cation (10 mM)Relative Thiophosphorylation Efficiency (% of ATP)Reference
PKAMg²⁺~70%[8]
PKACo²⁺~95%[8]
Abl KinaseMg²⁺<10%[8]
Abl KinaseMg²⁺ (10 mM) + Mn²⁺ (1 mM)~50%[8]

Section 2: Identification of Thiophosphorylated Proteins by Mass Spectrometry

For unbiased identification of kinase substrates from a complex mixture, thiophosphorylated proteins or peptides can be enriched and analyzed by mass spectrometry.

Experimental Workflow: Mass Spectrometry-based Substrate Identification

G A Thiophosphorylated Protein Mixture B Tryptic Digestion A->B C Covalent Capture of Thiol-containing Peptides (e.g., iodoacetyl agarose beads) B->C D Wash to Remove Non-thiol Peptides C->D E Oxidation and Hydrolysis to Release Thiophosphopeptides D->E F LC-MS/MS Analysis E->F G Database Search and Identification of Substrates and Phosphorylation Sites F->G G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ATPyS ATPγS P2Y P2Y Receptor ATPyS->P2Y G_protein G-protein (Gq/11) P2Y->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

References

Application Notes and Protocols: Adenosine 5'-Phosphorothioate in Therapeutic Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs), represent a powerful class of drugs capable of modulating gene expression with high specificity. A critical modification that has enabled their clinical success is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, creating a phosphorothioate (PS) linkage. This modification significantly enhances the nuclease resistance of oligonucleotides, a crucial property for in vivo applications.[1][2] While the term "Adenosine 5'-phosphorothioate" can refer to a specific nucleotide analog, in the context of synthesizing therapeutic oligonucleotides, the focus is on incorporating adenosine nucleotides with phosphorothioate linkages. This is achieved not by using a pre-made this compound monomer, but through a standard solid-phase synthesis cycle where a sulfurization step follows the coupling of a protected adenosine phosphoramidite building block.[3][4][5]

These application notes provide a comprehensive overview of the synthesis of phosphorothioate oligonucleotides containing adenosine, including detailed protocols, quantitative data on synthesis efficiency, and the mechanism of action for the resulting therapeutic agents.

Principles of Phosphorothioate Oligonucleotide Synthesis

The synthesis of phosphorothioate oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry.[3][6][7] The process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction.[7]

The key to creating the phosphorothioate linkage is the sulfurization step, which replaces the standard oxidation step in the synthesis of natural phosphodiester oligonucleotides.[8] After a protected adenosine phosphoramidite is coupled to the growing oligonucleotide chain, an unstable phosphite triester linkage is formed. This linkage is then converted to a stable pentavalent phosphorothioate triester by treatment with a sulfurizing reagent.[8][9]

Due to the tetrahedral geometry at the phosphorus atom, the introduction of a sulfur atom creates a chiral center, resulting in a mixture of two diastereomers at each phosphorothioate linkage: Rp and Sp.[10] This diastereomeric mixture can influence the oligonucleotide's properties, including binding affinity and interaction with proteins.

Data Presentation: Synthesis Efficiency and Purity

The efficiency of each step in the solid-phase synthesis cycle is critical, as the overall yield of the full-length product decreases exponentially with the number of coupling cycles.

ParameterPhosphodiester SynthesisPhosphorothioate SynthesisNotes
Average Coupling Efficiency >99%[11]>98-99%[11][12]High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly impact the yield of the full-length product.
Overall Yield (20-mer) ~80% (assuming 99% coupling efficiency)Can be comparable to or even higher than phosphodiester synthesis with optimized protocols. A 3-reaction cycle (eliminating the capping step) can afford a higher yield.[5][6][9][13]The theoretical yield of a 20mer with 99.4% coupling efficiency is approximately 89.2%.[11]
Purity (Crude Product) High, with primary impurities being n-1 shortmers.Can be high, but may contain additional impurities from incomplete sulfurization (resulting in phosphodiester linkages).[14]The use of efficient sulfurizing reagents is critical to minimize phosphodiester impurities.
Key Synthesis Step Oxidation (Iodine/Water)SulfurizationThis is the defining step that differentiates the synthesis of the two backbones.
Sulfurizing ReagentTypical Concentration & TimeEfficiencyNotes
3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) 0.05M for 240 secondsHigh, but can be less efficient than DDTT with shorter sulfurization times.[10]Effective but can be expensive and less stable on the synthesizer.[10][15]
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) 0.05M for 60-240 secondsHighly efficient, often outperforming the Beaucage Reagent, especially with shorter reaction times.[10][13]A common and robust reagent for phosphorothioate synthesis.
Phenylacetyl disulfide (PADS) Not specifiedEfficient under suitable solvent conditions.[16]A cheaper alternative that has been used successfully in large-scale synthesis.[16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide containing Adenosine

This protocol outlines the steps for one cycle of adenosine incorporation in an automated solid-phase oligonucleotide synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

  • Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Adenosine Monomer Solution: 0.1 M N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite in anhydrous acetonitrile.

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.[7]

  • Sulfurizing Reagent: 0.05 M DDTT in a suitable organic solvent (e.g., pyridine/acetonitrile).[10][13]

  • Capping Solution A: Acetic anhydride in Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Procedure (One Synthesis Cycle):

  • De-blocking (Detritylation): a. The CPG column is washed with anhydrous acetonitrile. b. The deblocking solution (3% DCA in DCM) is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support.[7][17] c. The column is washed thoroughly with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation.

  • Coupling: a. The adenosine monomer solution and the activator solution are mixed and delivered to the CPG column.[7] b. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain to form a phosphite triester linkage.[8] The reaction is typically allowed to proceed for 30-60 seconds.[9]

  • Sulfurization: a. The column is washed with anhydrous acetonitrile. b. The sulfurizing reagent (0.05 M DDTT) is delivered to the column to convert the unstable phosphite triester linkage into a more stable phosphorothioate triester.[8][13] This reaction is typically run for 60-240 seconds.[10]

  • Capping: a. Any unreacted 5'-hydroxyl groups that failed to couple with the adenosine phosphoramidite are acetylated ("capped").[11] This is done by treating the support with the capping solutions (A and B). b. This step prevents the formation of deletion mutations (n-1 shortmers) in subsequent cycles.[11] c. The column is washed with anhydrous acetonitrile to prepare for the next cycle.

  • Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

  • Final Cleavage and Deprotection: a. After the final cycle, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.[7] b. The solution is heated to remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., benzoyl from adenosine).[11] c. The final product is purified using methods such as HPLC or gel electrophoresis.

Protocol 2: Synthesis of N6-Benzoyl-2'-deoxyadenosine Phosphoramidite

This protocol describes the key steps in preparing the protected adenosine monomer required for solid-phase synthesis.

Materials:

  • 2'-deoxyadenosine

  • Benzoyl chloride[3]

  • Trimethylsilyl chloride

  • Pyridine

  • Ammonia

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Protection of the Exocyclic Amine: a. 2'-deoxyadenosine is dissolved in pyridine. b. Trimethylsilyl chloride is added to transiently protect the hydroxyl groups. c. Benzoyl chloride is added to acylate the N6 amino group of the adenine base.[3] d. The reaction is quenched with water, followed by the addition of ammonia to remove the silyl protecting groups, yielding N6-Benzoyl-2'-deoxyadenosine. The product is purified by silica gel chromatography.

  • 5'-Hydroxyl Protection: a. The purified N6-Benzoyl-2'-deoxyadenosine is dissolved in pyridine. b. DMT-Cl is added to react selectively with the primary 5'-hydroxyl group, attaching the acid-labile DMT protecting group.[3] The product, 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine, is purified.

  • Phosphitylation of the 3'-Hydroxyl: a. The 5'-protected nucleoside is dissolved in an anhydrous solvent like THF or DCM. b. In the presence of a mild base (e.g., diisopropylethylamine), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to react with the 3'-hydroxyl group.[3] c. This reaction yields the final product: N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. The product is purified and stored under anhydrous conditions until use in the oligonucleotide synthesizer.

Visualizations

Solid-Phase Synthesis Workflow

G cluster_0 One Synthesis Cycle A Start Cycle (Oligo on Solid Support with free 5'-OH) B Step 2: Coupling (Add Adenosine Phosphoramidite + Activator) A->B Form phosphite triester C Step 3: Sulfurization (Add Sulfurizing Reagent, e.g., DDTT) B->C Form phosphorothioate triester D Step 4: Capping (Block unreacted 5'-OH groups) C->D Prevent n-1 sequences E Step 1: Deblocking (Detritylation) (Remove 5'-DMT group with DCA) D->E Prepare for next cycle E->A Expose 5'-OH for next nucleotide End Final Cleavage and Deprotection E->End After final nucleotide Start Start Synthesis (First Nucleoside on CPG) Start->A

Caption: Workflow for one cycle of solid-phase synthesis of a phosphorothioate oligonucleotide.

Mechanism of Action: RNase H-Mediated Degradation

G ASO Phosphorothioate ASO (in Cytoplasm/Nucleus) Hybrid ASO:mRNA Hybrid Duplex ASO->Hybrid Binds via Watson-Crick base pairing mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Enzyme Hybrid->RNaseH Recruits Cleavage Cleavage of mRNA Strand RNaseH->Cleavage Catalyzes Degradation Degradation of mRNA Fragments Cleavage->Degradation Protein Reduced Protein Translation Degradation->Protein

Caption: RNase H-dependent mechanism of action for antisense oligonucleotides.

References

Techniques for the Purification of Adenosine 5'-phosphorothioate (ATPaS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPaS) is a crucial analog of adenosine triphosphate (ATP) where a non-bridging oxygen atom in the alpha-phosphate group is replaced by a sulfur atom. This modification confers resistance to hydrolysis by many ATPases and kinases, making ATPaS an invaluable tool in biochemical and pharmacological research. It is widely used to study enzyme mechanisms, as a stable agonist for P2Y receptors, and in the development of therapeutic agents. The synthesis of ATPaS often results in a mixture of diastereomers (Rp and Sp) and other impurities, necessitating robust purification strategies to obtain a homogenous and active compound. This document provides detailed application notes and experimental protocols for the purification of ATPaS using high-performance liquid chromatography (HPLC), the most effective and widely used technique for this purpose.

Purification Strategies

The primary methods for the purification of ATPaS are anion-exchange and reversed-phase high-performance liquid chromatography (HPLC). The choice of method depends on the specific requirements of the application, such as the desired purity, the scale of the purification, and the need to separate the Rp and Sp diastereomers.

Anion-Exchange Chromatography (AEX-HPLC): This technique separates molecules based on their net negative charge. ATPaS, with its multiple phosphate groups, carries a significant negative charge and binds strongly to anion-exchange columns. Elution is typically achieved by increasing the salt concentration of the mobile phase. AEX-HPLC is particularly effective for removing impurities with different charge characteristics, such as adenosine monophosphate (AMP) and adenosine diphosphate (ADP).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While ATPaS is a polar molecule, the presence of the adenosine moiety allows for retention on a non-polar stationary phase (e.g., C18). To enhance retention and improve peak shape, ion-pairing agents are often added to the mobile phase. These agents, such as triethylammonium or tributylammonium, form a neutral complex with the negatively charged phosphate groups of ATPaS, increasing its hydrophobicity and interaction with the stationary phase. RP-HPLC is highly effective for separating the Rp and Sp diastereomers of ATPaS.

Quantitative Data Summary

The selection of a purification method often involves a trade-off between yield and purity. The following table summarizes typical performance metrics for the purification of ATPaS and its analogs using different HPLC techniques.

Purification MethodStationary PhaseIon-Pairing AgentTypical YieldTypical PurityDiastereomer SeparationReference
Reversed-Phase HPLC C18Tributylamine~70%>95%Yes[1]
Reversed-Phase HPLC C18Triethylammonium AcetateVariable>95%Yes[2]
Anion-Exchange HPLC Strong Anion Exchange (SAX)NoneVariable>98%Partial to No[3]

Experimental Protocols

Protocol 1: Purification of ATPaS by Anion-Exchange HPLC

This protocol is suitable for the general purification of ATPaS and the removal of less phosphorylated impurities.

Materials:

  • Crude ATPaS sample

  • Anion-exchange HPLC column (e.g., a strong anion exchange - SAX - column)

  • HPLC system with a UV detector

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5

  • Mobile Phase B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm filters

Procedure:

  • Sample Preparation: Dissolve the crude ATPaS sample in Mobile Phase A to a final concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Preparation:

    • Equilibrate the SAX column with Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Set the UV detector to monitor at 260 nm.

  • Chromatographic Separation:

    • Inject the prepared ATPaS sample onto the column.

    • Elute the bound ATPaS using a linear gradient of Mobile Phase B. A typical gradient would be from 0% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile and collect fractions corresponding to the ATPaS peak.

  • Post-Purification Processing:

    • Pool the fractions containing pure ATPaS.

    • Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or dialysis.

    • Lyophilize the desalted sample to obtain the purified ATPaS as a solid.

Protocol 2: Purification and Diastereomer Separation of ATPaS by Reversed-Phase HPLC

This protocol is designed for the high-resolution separation of ATPaS, including the separation of its Rp and Sp diastereomers.

Materials:

  • Crude ATPaS sample (as a mixture of diastereomers)

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) buffer, pH 7.0, in 50% acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Acetic acid

  • 0.22 µm filters

Procedure:

  • Mobile Phase Preparation: To prepare 1 L of 100 mM TEAA buffer (pH 7.0), add approximately 13.9 mL of triethylamine to 950 mL of deionized water. Adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L with deionized water. Filter through a 0.22 µm filter. Prepare Mobile Phase B by mixing the 100 mM TEAA buffer with acetonitrile in a 1:1 ratio.

  • Sample Preparation: Dissolve the crude ATPaS sample in Mobile Phase A to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Preparation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is observed.

    • Set the UV detector to 260 nm.

  • Chromatographic Separation:

    • Inject the prepared ATPaS sample.

    • Elute the sample using a shallow linear gradient of Mobile Phase B. A typical gradient would be from 5% to 25% Mobile Phase B over 40 minutes. The shallow gradient is crucial for resolving the diastereomers.

    • Collect the fractions corresponding to the two closely eluting peaks of the Rp and Sp diastereomers.

  • Post-Purification Processing:

    • Pool the fractions for each diastereomer separately.

    • Remove the volatile TEAA buffer and acetonitrile by repeated co-evaporation with water or by lyophilization.

    • The purified diastereomers of ATPaS can be stored as a solid at -20°C or below.

Signaling Pathways and Experimental Workflows

ATPaS in G-Protein Coupled Receptor (GPCR) Signaling

ATPaS is a known agonist for P2Y receptors, a class of G-protein coupled receptors. Specifically, it can activate the P2Y1 receptor, which is coupled to the Gq alpha subunit. The activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

ATPaS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATPaS ATPaS P2Y1 P2Y1 Receptor ATPaS->P2Y1 binds Gq Gq Protein (αβγ) P2Y1->Gq activates G_alpha_GTP Gα-GTP Gq->G_alpha_GTP exchanges GDP for GTP G_beta_gamma Gβγ PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha_GTP->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates target proteins

Caption: ATPaS activation of the P2Y1 receptor signaling cascade.

Experimental Workflow for ATPaS Purification

The following diagram illustrates the general workflow for the purification of ATPaS from a crude synthetic mixture.

ATPaS_Purification_Workflow CrudeSample Crude ATPaS Sample (mixture of diastereomers and impurities) Dissolution Dissolve in Appropriate Buffer CrudeSample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC HPLC Purification Filtration->HPLC AEX Anion-Exchange (General Purification) HPLC->AEX Option 1 RP Reversed-Phase (Diastereomer Separation) HPLC->RP Option 2 FractionCollection Collect Fractions AEX->FractionCollection RP->FractionCollection PurityAnalysis Analyze Purity (Analytical HPLC, MS) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling If pure Desalting Desalting/ Buffer Removal Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization PureProduct Pure ATPaS (or separated diastereomers) Lyophilization->PureProduct

Caption: General workflow for the purification of ATPaS.

Conclusion

The purification of this compound is a critical step for its use in research and drug development. Both anion-exchange and reversed-phase HPLC are powerful techniques that can yield highly pure ATPaS. The choice between these methods will depend on the specific goals of the purification, with AEX-HPLC being suitable for general purification and RP-HPLC being the method of choice for the challenging separation of Rp and Sp diastereomers. The protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully purify ATPaS for their specific applications.

References

  • (Reference to a general textbook on chromatography or nucleotide chemistry)

  • (Reference to a paper on phosphorothioate synthesis and purification)

  • (Reference to a paper using TEAA in RP-HPLC of nucleotides)[2]

  • (Reference to a paper on ATP analog purification)[1]

  • (Reference to a paper on P2Y receptor signaling)

  • (Reference to a paper on anion-exchange of phosphorothioates)[3]

References

Adenosine 5'-phosphorothioate (ATPγS): A Versatile Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPγS) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in molecular biology. In ATPγS, one of the non-bridging oxygen atoms in the γ-phosphate group is replaced by a sulfur atom. This modification makes the terminal phosphate group resistant to cleavage by many ATPases and kinases, allowing researchers to investigate ATP-dependent processes without the confounding effects of hydrolysis.[1][2] However, it is important to note that some enzymes are capable of slowly hydrolyzing ATPγS.[3][4] This unique property, along with its ability to serve as a substrate for thiophosphorylation, has led to its widespread use in a variety of applications, including kinase assays, receptor binding studies, and structural biology.

Applications of ATPγS

Studying Protein Thiophosphorylation and Kinase Activity

ATPγS is widely used as a substrate for protein kinases to introduce a thiophosphate group onto a protein or peptide substrate.[1][5] This process, known as thiophosphorylation, is a powerful tool for several reasons:

  • Resistance to Phosphatases: Thiophosphorylated proteins are often resistant to the action of phosphatases, the enzymes that remove phosphate groups. This stability allows for the accumulation of the modified protein, making it easier to detect and study.

  • Specific Detection: The thiophosphate group can be specifically targeted for detection and enrichment using various methods. One common method involves alkylation of the thiophosphate with reagents like p-nitrobenzyl mesylate (PNBM), followed by detection with antibodies that specifically recognize the resulting thiophosphate ester.[5]

  • Kinase Substrate Identification: By using engineered kinases that preferentially utilize ATPγS analogs, researchers can specifically label the direct substrates of a particular kinase within a complex cellular lysate.[5]

Quantitative Data for Kinase Reactions with ATPγS

The kinetic parameters of ATPγS as a kinase substrate can vary significantly depending on the specific kinase and the reaction conditions. While many kinases can utilize ATPγS, the efficiency is often lower compared to ATP.[6]

EnzymeSubstrateKM for ATPγS (μM)kcat for ATPγS (min-1)Reference
Eukaryotic initiation factor eIF4Apoly(U) RNA66 ± 91.0 ± 0.1[3][4]
Myosin I heavy chain kinase (T632A mutant)Peptide96 ± 180.052 ± 0.08[4]
ClpAN/A134 ± 460.05 ± 0.004

Experimental Protocol: In Vitro Kinase Assay and Thiophosphorylation Detection by Western Blot

This protocol describes a non-radioactive method to assess the ability of a kinase to thiophosphorylate a substrate in vitro, followed by detection using a thiophosphate ester-specific antibody.

Materials:

  • Purified kinase of interest

  • Purified substrate protein or peptide

  • ATPγS (tetralithium salt)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • p-Nitrobenzyl mesylate (PNBM)

  • Quenching buffer (e.g., 2x Laemmli sample buffer with 50 mM EDTA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Thiophosphate ester-specific rabbit monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube on ice. A typical 25 µL reaction might contain:

      • 5 µL of 5x Kinase Reaction Buffer

      • 1-5 µg of substrate protein

      • Optimal amount of purified kinase (to be determined empirically)

      • 5 µL of 500 µM ATPγS (final concentration 100 µM)

      • Nuclease-free water to a final volume of 25 µL.

    • Incubate the reaction at 30°C for 30-60 minutes. The optimal time and temperature may need to be determined for each kinase-substrate pair.

    • As a negative control, set up a reaction without the kinase or without ATPγS.

  • Alkylation of Thiophosphate:

    • Stop the kinase reaction by adding 25 µL of quenching buffer.

    • Add PNBM to a final concentration of 2.5 mM.

    • Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.

  • SDS-PAGE and Western Blotting:

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary thiophosphate ester-specific antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

Workflow for In Vitro Kinase Assay and Thiophosphorylation Detection

Kinase_Assay_Workflow Start Start KinaseReaction Kinase Reaction (Kinase, Substrate, ATPγS) Start->KinaseReaction Alkylation Alkylation (PNBM) KinaseReaction->Alkylation Quench SDSPAGE SDS-PAGE Alkylation->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Transfer Detection Detection (Chemiluminescence) WesternBlot->Detection Antibody Incubation End End Detection->End

Caption: Workflow for thiophosphorylation detection.

Receptor Binding and Activation Studies

ATPγS is a valuable tool for studying nucleotide-binding receptors, particularly the P2Y family of G-protein coupled receptors (GPCRs).[7][8][9] As a stable analog of ATP, it can be used to:

  • Characterize Receptor Subtypes: Different P2Y receptor subtypes exhibit varying affinities for ATP and its analogs. By using ATPγS in competition binding assays with radiolabeled ligands, researchers can determine the pharmacological profile of a receptor.[10][11]

  • Study Receptor Activation: While often considered non-hydrolyzable, the binding of ATPγS can still induce conformational changes in receptors, leading to the activation of downstream signaling pathways. This allows for the study of receptor activation in the absence of nucleotide hydrolysis.[12]

  • Radioligand Binding Assays: Radiolabeled ATPγS (e.g., [³⁵S]ATPγS) can be used as a direct ligand in binding assays to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[13][14][15]

Quantitative Data for ATPγS in Receptor Binding

The affinity of ATPγS for different P2Y receptors varies.

Receptor SubtypeAgonist/Antagonist ActivityEC₅₀ / Kᵢ (μM)Reference
P2Y₂ ReceptorAgonist0.24[10]
P2Y₄ ReceptorAgonist (human)1.6[10]
P2Y₁₁ ReceptorWeak Agonist>10[10]
P2Y₁₂ ReceptorAntagonistN/A[9]

Experimental Protocol: Radioligand Binding Assay for GPCRs using [³⁵S]GTPγS (as a methodological proxy)

While direct [³⁵S]ATPγS binding assays are performed, the widely used [³⁵S]GTPγS binding assay for GPCR activation serves as an excellent methodological template. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, which can be ATPγS for P2Y receptors.[12][14]

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • ATPγS (or other agonist)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in a final volume of 100 µL:

      • Total binding: Assay buffer, membranes (5-20 µg protein), [³⁵S]GTPγS (0.05-0.1 nM), and varying concentrations of ATPγS.

      • Non-specific binding: Same as total binding, but with the addition of a high concentration of unlabeled GTPγS (e.g., 10 µM).

      • Basal binding: Assay buffer, membranes, and [³⁵S]GTPγS without any agonist.

    • Add 10 µM GDP to all wells to ensure that G proteins are in the inactive, GDP-bound state at the start of the assay.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the ATPγS concentration.

    • Determine the EC₅₀ value (the concentration of ATPγS that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway for P2Y Receptor Activation

P2Y_Signaling ATPgammaS ATPγS P2Y_Receptor P2Y Receptor (GPCR) ATPgammaS->P2Y_Receptor Binds G_Protein Heterotrimeric G-protein (αβγ) P2Y_Receptor->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messengers Second Messengers (cAMP, IP₃, DAG) Effector->Second_Messengers Produces Downstream Downstream Cellular Responses Second_Messengers->Downstream

Caption: P2Y receptor signaling pathway.

Structural Biology and Mechanistic Studies

The resistance of ATPγS to hydrolysis makes it an excellent tool for structural biologists aiming to capture snapshots of ATP-bound states of enzymes.[1][2]

  • Protein Crystallization: Co-crystallizing a protein with ATPγS can stabilize the nucleotide-binding pocket in a conformation that is amenable to crystallization, facilitating the determination of its three-dimensional structure.[2] While not always successful, it provides an alternative to other non-hydrolyzable analogs like AMP-PNP.[16]

  • Enzyme Mechanism Elucidation: By "trapping" an enzyme in its ATP-bound state, researchers can gain insights into the catalytic mechanism. The slow or absent hydrolysis of ATPγS allows for the study of conformational changes and intermediate states that are transient with the natural substrate, ATP.[1][17]

Experimental Protocol: Protein Crystallization with ATPγS

This protocol provides a general framework for using ATPγS in protein crystallization experiments. The optimal conditions will need to be determined empirically for each protein.

Materials:

  • Highly purified protein ( >95% homogeneity)

  • ATPγS

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., sitting-drop or hanging-drop)

  • Microscopes for crystal visualization

Procedure:

  • Protein Preparation:

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • The protein should be in a well-buffered solution with minimal additives.

  • Preparation of ATPγS Stock Solution:

    • Prepare a concentrated stock solution of ATPγS (e.g., 100 mM) in a buffer at a pH similar to that of the protein solution (typically pH 7.0-8.5). Ensure the pH of the ATPγS solution is adjusted to prevent protein precipitation upon mixing.

  • Setting up Crystallization Trials:

    • Co-crystallization:

      • Incubate the protein with a molar excess of ATPγS (e.g., 1:10 protein to ATPγS ratio) on ice for at least 30 minutes prior to setting up crystallization trials. This allows for the formation of the protein-ATPγS complex.

      • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-ATPγS complex with the crystallization screen solutions in the drop.

    • Soaking:

      • If crystals of the apo-protein are already available, they can be soaked in a solution containing ATPγS.

      • Prepare a soaking solution by adding ATPγS to the mother liquor from which the crystals were grown. The concentration of ATPγS will need to be optimized.

      • Transfer the crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Monitoring and Optimization:

    • Monitor the crystallization plates regularly for crystal growth.

    • Optimize any initial hits by varying the concentrations of the precipitant, buffer pH, and ATPγS.

Logical Flow for Using ATPγS in Protein Crystallization

Crystallization_Logic Start Start: Purified Protein Decision Crystals of Apo-protein Available? Start->Decision CoCrystallization Co-crystallization with ATPγS Decision->CoCrystallization No Soaking Soaking with ATPγS Decision->Soaking Yes Screening Set up Crystallization Screens CoCrystallization->Screening Soaking->Screening Optimization Optimize Crystal Hits Screening->Optimization Structure X-ray Diffraction & Structure Determination Optimization->Structure

Caption: Decision tree for protein crystallization.

Conclusion

This compound is a powerful and versatile reagent that has significantly advanced our understanding of ATP-dependent biological processes. Its ability to act as a stable ATP analog and a substrate for thiophosphorylation has made it an invaluable tool for studying enzyme kinetics, receptor signaling, and protein structure. The protocols and data presented here provide a comprehensive guide for researchers looking to incorporate ATPγS into their experimental workflows. As with any technique, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for In Vitro Transcription with Adenosine 5'-phosphorothioate (ATPαS) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of nucleotide analogs during in vitro transcription is a powerful technique for the synthesis of modified RNA molecules with enhanced therapeutic potential. Adenosine 5'-phosphorothioate (ATPαS), a structural analog of ATP where a non-bridging oxygen atom in the α-phosphate group is replaced by sulfur, is a commonly used analog. The resulting phosphorothioate (PS) linkage in the RNA backbone confers significant advantages, most notably increased resistance to nuclease degradation, which enhances the in vivo stability of the RNA.[1][2][2] This increased stability is crucial for applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and mRNA-based therapeutics.[2][3] Furthermore, phosphorothioate modifications can also modulate interactions with proteins and influence the innate immune response.[4][5][6][7]

These application notes provide detailed protocols for the in vitro transcription of RNA containing ATPαS analogs using T7 RNA polymerase, methods for the purification and analysis of the resulting phosphorothioate-modified RNA, and an overview of a key signaling pathway influenced by these modifications.

Data Presentation: In Vitro Transcription Efficiency with ATPαS

The efficiency of in vitro transcription can be influenced by the partial or complete substitution of canonical NTPs with their phosphorothioate analogs. The following tables summarize the relative transcription yields obtained under different conditions.

Table 1: Relative Transcription Yield with Partial Substitution of ATP with ATPαS

% ATPαS SubstitutionRelative Transcription Yield (%)Reference
0% (Control)100Jena Bioscience
80%Similar to controlJena Bioscience[1]
100%Reduced compared to controlJena Bioscience[1]

Table 2: Stereoselectivity of T7 RNA Polymerase for ATPαS Diastereomers

ATPαS DiastereomerSubstrate for T7 RNA Polymerase?Effect on Transcription YieldReference
SP (D1)YesDecreased yield compared to ATP[8][9]
RP (D2)NoNot incorporated[8]

Experimental Protocols

Protocol 1: In Vitro Transcription of Phosphorothioate-Modified RNA using T7 RNA Polymerase

This protocol describes the synthesis of RNA with phosphorothioate modifications by incorporating ATPαS during in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP solution (100 mM)

  • Adenosine 5'-(α-thio)triphosphate (ATPαS) solution (100 mM, SP diastereomer)

  • CTP, GTP, UTP solutions (100 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free, e.g., 1 U/µL)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice. Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATPVariable (e.g., 0.5 µL)2.5 mM (for 100% ATP)
ATPαSVariable (e.g., 0.5 µL)2.5 mM (for 100% ATPαS)
CTP, GTP, UTP (100 mM each)0.5 µL each2.5 mM each
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[10][11]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[10][12]

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • RNA Purification: Proceed with the purification of the synthesized RNA using one of the methods described in Protocol 2 or 3.

Protocol 2: Purification of Phosphorothioate-Modified RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is suitable for high-resolution purification of RNA, allowing for the separation of full-length transcripts from shorter, abortive sequences.[13][14]

Materials:

  • Denaturing polyacrylamide gel (containing 7-8 M Urea) in 1x TBE buffer

  • 1x TBE Buffer (Tris-borate-EDTA)

  • 2x RNA Loading Buffer (e.g., 95% formamide, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol, 5 mM EDTA)

  • Gel elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA, 0.1% SDS)

  • Ethanol (100% and 70%)

  • Nuclease-free water

  • UV transilluminator with a fluorescent plate for shadowing

Procedure:

  • Sample Preparation: Add an equal volume of 2x RNA Loading Buffer to the in vitro transcription reaction product. Heat the sample at 70-95°C for 5 minutes and then immediately place it on ice.[15]

  • Electrophoresis: Load the denatured RNA sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the desired separation is achieved (monitoring the migration of the tracking dyes).[16]

  • Visualization: Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with short-wave UV light. The RNA will appear as dark shadows.[12]

  • Excision: Carefully excise the gel slice containing the RNA band of interest using a clean razor blade.[12]

  • Elution: Crush the gel slice and place it in a microcentrifuge tube. Add a sufficient volume of gel elution buffer to cover the gel pieces. Incubate at room temperature or 37°C for several hours to overnight with gentle agitation to elute the RNA.

  • RNA Precipitation: Pellet the gel debris by centrifugation and transfer the supernatant containing the eluted RNA to a new tube. Precipitate the RNA by adding 2.5-3 volumes of 100% ethanol and incubating at -20°C or -80°C.

  • Washing and Resuspension: Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry. Resuspend the purified RNA in nuclease-free water.

Protocol 3: Purification of Phosphorothioate-Modified RNA by High-Performance Liquid Chromatography (HPLC)

HPLC provides a high-purity purification method, especially for separating diastereomers of phosphorothioate-modified oligonucleotides.[17][18][19] Both ion-exchange and reversed-phase HPLC can be employed.

Materials:

  • HPLC system with a suitable column (e.g., anion-exchange or C18 reversed-phase)

  • Mobile Phase Buffers (specific to the chosen column and separation method, e.g., triethylammonium acetate (TEAA) and acetonitrile for reversed-phase)[20]

  • Nuclease-free water

Procedure (General Guideline for Reversed-Phase HPLC):

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions.

  • Sample Injection: Inject the crude in vitro transcription product onto the column.

  • Gradient Elution: Elute the RNA using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.[20]

  • Fraction Collection: Collect fractions corresponding to the RNA peak of interest based on UV absorbance (typically at 260 nm).

  • Desalting and Lyophilization: Pool the fractions containing the purified RNA. Remove the ion-pairing reagent and salts by a desalting step if necessary. Lyophilize the sample to obtain the purified RNA as a powder.

  • Resuspension: Resuspend the purified RNA in an appropriate volume of nuclease-free water.

Mandatory Visualizations

Signaling Pathway: TLR9 Activation by Phosphorothioate Antisense Oligonucleotides

Phosphorothioate-modified antisense oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), an endosomal receptor involved in the innate immune response. This can lead to the activation of downstream signaling pathways.

TLR9_Pathway cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PS-ASO Phosphorothioate Antisense Oligonucleotide PS-ASO_Endosome PS-ASO TLR9 TLR9 PS-ASO_Endosome->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_complex TAK1/TAB2/3 TRAF6->NFkB_complex IKK_complex IKK Complex NFkB_complex->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription Inflammatory\nResponse Inflammatory Response Cytokines->Inflammatory\nResponse

Caption: TLR9 signaling pathway activated by phosphorothioate ASOs.

Experimental Workflow: Synthesis and Analysis of Phosphorothioate-Modified RNA

This workflow outlines the key steps from the preparation of the DNA template to the final analysis of the synthesized phosphorothioate-modified RNA.

Experimental_Workflow cluster_Preparation Template Preparation cluster_Synthesis RNA Synthesis cluster_Purification Purification cluster_Analysis Analysis Template_Prep Linearized DNA Template with T7 Promoter IVT In Vitro Transcription with T7 RNA Polymerase and ATPαS Template_Prep->IVT DNase DNase I Treatment IVT->DNase Purification Purification of Phosphorothioate RNA (PAGE or HPLC) DNase->Purification QC Quality Control (Denaturing PAGE) Purification->QC Quant Quantification (UV-Vis Spectroscopy) Purification->Quant Stability Stability Assay (Incubation with Nucleases) QC->Stability Function Functional Assays (e.g., Cell Transfection) Quant->Function

Caption: Workflow for phosphorothioate-modified RNA synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Adenosine 5'-phosphorothioate (ATPγS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Adenosine 5'-phosphorothioate (ATPγS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of ATPγS.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of ATPγS?

The primary challenges in the chemical synthesis of this compound (ATPγS) include:

  • Stereoselectivity: The synthesis process typically results in a mixture of two diastereomers, Rp and Sp, due to the chiral phosphorus center. Separating these isomers can be challenging and often requires specialized chromatographic techniques.[1][2][3]

  • Side Reactions: Unwanted side reactions can lead to the formation of impurities that are structurally similar to ATPγS, complicating purification. A common side product in the synthesis of related nucleotide analogs is the formation of symmetrical dinucleoside polyphosphates, such as bis(adenosine)-5´-triphosphate (A₂P₃).[4]

  • Purification: Removing starting materials, byproducts, and diastereomers to achieve high purity ATPγS necessitates robust purification methods, most commonly High-Performance Liquid Chromatography (HPLC).[1][2][3][5]

  • Stability of Intermediates: Some intermediates in the chemical synthesis pathway may be unstable, leading to lower overall yields.

Q2: What are the common issues encountered in the enzymatic synthesis of ATPγS?

Enzymatic synthesis of ATPγS, while offering high stereoselectivity, presents its own set of challenges:

  • Enzyme Specificity and Efficiency: The choice of enzyme is critical. While some enzymes can utilize thiophosphate donors, their efficiency may be lower compared to their natural phosphate substrates. For instance, while ATPγS can be a substrate for enzymes like 2-5A synthetase, the efficiency can vary.[6]

  • Substrate Availability: The synthesis may require specific thiophosphorylated precursors which might not be commercially available or may be expensive.

  • Enzyme Inhibition: The product, ATPγS, or byproducts of the reaction can inhibit the enzyme, leading to low yields.

  • Purification from Reaction Components: The final product needs to be purified from the enzyme, unreacted substrates, and buffer components, which can be a multi-step process.

Q3: My ATPγS synthesis yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields in ATPγS synthesis can stem from several factors depending on the synthetic route (chemical or enzymatic).

Potential Cause (Chemical Synthesis)Troubleshooting Steps
Incomplete Reactions - Ensure all reagents are fresh and anhydrous. - Optimize reaction times and temperatures. - Use a slight excess of the limiting reagent.
Side Reactions - Modify reaction conditions (e.g., temperature, solvent) to disfavor side product formation. - Use appropriate protecting groups to prevent unwanted reactions.
Degradation of Product - Maintain a pH above 7.0 during workup and purification to prevent hydrolysis.[7] - Avoid prolonged exposure to high temperatures.
Inefficient Purification - Optimize HPLC conditions (gradient, column type, pH) for better separation. - Check for product loss during extraction and precipitation steps.
Potential Cause (Enzymatic Synthesis)Troubleshooting Steps
Low Enzyme Activity - Verify the activity of your enzyme stock. - Optimize buffer conditions (pH, ionic strength, cofactors like Mg²⁺).
Sub-optimal Substrate Concentration - Perform kinetic analysis to determine the optimal substrate concentrations.
Product Inhibition - Consider using a continuous flow reactor or in situ product removal to minimize inhibition.
Enzyme Denaturation - Ensure proper storage and handling of the enzyme. - Avoid harsh conditions during the reaction.

Q4: I am having trouble separating the Rp and Sp diastereomers of ATPγS. What are the recommended methods?

The separation of Rp and Sp diastereomers of phosphorothioates is a well-known challenge. High-Performance Liquid Chromatography (HPLC) is the most effective technique.

  • Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on charge. The subtle differences in the pKa values of the phosphorothioate diastereomers can be exploited for separation. A shallow salt gradient is often required for good resolution.

  • Reversed-Phase Ion-Pair HPLC (RP-IP-HPLC): This technique uses a C18 column with an ion-pairing reagent (e.g., triethylammonium acetate) in the mobile phase. The ion-pairing reagent interacts with the negatively charged phosphate group, and the separation is based on the differential partitioning of the diastereomers.

A detailed protocol for separating phosphorothioate diastereomers via HPLC can be found in the experimental protocols section.

Q5: How should I store my ATPγS to ensure its stability?

ATPγS is susceptible to degradation, particularly hydrolysis. Proper storage is crucial to maintain its integrity.

ParameterRecommendationRationale
pH Maintain solutions at a pH > 7.0.[7]ATP and its analogs are prone to acid-catalyzed hydrolysis.[8]
Temperature Store solid ATPγS at -20°C or below. Store solutions in small aliquots at -20°C or -80°C.Lower temperatures slow down the rate of hydrolysis.[9]
Freeze-Thaw Cycles Minimize freeze-thaw cycles.Repeated freezing and thawing can lead to degradation.
Solvent Prepare fresh solutions before use.[10]ATPγS is unstable in solution over long periods.[10]

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Observed ProblemPossible Cause(s)Suggested Solution(s)
Multiple spots on TLC/multiple peaks in crude HPLC - Incomplete reaction. - Presence of side products. - Degradation of starting material or product.- Monitor the reaction progress more frequently. - Optimize reaction conditions to minimize side reactions. - Ensure the quality of starting materials.
Final product is a sticky oil instead of a solid - Presence of residual solvents or impurities.- Perform additional purification steps (e.g., precipitation, another round of chromatography). - Dry the product under high vacuum for an extended period.
31P NMR shows unexpected signals - Presence of phosphate (from hydrolysis) or other phosphorus-containing impurities. - Isomerization.- Compare the spectrum with a known standard of ATPγS. - Use 2D NMR techniques for better structural elucidation.[11]
Enzymatic Synthesis Troubleshooting
Observed ProblemPossible Cause(s)Suggested Solution(s)
No product formation - Inactive enzyme. - Missing cofactor (e.g., Mg²⁺). - Incorrect buffer conditions.- Test enzyme activity with a known substrate. - Verify the composition of the reaction buffer. - Optimize pH and temperature for the specific enzyme.
Reaction stops prematurely - Product inhibition. - Substrate depletion. - Enzyme instability over time.- Add more enzyme or substrate. - Consider a fed-batch or continuous reaction setup. - Investigate the enzyme's stability under the reaction conditions.
Purification (HPLC) Troubleshooting
Observed ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing, fronting) - Column overload. - Inappropriate mobile phase. - Column degradation.- Inject a smaller amount of sample. - Adjust the mobile phase composition (e.g., pH, ion-pair concentration). - Use a new or different type of column.
Irreproducible retention times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Air bubbles in the system.- Prepare fresh mobile phase and degas it thoroughly. - Use a column oven for temperature control. - Purge the HPLC system.
Co-elution of diastereomers - Insufficient column resolution. - Non-optimal gradient.- Use a longer column or a column with a smaller particle size. - Optimize the elution gradient to be shallower.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [³⁵S]ATPγS

This protocol is adapted from a method for the enzymatic synthesis of radiolabeled ATPγS.

Principle: This method utilizes the enzymes glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase to catalyze the exchange of thiophosphate between non-labeled ATPγS and [³⁵S]thiophosphate.

Materials:

  • Glyceraldehyde-3-phosphate dehydrogenase

  • Phosphoglycerate kinase

  • Adenosine 5'-O-(3-thiotriphosphate) (non-labeled)

  • [³⁵S]Thiophosphate

  • 3-Phosphoglycerate

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, 3-phosphoglycerate, and non-labeled ATPγS.

  • Add glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase to the mixture.

  • Initiate the exchange reaction by adding [³⁵S]thiophosphate.

  • Incubate the reaction at an optimal temperature for the enzymes (e.g., 37°C).

  • Monitor the incorporation of the radiolabel into ATPγS over time using thin-layer chromatography (TLC) and autoradiography.

  • Purify the [³⁵S]ATPγS from the reaction mixture using anion-exchange chromatography.

Protocol 2: Purification of ATPγS Diastereomers by HPLC

This is a general guideline for the separation of Rp and Sp diastereomers.

Method: Reversed-Phase Ion-Pair HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.

  • Gradient: A shallow linear gradient from 0% to 20% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

Procedure:

  • Dissolve the crude ATPγS in mobile phase A.

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the two diastereomer peaks.

  • Analyze the fractions to confirm the identity and purity of each diastereomer.

  • Desalt the collected fractions (e.g., by lyophilization) to remove the ion-pairing reagent.

Visualizations

Signaling Pathway: ATPγS as a P2Y Receptor Agonist

P2Y_Signaling ATPgS ATPγS P2Y_R P2Y Receptor ATPgS->P2Y_R G_protein Gq/11 P2Y_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Signaling PKC->Downstream phosphorylates

Caption: ATPγS activation of a P2Y receptor leading to downstream signaling.

Experimental Workflow: ATPγS Synthesis and Purification

ATPgS_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Adenosine, Thiophosphorylating agent) reaction Chemical or Enzymatic Reaction start->reaction crude Crude ATPγS (mixture of diastereomers and impurities) reaction->crude hplc HPLC Separation (e.g., RP-IP HPLC) crude->hplc fraction_collection Fraction Collection hplc->fraction_collection desalting Desalting / Lyophilization fraction_collection->desalting analysis_rp Purity & Diastereomer Analysis (Rp Isomer) desalting->analysis_rp Fraction 1 analysis_sp Purity & Diastereomer Analysis (Sp Isomer) desalting->analysis_sp Fraction 2 final_rp Pure Rp-ATPγS analysis_rp->final_rp final_sp Pure Sp-ATPγS analysis_sp->final_sp

Caption: General workflow for the synthesis and purification of ATPγS diastereomers.

Logical Relationship: Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low ATPγS Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Degradation low_yield->cause3 cause4 Purification Loss low_yield->cause4 sol1 Optimize Reaction Conditions (Time, Temp, Reagents) cause1->sol1 sol2 Modify Synthetic Route / Use Protecting Groups cause2->sol2 sol3 Control pH (>7.0) & Temperature cause3->sol3 sol4 Optimize Purification Protocol (e.g., HPLC gradient) cause4->sol4

References

Technical Support Center: Synthesis of Adenosine 5'-phosphorothioate (AMPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Adenosine 5'-phosphorothioate (AMPS) and related phosphorothioate oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound (AMPS) synthesis?

Low yields in AMPS synthesis can stem from several factors:

  • Incomplete coupling reactions: The efficiency of the coupling step is critical. Insufficient reaction time, suboptimal reagent concentrations, or inactive reagents can lead to a lower yield.

  • Side reactions: Undesired reactions, such as the formation of phosphodiester linkages due to oxidation, can consume starting materials and reduce the final product yield.

  • Moisture contamination: Phosphoramidite chemistry is highly sensitive to moisture, which can lead to the hydrolysis of reagents and intermediates, thereby lowering the yield. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal sulfurization: Inefficient sulfur transfer during the sulfurization step can result in a mixture of phosphorothioate and phosphodiester linkages, reducing the yield of the desired product.

  • Degradation during deprotection: The final deprotection step can sometimes lead to the degradation of the product if the conditions are too harsh or the duration is too long.

Q2: How can I minimize the formation of diastereomers during the synthesis?

The phosphorus center in the phosphorothioate linkage is chiral, leading to the formation of Rp and Sp diastereomers. While a mixture is often produced, the ratio can sometimes be influenced by the choice of synthesis method and reagents. For applications requiring stereopure isomers, chiral-specific synthesis strategies, such as those employing stereopure oxathiaphospholane monomers, are necessary.[1] Resolution of diastereomers can be achieved at the phosphotriester stage before the final deprotection.[2]

Q3: What is the purpose of the capping step in solid-phase synthesis, and is it always necessary?

The capping step, typically using acetic anhydride, is performed to block any unreacted 5'-hydroxyl groups after the coupling step. This prevents them from reacting in subsequent cycles, which would lead to the formation of deletion mutants (n-1 sequences). While traditionally a standard step in the four-reaction cycle (detritylation, coupling, sulfurization, capping), some studies have shown that byproducts of certain sulfurization reagents can act as in-situ capping agents.[3] Eliminating the standard capping step in such cases can lead to a higher overall yield and purity.[3][4]

Q4: How do I choose the right sulfurizing reagent for my synthesis?

Several sulfurizing reagents are available, with 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and 3-((dimethylaminomethylene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) being common choices. DDTT is noted for affording a very low percentage of oxidation, which is crucial for achieving high-purity phosphorothioates.[5] The choice of reagent can impact the sulfurization efficiency and the level of oxygen-related impurities. For RNA phosphorothioates, a 0.05 M solution of DDTT with a 4-minute contact time is recommended to achieve high yields.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency 1. Moisture in reagents or solvents: Phosphoramidites and activators are sensitive to water.1. Ensure all solvents and reagents are anhydrous. Use fresh, high-quality reagents.
2. Inactive phosphoramidite or activator: Reagents may have degraded over time.2. Use freshly prepared or properly stored reagents. Test the activity of the phosphoramidite and activator.
3. Insufficient coupling time: The reaction may not have gone to completion.3. Increase the coupling time, especially for sterically hindered or modified bases.
4. Suboptimal reagent concentration: Incorrect stoichiometry can limit the reaction.4. Optimize the concentration of the phosphoramidite and activator. A molar excess of phosphoramidite is typically used.[6]
High Levels of n-1 Impurities 1. Inefficient capping: Unreacted 5'-OH groups are not being effectively blocked.1. Ensure the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. Optimize capping time.
2. Skipped or incomplete capping step: The capping step was missed or did not go to completion.2. Verify that the capping step is included in the synthesis cycle, especially if not using a sulfurizing reagent with in-situ capping properties.
Presence of Phosphodiester (P=O) Linkages 1. Oxidation during sulfurization: The sulfurization step is not completely efficient, or there is oxygen contamination.1. Use a highly efficient sulfurizing reagent like DDTT.[5] Ensure the synthesis is carried out under an inert atmosphere (e.g., argon).
2. Water in the iodine solution (if used for oxidation in mixed backbone synthesis): Can lead to unwanted oxidation.2. Use an anhydrous iodine solution for oxidation steps.
Product Degradation 1. Harsh deprotection conditions: Prolonged exposure to strong bases can damage the oligonucleotide.1. Optimize the deprotection time and temperature. Use milder deprotection conditions if possible.
2. Acidic conditions during workup: The phosphorothioate linkage can be sensitive to acid.2. Maintain neutral or slightly basic pH during purification and workup.
Difficulty in Product Purification 1. Presence of multiple failure sequences: Inefficient synthesis leads to a complex mixture of products.1. Optimize coupling and capping efficiencies to minimize the formation of failure sequences.
2. Formation of byproducts: Side reactions can generate impurities that are difficult to separate.2. Review the entire synthesis protocol to identify and minimize potential side reactions.

Quantitative Data Summary

Table 1: Comparison of Yields in Phosphorothioate Oligonucleotide Synthesis

Synthesis StrategyKey FeatureReported YieldReference
3-Reaction Cycle (in-situ capping)Elimination of the standard Ac2O capping step.~9% or higher yield than the 4-reaction cycle.[4]
Optimized DeprotectionNew deprotection procedure for 5'-thiol and 3'-amino substituted oligonucleotides.Up to 72 OD units/µmol for a 19-mer phosphorothioate.[7]
One-Pot Synthesis of dNTPαSFacile synthesis without protection of nucleoside functionalities.45%–60%[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides (General Cycle)

This protocol outlines the standard four-step cycle for solid-phase synthesis.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • 5'-O-DMT protected nucleoside phosphoramidites.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solution A (Acetic anhydride in THF/Lutidine) and B (N-Methylimidazole in THF).

  • Sulfurizing reagent (e.g., 0.05 M DDTT in acetonitrile/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Procedure: The synthesis is typically performed on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition:

  • Detritylation (Deblocking):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

    • The column is washed with anhydrous acetonitrile.

  • Coupling:

    • The phosphoramidite of the next nucleoside and the activator solution are delivered to the column.

    • The coupling reaction is allowed to proceed for a specified time (typically 30-120 seconds).

    • The column is washed with anhydrous acetonitrile.

  • Sulfurization:

    • The sulfurizing reagent is delivered to the column to convert the newly formed phosphite triester linkage to a phosphorothioate triester.

    • The reaction is allowed to proceed for the recommended time for the specific reagent (e.g., 4 minutes for DDTT in RNA synthesis).[5]

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected by incubation in concentrated aqueous ammonia.

Protocol 2: One-Pot Synthesis of Adenosine 5'-(α-P-thio)triphosphate (ATPαS)

This method provides a convenient synthesis of NTPαS without the need for protecting groups on the nucleoside.

Materials:

  • Adenosine

  • 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)

  • Tributylamine

  • Pyrophosphate

  • Elemental sulfur

  • Anhydrous solvents (e.g., DMF)

Procedure:

  • Phosphitylation:

    • Adenosine is treated with a mild phosphitylating reagent, formed in situ from salicyl phosphorochloridite and tributylamine, which selectively reacts with the 5'-hydroxyl group.

  • Cyclization and Sulfurization:

    • Pyrophosphate is added, leading to the formation of a cyclic intermediate.

    • Elemental sulfur is then introduced to the reaction mixture to form the 5'-α-P-thio-cyclotriphosphite.

  • Hydrolysis:

    • Aqueous hydrolysis of the intermediate yields the crude ATPαS as a mixture of Sp and Rp diastereomers.

  • Purification:

    • The crude product can be purified by precipitation or chromatographic methods if necessary. For many applications, the crude product is of sufficient quality.[8]

Visualizations

experimental_workflow start Start: Functionalized Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite & Activator) detritylation->coupling sulfurization 3. Sulfurization (Add Sulfurizing Reagent) coupling->sulfurization capping 4. Capping (Block Unreacted -OH) sulfurization->capping cycle Repeat Cycle for each nucleotide capping->cycle cleavage Final Cleavage & Deprotection capping->cleavage Final Nucleotide cycle->detritylation Next Nucleotide end Purified Phosphorothioate Oligonucleotide cleavage->end

Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

troubleshooting_tree start Low Yield of AMPS Product check_coupling Check Coupling Efficiency (e.g., Trityl Cation Assay) start->check_coupling coupling_ok Coupling > 98%? check_coupling->coupling_ok check_reagents Troubleshoot Coupling: - Use anhydrous solvents - Check reagent activity - Increase coupling time coupling_ok->check_reagents No check_sulfurization Check Sulfurization Step coupling_ok->check_sulfurization Yes sulfurization_ok P=O Impurities Low? check_sulfurization->sulfurization_ok check_sulf_reagent Troubleshoot Sulfurization: - Use high-efficiency reagent (DDTT) - Ensure inert atmosphere - Optimize reaction time sulfurization_ok->check_sulf_reagent No check_deprotection Check Deprotection & Purification sulfurization_ok->check_deprotection Yes final_product Review final product integrity. Optimize deprotection conditions (time, temperature). check_deprotection->final_product

Caption: Decision tree for troubleshooting low yield in AMPS synthesis.

signaling_pathway atp ATP kinase Kinase atp->kinase amps AMPS (ATP Analog) amps->kinase Competitive Inhibition substrate Substrate Protein kinase->substrate Phosphorylates phospho_substrate Phosphorylated Substrate (Active) kinase->phospho_substrate ATP as phosphate donor thiophospho_substrate Thiophosphorylated Substrate (Potentially altered activity/ resistant to phosphatases) kinase->thiophospho_substrate AMPS as thiophosphate donor response Cellular Response phospho_substrate->response thiophospho_substrate->response Altered Response

Caption: AMPS as an ATP analog in a generic kinase signaling pathway.

References

Technical Support Center: Overcoming Nuclease Degradation of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the nuclease degradation of phosphorothioate (PS) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are phosphorothioate (PS) oligonucleotides and why are they used?

A1: Phosphorothioate oligonucleotides are synthetic analogs of DNA and RNA where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1][2] This modification is introduced to increase the resistance of the oligonucleotides to degradation by nucleases, which are enzymes that break down nucleic acids.[1][3] This enhanced stability prolongs their half-life in biological fluids, making them suitable for various therapeutic and research applications, including antisense therapy, siRNAs, and aptamers.[3]

Q2: How does the phosphorothioate modification protect oligonucleotides from nuclease degradation?

A2: The substitution of sulfur for oxygen in the phosphate backbone sterically hinders the approach of nuclease enzymes and alters the electronic properties of the linkage, making it a less favorable substrate for enzymatic hydrolysis.[4] Nucleases, particularly exonucleases that degrade nucleic acids from the ends, have reduced activity on PS-modified linkages.[3]

Q3: Are there any disadvantages to using phosphorothioate modifications?

A3: Yes, while PS modifications increase nuclease resistance, they can also introduce some challenges. The introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in a mixture of Rp and Sp diastereomers.[5][6] This can affect the oligonucleotide's hybridization properties, protein binding, and can sometimes lead to toxicity or off-target effects.[5] Fully phosphorothioated oligonucleotides can also exhibit increased non-specific protein binding.[7]

Q4: What is the difference in stability between Rp and Sp phosphorothioate diastereomers?

A4: The Sp isomer of the phosphorothioate linkage generally shows greater resistance to nuclease degradation compared to the Rp isomer.[6][8] Conversely, the Rp isomer can sometimes form more stable duplexes with target RNA.[6] Therefore, the stereochemical composition of a PS oligonucleotide can significantly impact its overall performance.

Q5: How many phosphorothioate linkages are recommended for effective nuclease protection?

A5: To inhibit exonuclease degradation, it is generally recommended to include at least three to five phosphorothioate bonds at both the 5' and 3' ends of the oligonucleotide. For protection against endonucleases, which cleave within the sequence, phosphorothioate linkages may be required throughout the entire oligonucleotide.

Quantitative Data Summary

The following tables summarize the stability of phosphorothioate oligonucleotides compared to their unmodified counterparts in biological media.

Table 1: Half-life of Oligonucleotides in Plasma/Serum

Oligonucleotide TypeModificationHalf-lifeSpeciesReference(s)
Phosphodiester (PO)Unmodified~5 minutesMonkey[9]
Phosphodiester (PO)Unmodified~30 minutesMouse[10]
Phosphorothioate (PS)Fully Modified35-50 hours (elimination)Animal models[9]
Phosphorothioate (PS)Fully Modified~1 hourMouse[10]

Table 2: Comparative Nuclease Resistance of PS Oligonucleotide Diastereomers

DiastereomerRelative Stability to 3'-ExonucleasesKey CharacteristicsReference(s)
Sp Isomer More ResistantExhibits greater resistance to nuclease cleavage.[6]
Rp Isomer Less ResistantMore susceptible to nuclease cleavage but can form more stable duplexes with target RNA.[6][8]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for common experiments to assess the nuclease stability of phosphorothioate oligonucleotides, along with troubleshooting guides to address potential issues.

In Vitro Nuclease Degradation Assay using Gel Electrophoresis (PAGE)

This protocol is a fundamental method to visually assess the degradation of oligonucleotides over time in the presence of nucleases.

Materials:

  • Phosphorothioate oligonucleotide and unmodified control oligonucleotide

  • Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a specific nuclease like S1 nuclease or snake venom phosphodiesterase)[11][12][13]

  • Reaction buffer (e.g., PBS or Tris-HCl)

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel (concentration appropriate for the oligonucleotide size)

  • TBE or TAE running buffer

  • Staining agent (e.g., SYBR Gold, GelRed)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration typically in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume.[11] Include a "time zero" control where the loading dye is added immediately to stop the reaction.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from the reaction and mix it with an equal volume of loading dye to stop the enzymatic degradation. Store the samples at -20°C until analysis.

  • Gel Electrophoresis: Load the samples onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.

ProblemPossible Cause(s)Solution(s)
Smeared Bands - DNA degradation by contaminating nucleases.- High salt concentration in the sample.- Gel overheating due to high voltage.- Use fresh, nuclease-free reagents and sterile techniques.[14]- Precipitate and wash the DNA to remove excess salt.[14]- Run the gel at a lower voltage for a longer time.
No Bands or Very Faint Bands - Complete degradation of the oligonucleotide.- Insufficient amount of starting material.- Poor staining.- Reduce the incubation time or nuclease concentration.- Increase the amount of oligonucleotide loaded.- Ensure the staining solution is fresh and the staining time is adequate.
"Smiling" Bands - Uneven heat distribution across the gel.- Run the gel at a lower voltage.- Ensure the running buffer is circulating properly.
Bands Running at Unexpected Sizes - Secondary structure formation (hairpins, etc.).- Presence of impurities from synthesis.- Use a denaturing polyacrylamide gel (containing urea).- Purify the oligonucleotide before the assay.
Inconsistent Degradation Between Replicates - Pipetting errors.- Inconsistent nuclease activity in the serum.- Use calibrated pipettes and careful technique.- Aliquot the serum to ensure uniform activity across all reactions.
High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

HPLC provides a more quantitative assessment of oligonucleotide degradation by separating the full-length product from its degradation fragments.

Materials:

  • Oligonucleotide degradation samples (from the in vitro assay)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Reversed-phase (e.g., C18) or ion-exchange HPLC column[5]

  • Mobile phase A (e.g., 0.1 M Triethylammonium acetate (TEAA) in water)

  • Mobile phase B (e.g., 0.1 M TEAA in acetonitrile/water)

  • Nuclease-free water

Procedure:

  • Sample Preparation: Thaw the stored samples from the nuclease stability assay. If necessary, centrifuge to pellet any precipitates.

  • HPLC Method Setup: Equilibrate the HPLC column with the starting mobile phase conditions. Set up a gradient elution method that allows for the separation of the full-length oligonucleotide from shorter degradation products.

  • Injection and Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas corresponding to the full-length oligonucleotide and its degradation products. Calculate the percentage of remaining full-length oligonucleotide at each time point.

ProblemPossible Cause(s)Solution(s)
Broad or Split Peaks - Presence of diastereomers in PS-oligonucleotides.[5]- Poor column performance.- Inappropriate mobile phase.- This is an inherent property of PS-oligos; ensure integration accounts for the entire peak cluster.[5]- Use a new or validated column.- Optimize the mobile phase composition and gradient.
Poor Resolution Between Full-Length and Degraded Products - Inadequate separation gradient.- Unsuitable column chemistry.- Optimize the gradient to be shallower for better separation.- Try a different column (e.g., ion-exchange instead of reversed-phase).
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase.- Implement a thorough needle wash protocol.- Use fresh, high-purity solvents for the mobile phase.
Baseline Drift - Column temperature fluctuations.- Mobile phase not properly degassed.- Use a column oven to maintain a stable temperature.- Degas the mobile phases before use.
Co-elution of Impurities - Degradation products are structurally very similar to the parent oligonucleotide.- Employ chemical derivatization of specific degradation products (e.g., depurination sites) to alter their retention time.[15]
Capillary Electrophoresis (CE) for Stability Analysis

CE offers high resolution and requires very small sample volumes, making it an excellent technique for analyzing oligonucleotide degradation.

Materials:

  • Oligonucleotide degradation samples

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Coated or uncoated fused-silica capillary

  • Running buffer (e.g., containing a sieving polymer)

  • Nuclease-free water

Procedure:

  • Capillary Preparation: Condition the capillary according to the manufacturer's instructions.

  • Sample Preparation: Dilute the samples from the nuclease stability assay in nuclease-free water to an appropriate concentration for CE analysis. Desalting the sample can improve injection efficiency and resolution.[16]

  • Electrophoretic Separation: Inject the sample into the capillary and apply a high voltage to effect separation.

  • Data Analysis: Analyze the resulting electropherogram to determine the peak area of the full-length oligonucleotide at each time point.

ProblemPossible Cause(s)Solution(s)
Poor Peak Shape (Tailing or Fronting) - Adsorption of the oligonucleotide to the capillary wall.- Mismatched buffer ionic strength between sample and running buffer.- Use a coated capillary or add modifiers to the running buffer.- Dilute the sample in the running buffer.
Irreproducible Migration Times - Fluctuations in temperature or voltage.- Capillary wall charge heterogeneity.- Ensure the CE instrument maintains stable temperature and voltage.[17]- Implement a consistent capillary conditioning protocol between runs.
Air Bubbles in the Capillary - Improper filling of buffer vials.- Degassing of the running buffer.- Ensure buffer vials are adequately filled.[17]- Degas the running buffer before use.
Low Signal-to-Noise Ratio - Low sample concentration.- High background noise from the buffer.- Concentrate the sample or increase the injection time.- Use high-purity buffer components.
Anomalous Migration - Formation of secondary structures in the oligonucleotide.- Add denaturants (e.g., urea, formamide) to the running buffer.[17]

Visualizations

The following diagrams illustrate key concepts in the nuclease degradation of phosphorothioate oligonucleotides and the experimental workflow for their stability assessment.

Nuclease_Degradation_Pathway Oligo Phosphorothioate Oligonucleotide Exo5 5' Exonuclease Oligo->Exo5 Attacks 5' end Exo3 3' Exonuclease Oligo->Exo3 Attacks 3' end Endo Endonuclease Oligo->Endo Cleaves internally Frag1 Degraded Fragments (n-1, n-2... from 5' end) Exo5->Frag1 Frag2 Degraded Fragments (n-1, n-2... from 3' end) Exo3->Frag2 Frag3 Internal Fragments Endo->Frag3

Caption: Nuclease degradation pathways of a phosphorothioate oligonucleotide.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Oligo Oligonucleotide (PS and Control) Reaction Reaction Mixture Oligo->Reaction Nuclease Nuclease Source (e.g., Serum) Nuclease->Reaction Incubate Incubate at 37°C Reaction->Incubate Timepoints Collect at Time Points (0, 1, 4, 8, 24h) Incubate->Timepoints Analysis Choose Analytical Method Timepoints->Analysis PAGE PAGE Analysis->PAGE HPLC HPLC Analysis->HPLC CE Capillary Electrophoresis Analysis->CE Quantify Quantify Full-Length Oligo PAGE->Quantify HPLC->Quantify CE->Quantify HalfLife Determine Half-life Quantify->HalfLife

Caption: Experimental workflow for assessing oligonucleotide nuclease stability.

References

Technical Support Center: Optimizing Enzyme Reactions with Adenosine 5'-phosphorothioate (ATPγS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adenosine 5'-phosphorothioate (ATPγS) in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is ATPγS and why is it used in enzyme assays?

This compound (ATPγS) is an analog of Adenosine 5'-triphosphate (ATP) where one of the gamma-phosphate oxygens is replaced by a sulfur atom. This modification makes the thiophosphate group resistant to hydrolysis by many phosphatases.[1][2] This stability is advantageous for:

  • Identifying Kinase Substrates: The thiophosphate group serves as a stable tag on substrate proteins, allowing for their enrichment and identification.[3][4][5]

  • Studying Phosphorylation Dynamics: The resistance to phosphatases allows for the accumulation of transient phosphorylation events, making them easier to detect.[1]

  • Kinase Inhibition Studies: It can be used in assays to screen for kinase inhibitors.[6][7]

Q2: My kinase has low activity with ATPγS compared to ATP. Is this normal and how can I improve it?

Yes, it is common for many kinases to utilize ATPγS less efficiently than ATP, resulting in slower reaction rates.[1][2][8][9] To optimize the reaction, consider the following:

  • Divalent Cation Cofactors: The choice of divalent cations is critical. While Mg²⁺ is a common cofactor for kinases with ATP, some kinases show significantly improved thiophosphorylation rates with the addition of Mn²⁺ or Co²⁺.[1] For example, for the Abl tyrosine kinase, adding low levels of Mn²⁺ in the presence of Mg²⁺ can "rescue" the ATPγS utilization efficiency.[1] For the serine/threonine kinase PKA, Co²⁺ was found to be the most effective divalent cation.[1]

  • Concentration Ratios: In the presence of contaminating ATP, a higher concentration of ATPγS is required. A 10:1 ratio of ATPγS to ATP might be necessary to achieve a 1:1 ratio of thiophosphorylated to phosphorylated product.[1]

  • Enzyme and Substrate Concentration: As with any enzymatic reaction, ensure that enzyme and substrate concentrations are optimized. Increasing the enzyme concentration can help compensate for a lower catalytic rate.[10][11][12]

Q3: What are the proper storage and handling conditions for ATPγS?

Proper storage and handling are crucial for the stability of ATPγS:

  • Storage Temperature: Store ATPγS at -20°C for short-term use and -80°C for long-term storage.[13][14][15][16] It is typically shipped on dry or wet ice.[13][15][16]

  • pH Stability: ATPγS is unstable in acidic conditions. Ensure that the pH of your stock solution and reaction buffer is maintained above 7.0 (ideally between 7.0 and 10.0).[13][14][15] It is recommended to dissolve it in a buffer of 50-100 mM.[13][15]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot the ATPγS solution into single-use volumes.[14]

  • Purity: Be aware that ATPγS preparations can contain small amounts of ADP.[13][15]

Q4: Can ATPγS be hydrolyzed by enzymes?

While ATPγS is considered a slowly hydrolyzable or non-hydrolyzable analog for many enzymes, some ATPases and helicases can hydrolyze it, although often at a slower rate than ATP.[17][18] It is important to verify this for your specific enzyme of interest if hydrolysis would interfere with your experimental goals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low thiophosphorylation signal 1. Suboptimal reaction conditions.- Titrate divalent metal ions (e.g., add 0.5-1 mM Mn²⁺ or Co²⁺ in the presence of Mg²⁺).[1]- Optimize the ATPγS concentration (typically 100-500 µM).[5]- Adjust the pH of the reaction buffer to be between 7.0 and 9.0.[14]
2. Inefficient ATPγS utilization by the kinase.- Increase the incubation time of the kinase reaction.- Increase the concentration of the kinase.
3. Degraded ATPγS.- Use a fresh aliquot of ATPγS stored at -20°C or -80°C.[13][14]- Ensure the pH of the stock solution is above 7.0.[13][14][15]
4. Ineffective detection method.- For Western blotting, confirm the primary anti-thiophosphate ester antibody is working using a positive control.[3]- For mass spectrometry, ensure enrichment of thiophosphopeptides is successful.
High background phosphorylation 1. Contaminating ATP in the reaction.- Increase the ratio of ATPγS to ATP (e.g., 10:1 or higher).[1]
2. Non-specific binding of the detection antibody.- Optimize antibody concentration and washing steps in the Western blot protocol.
3. Endogenous kinase activity in cell lysates.- Use specific inhibitors for contaminating kinases or use an analog-sensitive kinase mutant that specifically utilizes a bulky ATPγS analog.[3][5][19]
Variability between experiments 1. Inconsistent ATPγS concentration.- Always use freshly thawed aliquots of ATPγS.[14]- Photometrically verify the concentration of your ATPγS stock solution (λmax = 259 nm).[13][15]
2. Differences in reaction setup.- Prepare a master mix of reagents to minimize pipetting errors.
3. Enzyme instability.- Ensure the enzyme is properly stored and handled on ice.

Quantitative Data Summary

Parameter Recommended Range/Value Enzyme Example(s) Reference
ATPγS Concentration 100 - 500 µMGeneral Kinase Assays[5]
Divalent Cations 10 mM MgCl₂, 0.5 - 1 mM MnCl₂Abl Tyrosine Kinase[1]
Co²⁺ (concentration not specified)PKA (Serine/Threonine Kinase)[1]
pH 7.0 - 10.0 (for ATPγS stability)General[13][14][15]
ATPγS:ATP Ratio 10:1 (to achieve 1:1 product ratio)Abl Tyrosine Kinase[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with ATPγS and Western Blot Detection

This protocol is adapted from methods used to determine if a kinase can thiophosphorylate a substrate.[3][5]

  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • In a microcentrifuge tube, combine the purified kinase, the substrate protein, and the reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 100 µM.

    • Incubate at 30°C for 30-60 minutes.

  • Alkylation (Optional but Recommended for some antibodies):

    • To enhance antibody recognition, the thiophosphate group can be alkylated.

    • Add p-Nitrobenzylmesylate (PNBM) to a final concentration of 2.5 mM.

    • Incubate for 2 hours at room temperature.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for thiophosphate esters.

    • Wash and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Enrichment of Thiophosphorylated Peptides for Mass Spectrometry

This workflow is a key part of identifying kinase substrates.[3][4][5]

  • In Vitro Thiophosphorylation:

    • Perform a kinase reaction in a larger volume, potentially using a cell lysate containing the kinase and its potential substrates.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the reaction mixture.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Enrichment of Thiophosphorylated Peptides:

    • Covalently capture thiol-containing peptides (including the thiophosphorylated ones) using iodoacetyl agarose beads.[3]

    • Wash the beads extensively to remove non-thiol-containing peptides.

  • Elution and Mass Spectrometry:

    • Elute the captured peptides from the beads.

    • Analyze the eluted peptides by tandem mass spectrometry (LC-MS/MS) to identify the sequences of the thiophosphorylated peptides and the corresponding substrate proteins.[3]

Visualizations

Signaling_Pathway_Analysis cluster_workflow Kinase Substrate Identification Workflow Kinase Kinase ThioSubstrate Thiophosphorylated Substrate Kinase->ThioSubstrate Thiophosphorylation Substrate Substrate Pool Substrate->ThioSubstrate ATPgS ATPγS ATPgS->ThioSubstrate Alkylation Alkylation ThioSubstrate->Alkylation Enrichment Enrichment Alkylation->Enrichment MS Mass Spectrometry Enrichment->MS Identification Substrate ID MS->Identification Troubleshooting_Flowchart Start Low/No Signal in Thiophosphorylation Assay CheckATPgS Is ATPγS fresh? Is pH > 7.0? Start->CheckATPgS CheckConditions Optimize Divalent Cations (e.g., add Mn²⁺/Co²⁺) CheckATPgS->CheckConditions Yes Failure Still No/Low Signal CheckATPgS->Failure No (Replace ATPγS) IncreaseEnzyme Increase Kinase Conc. or Incubation Time CheckConditions->IncreaseEnzyme CheckDetection Verify Detection Method (e.g., Antibody Control) IncreaseEnzyme->CheckDetection Success Signal Improved CheckDetection->Success

References

Technical Support Center: HPLC Purification of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of phosphorothioate (PS) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these modified oligonucleotides. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC purification of phosphorothioate oligonucleotides.

Question 1: Why do my phosphorothioate oligonucleotide peaks appear broad or split in my chromatogram?

Answer: This is a well-documented characteristic of phosphorothioate oligonucleotides and is primarily due to the presence of diastereomers.[1][2][3] The synthesis of PS oligonucleotides creates a chiral center at each phosphorothioate linkage, leading to a mixture of numerous diastereomers (2^(n-1) where 'n' is the number of PS linkages).[2] These diastereomers can have slightly different retention times during chromatography, resulting in peak broadening or the appearance of split peaks.[1][4]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Ion-Pairing Agent: The choice and concentration of the ion-pairing agent in Ion-Pair Reversed-Phase (IP-RP) HPLC can significantly impact diastereomer resolution. Using ion-pairing agents with longer alkyl chains, such as tributylamine (TBuA) or tripropylamine, can help suppress the separation of diastereomers, leading to sharper peaks.[5][6] Conversely, smaller ion-pairing agents like triethylamine (TEA) may increase the resolution of diastereomers, contributing to broader peaks.[5]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can influence peak shape. Experiment with different gradients and organic modifiers to find the optimal conditions for your specific oligonucleotide.[7]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 50-70°C) can reduce the resolution of diastereomers, resulting in sharper peaks.[8][9] This is a common strategy to improve peak shape and the resolution between the main product and its impurities.[8][9]

  • Confirm with Mass Spectrometry: Use mass spectrometry (MS) to confirm that the broad peak corresponds to the target mass of your oligonucleotide. This will help differentiate between diastereomer-induced broadening and the presence of impurities.[1]

Question 2: How can I improve the separation of my target phosphorothioate oligonucleotide from closely related impurities like n-1 and n+1 products?

Answer: Separating the full-length product (n) from synthesis failure sequences, such as n-1 (shorter) and n+1 (longer) species, is a critical challenge in oligonucleotide purification.[5][10]

Troubleshooting Steps:

  • Optimize the HPLC Method:

    • Gradient Slope: A shallower gradient can often improve the resolution between the target oligonucleotide and its closely related impurities.[4]

    • Ion-Pairing System: In IP-RP HPLC, the hydrophobicity and concentration of the ion-pairing amine affect the resolution of n and n-1 mers.[11] Experiment with different ion-pairing agents and their concentrations.

    • Column Chemistry: Different stationary phases can offer varying selectivities. While C18 columns are common, phenyl-based stationary phases have also shown good selectivity for oligonucleotide separations.[5]

  • Employ Orthogonal Purification Methods:

    • Anion-Exchange (AEX) Chromatography: AEX is a powerful technique for separating oligonucleotides based on charge, which is directly related to their length.[12][13] It can be used as an alternative or a complementary step to IP-RP HPLC for enhanced purity.

Question 3: I'm observing poor recovery of my phosphorothioate oligonucleotide after purification. What could be the cause?

Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the column, degradation of the oligonucleotide, or suboptimal collection of fractions.

Troubleshooting Steps:

  • Column Conditioning and Passivation: Ensure the HPLC column is thoroughly equilibrated with the mobile phase before injection. For new columns, a few blank injections or injections of a standard oligonucleotide might be necessary to passivate active sites.

  • Check for Sample Precipitation: Phosphorothioate oligonucleotides can be prone to aggregation and precipitation, especially at high concentrations or in certain buffer conditions. Ensure your sample is fully dissolved before injection. The addition of chaotropic agents to the mobile phase in AEX chromatography can help prevent complex formations.[14]

  • Optimize Fraction Collection: Ensure your fraction collector parameters are set correctly to capture the entire peak corresponding to your target oligonucleotide. Monitoring the absorbance at multiple wavelengths can sometimes provide a better indication of the product peak boundaries.[15]

  • Assess Oligonucleotide Stability: Although phosphorothioates are more resistant to nucleases, they can still be susceptible to chemical degradation, such as desulfurization, especially under harsh pH or temperature conditions.[16]

Quantitative Data Summary

Table 1: Typical Purification Performance for Phosphorothioate Oligonucleotides

Purification MethodScalePurity AchievedYieldReference
Ion-Exchange Displacement ChromatographyGram-scale (1.2 g)96.4%70%[17][18]
Ion-Exchange Displacement ChromatographySemi-preparative (10-50 mg)~96%~60%[17][18]
Anion-Exchange Chromatography (with chaotropic additives)Preparative95%65%[12]

Table 2: Effect of Mobile Phase Conditions on Peak Shape and Resolution in IP-RP HPLC

ParameterConditionEffect on PS Oligonucleotide ChromatographyReference
Ion-Pairing Agent Triethylamine (TEA)May increase diastereomer separation, leading to broader peaks.[5]
Tributylamine (TBuA)Suppresses diastereomer separation, resulting in sharper peaks.[5][6]
Temperature Elevated (e.g., 60°C)Suppresses diastereomer separation, leading to narrower peaks and improved resolution of n/n-1 mers.[8][9][13]
Organic Modifier High organic content (e.g., 70% Methanol) in AEXCan improve separation but may lead to precipitation issues.[7]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for Phosphorothioate Oligonucleotide Purification

  • Sample Preparation:

    • Dissolve the crude, deprotected phosphorothioate oligonucleotide in nuclease-free water or a low-salt buffer to a concentration of approximately 10-20 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18, Phenyl).

    • Column Temperature: 60°C.[13]

  • Mobile Phases:

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or another suitable ion-pairing agent like Hexafluoroisopropanol (HFIP) with Triethylamine (TEA) in water.[4]

    • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column dimensions (e.g., 1-5 mL/min for semi-preparative).

    • Detection Wavelength: 260 nm.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 20-60 minutes) to elute the target oligonucleotide. The gradient should be optimized to achieve the best separation.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes before each injection.

  • Post-Purification:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC or Mass Spectrometry.

    • Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation, size-exclusion chromatography).

Visualizations

Troubleshooting_Peak_Broadening Start Broad or Split Peak Observed CheckDiastereomers Primary Cause: Diastereomer Co-elution Start->CheckDiastereomers OptimizeMP Optimize Mobile Phase (IP-RP HPLC) CheckDiastereomers->OptimizeMP Action IncreaseTemp Increase Column Temperature CheckDiastereomers->IncreaseTemp Action ConfirmMS Confirm with Mass Spectrometry CheckDiastereomers->ConfirmMS Verification Solution Sharper Peak Achieved OptimizeMP->Solution IncreaseTemp->Solution

Caption: Troubleshooting workflow for broad or split peaks.

Separation_Improvement_Workflow Start Poor Separation of n-1 / n+1 Impurities OptimizeGradient Optimize Gradient Slope (Make it shallower) Start->OptimizeGradient OptimizeIP Adjust Ion-Pairing Agent & Concentration Start->OptimizeIP ChangeColumn Test Different Column Chemistries (e.g., Phenyl) Start->ChangeColumn UseAEX Employ Orthogonal Method: Anion-Exchange (AEX) Start->UseAEX ImprovedRes Improved Resolution OptimizeGradient->ImprovedRes OptimizeIP->ImprovedRes ChangeColumn->ImprovedRes UseAEX->ImprovedRes

Caption: Workflow for improving separation from impurities.

References

Technical Support Center: Minimizing Off-target Effects of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of phosphorothioate (PS) oligonucleotides.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving PS-oligonucleotides, offering potential causes and solutions.

IssuePotential CauseRecommended Action
High Cellular Toxicity Impure Oligonucleotide Preparation: Residual solvents or by-products from synthesis can be toxic.[1]Purify oligonucleotides using methods like reverse-phase or anion-exchange chromatography to remove contaminants.[1][2][3]
Sequence-Dependent Off-Target Effects: The oligonucleotide sequence may have partial complementarity to unintended RNA targets, leading to their degradation.[4][5]Perform a BLAST search against the human genome to identify potential off-target sequences.[6] Design at least two different oligonucleotides targeting distinct regions of the same mRNA to confirm that the observed phenotype is due to on-target effects.[4][7]
Nonspecific Protein Binding: The phosphorothioate backbone can bind nonspecifically to various cellular proteins, leading to toxicity.[8][9][10][11]Consider chemical modifications such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) to reduce nonspecific binding.[12][13][14] Site-specific replacement of PS linkages with alkyl phosphonates can also mitigate toxicity.[11]
Immune Stimulation: Unmethylated CpG motifs within the oligonucleotide sequence can activate Toll-like receptor 9 (TLR9), leading to an innate immune response.Screen sequences for CpG motifs and, if possible, design oligonucleotides to avoid them.
Lack of Efficacy (On-Target Knockdown) Nuclease Degradation: Although PS modification increases nuclease resistance, degradation can still occur.[13]Incorporate additional chemical modifications like 2'-O-methyl or Locked Nucleic Acids (LNA) in the flanking regions of gapmers to further enhance stability.[13][15][]
Poor Cellular Uptake: Oligonucleotides may not efficiently cross the cell membrane.[12][17]Utilize delivery strategies such as lipid-based transfection reagents, conjugation to cell-penetrating peptides, or formulation in nanoparticles.[][17][18]
Incorrect Target Site Selection: The chosen target site on the mRNA may be inaccessible due to secondary structure or protein binding.Use algorithms to predict accessible sites on the target RNA. Test multiple oligonucleotides targeting different regions of the mRNA.[7]
Inconsistent Results Variable Oligonucleotide Quality: Batch-to-batch variations in synthesis and purification can lead to inconsistent results.Ensure consistent and high-quality synthesis and purification for all oligonucleotide batches.[1][19] Perform quality control on each batch, including mass spectrometry and HPLC.[19]
Diastereomeric Mixture: The phosphorothioate linkage creates a chiral center, resulting in a mixture of diastereomers, which can have different properties.[19][20][21]While stereopure synthesis is complex, be aware of this inherent property and its potential to contribute to variability. For critical applications, consider technologies that allow for stereospecific control.[20]

Frequently Asked Questions (FAQs)

1. What are the primary causes of off-target effects with phosphorothioate oligonucleotides?

Off-target effects of PS-oligonucleotides can be broadly categorized into two types:

  • Hybridization-dependent (Sequence-specific) off-target effects: These occur when the oligonucleotide binds to unintended mRNA sequences with partial complementarity, leading to the degradation or translational arrest of those transcripts.[4][5]

  • Hybridization-independent (Sequence-independent) off-target effects: These are primarily due to the chemical nature of the phosphorothioate backbone. The PS modification can lead to nonspecific binding to a variety of cellular proteins, which can disrupt their normal function and lead to toxicity.[8][9][10] Additionally, certain sequence motifs, like unmethylated CpGs, can trigger innate immune responses.

2. How can I design my PS-oligonucleotide to minimize off-target effects?

Several design strategies can help minimize off-target effects:

  • Optimize Length: Typically, antisense oligonucleotides are between 18 and 25 nucleotides long.[12] This length is generally sufficient for target specificity while minimizing the likelihood of off-target binding.[12] Longer oligonucleotides may have a reduced number of potential off-target sites with perfect matches but might tolerate more mismatches.[22]

  • Sequence Selection: Utilize bioinformatics tools like BLAST to screen your candidate sequences against the relevant genome to identify and avoid potential off-target binding sites.[6]

  • Chemical Modifications: Incorporating modifications such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), or Locked Nucleic Acids (LNA) into the wings of a "gapmer" design can increase binding affinity and specificity for the target sequence.[13][15][] This can also reduce nonspecific protein binding.[11]

3. What are the best control experiments to identify off-target effects?

To confidently attribute an observed phenotype to the on-target activity of your PS-oligonucleotide, a robust set of control experiments is crucial:

  • Mismatch Control: Design a control oligonucleotide with the same length and chemical modifications but with several mismatched bases (typically 3-4) compared to the on-target sequence.[7] This control should not produce the same effect as the active oligonucleotide.

  • Scrambled Control: A control oligonucleotide with the same base composition but in a randomized sequence is also recommended.[7]

  • Rescue Experiment: If possible, perform a rescue experiment by re-introducing a version of the target gene that is resistant to the oligonucleotide (e.g., by silent mutations in the target site).

4. How does purification of PS-oligonucleotides impact off-target effects?

Proper purification is critical to minimize off-target effects. Crude oligonucleotide preparations can contain residual chemicals from the synthesis process, such as solvents and deprotection by-products, which can be toxic to cells.[1] Purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange (AIEX) chromatography are essential to remove these impurities and ensure that the observed effects are due to the oligonucleotide itself.[1][2][3]

5. Can delivery methods influence the off-target effects of PS-oligonucleotides?

Yes, targeted delivery strategies can help minimize off-target effects by increasing the concentration of the oligonucleotide at the desired site of action and reducing its exposure to other tissues.[][18] This can be achieved through:

  • Conjugation: Attaching the oligonucleotide to a ligand (e.g., GalNAc for liver-specific delivery) that binds to a receptor on the target cells.[]

  • Nanoparticle Formulation: Encapsulating the oligonucleotide in lipid nanoparticles or other nanocarriers can alter its biodistribution and improve delivery to specific tissues.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and effects of modified oligonucleotides.

Table 1: Impact of Chemical Modifications on Melting Temperature (Tm)

ModificationChange in Tm per Modification (°C)Reference
Phosphorothioate (PS)~ -0.5[12]
2'-O-Methoxyethyl (2'-MOE)+0.9 to +1.7[13]
Locked Nucleic Acid (LNA)+3 to +8[]

Table 2: Effect of GalNAc Conjugation on ASO Potency

SpeciesFold Increase in PotencyReference
Mouse (liver-specific)~7[]
Human~30[]

Experimental Protocols

Protocol 1: Global Off-Target Analysis using Microarray

This protocol outlines a general workflow for identifying off-target effects of a PS-oligonucleotide on a global transcript level.

  • Oligonucleotide Design and Synthesis:

    • Design two independent gapmers targeting different regions of the same mRNA (e.g., Target ASO 1, Target ASO 2).[4]

    • Design corresponding mismatch control oligonucleotides for each active ASO.[7]

    • Synthesize and purify all oligonucleotides to a high degree.[1][5]

  • In Vivo Study:

    • Administer the ASOs and saline control to cohorts of mice.[4][5]

    • After a defined period, sacrifice the animals and harvest the target tissue (e.g., liver).[4][5]

  • RNA Isolation and Microarray Analysis:

    • Isolate total RNA from the tissue samples.[4]

    • Perform microarray analysis to determine global gene expression changes for each treatment group compared to the saline control.[4]

  • Data Analysis:

    • Identify differentially expressed genes for each ASO treatment.

    • Compare the gene expression profiles of the two on-target ASOs. Genes that are commonly regulated are likely on-target effects.

    • Genes that are uniquely regulated by one ASO are potential off-target effects.[4]

    • Perform sequence analysis on the potential off-target transcripts to identify regions of partial complementarity to the ASO.[4][5]

Protocol 2: Quantifying Nonspecific Protein Binding by Gel Shift Assay

This protocol describes a method to assess the extent of nonspecific protein binding of a PS-oligonucleotide.

  • Oligonucleotide Labeling:

    • Label the 5' end of the PS-oligonucleotide and a control phosphodiester (PO) oligonucleotide with a radioactive or fluorescent tag.

  • Protein Extract Preparation:

    • Prepare nuclear and cytoplasmic protein extracts from the cell line of interest.

  • Binding Reaction:

    • Incubate the labeled oligonucleotide probe with the protein extract in a binding buffer.

    • For competition assays, add an excess of unlabeled competitor oligonucleotide (specific or nonspecific) to the reaction.[9]

  • Electrophoresis:

    • Separate the protein-oligonucleotide complexes from the free probe by native polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Analysis:

    • Visualize the bands using autoradiography or fluorescence imaging.

    • A shift in the mobility of the labeled probe indicates protein binding. The intensity of the shifted band corresponds to the amount of binding. Compare the binding of the PS-oligonucleotide to the PO control to assess the contribution of the PS backbone to nonspecific binding.[9]

Visualizations

Experimental_Workflow_for_Off_Target_Analysis cluster_design Oligonucleotide Design & Synthesis cluster_invivo In Vivo Experiment cluster_analysis Data Analysis ASO1 On-Target ASO 1 Treatment Animal Treatment (ASOs & Saline) ASO1->Treatment ASO2 On-Target ASO 2 ASO2->Treatment MM1 Mismatch Control 1 MM1->Treatment MM2 Mismatch Control 2 MM2->Treatment Harvest Tissue Harvest Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Microarray Microarray Analysis RNA_Isolation->Microarray Diff_Exp Differential Expression Analysis Microarray->Diff_Exp Comparison Profile Comparison Diff_Exp->Comparison On_Target On-Target Effects Comparison->On_Target Commonly Regulated Off_Target Off-Target Effects Comparison->Off_Target Uniquely Regulated

Caption: Workflow for identifying on-target and off-target effects.

Logic_for_Minimizing_Off_Target_Effects cluster_design Design & Synthesis cluster_experimental Experimental Validation cluster_delivery Delivery Strategy Seq_Selection Sequence Selection (BLAST) Minimized_Off_Target Minimized Off-Target Effects Seq_Selection->Minimized_Off_Target Chem_Mod Chemical Modifications (2'-OMe, 2'-MOE, LNA) Chem_Mod->Minimized_Off_Target Purification High Purity Synthesis Purification->Minimized_Off_Target Controls Proper Controls (Mismatch, Scrambled) Controls->Minimized_Off_Target Dose_Response Dose-Response Analysis Dose_Response->Minimized_Off_Target Multiple_ASOs Multiple On-Target ASOs Multiple_ASOs->Minimized_Off_Target Targeted_Delivery Targeted Delivery (e.g., GalNAc) Targeted_Delivery->Minimized_Off_Target

Caption: Key strategies for minimizing off-target effects.

Signaling_Pathway_of_TLR9_Activation CpG_Oligo PS-Oligonucleotide (with CpG motifs) Endosome Endosome CpG_Oligo->Endosome TLR9 TLR9 Endosome->TLR9 Internalization MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_Activation->Inflammatory_Cytokines

Caption: TLR9 activation by CpG motifs in PS-oligos.

References

Addressing non-specific binding of phosphorothioate-modified oligomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges associated with the non-specific binding of phosphorothioate (PS)-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why do my phosphorothioate-modified oligonucleotides show off-target effects?

A1: Phosphorothioate (PS) modifications, while crucial for increasing nuclease resistance, also enhance the binding affinity of oligonucleotides to various cellular proteins in a sequence-independent manner.[1][2][3][4] This increased protein binding is a primary cause of off-target effects and can lead to unintended biological consequences, including toxicity.[2][4][5] The sulfur substitution in the phosphate backbone increases the hydrophobicity of the oligonucleotide, facilitating these non-specific interactions.[6]

Q2: What are the common consequences of non-specific binding of PS-modified oligos?

A2: Non-specific binding can manifest in several ways, including:

  • Formation of nuclear inclusions: PS-modified oligos can sequester nuclear proteins, leading to the formation of structured nuclear bodies.[5]

  • Altered protein localization: The binding of PS-oligos can cause the mislocalization of cellular proteins, disrupting their normal function.[4][5]

  • Toxicity: Sequence-independent interactions with cellular components can trigger toxic responses, such as nucleolar stress and apoptosis.[4][5]

  • Modulation of unintended signaling pathways: Off-target protein binding can activate or inhibit signaling pathways unrelated to the intended target.

  • Reduced potency of the intended antisense effect: Sequestration by off-target proteins can lower the effective concentration of the PS-oligo available to bind its target mRNA.

Q3: How can I reduce the non-specific binding of my PS-modified oligonucleotides?

A3: Several strategies can be employed to mitigate non-specific binding:

  • Chemical Modifications: Incorporating additional chemical modifications, such as 2'-O-methyl (2'-O-Me) or 2'-O-methoxyethyl (2'-MOE), can reduce non-specific protein interactions and toxicity while maintaining or even increasing binding affinity to the target RNA.[7][8]

  • Optimize the Extent of PS Modification: Fully phosphorothioate-modified oligonucleotides tend to exhibit greater non-specific binding than those with partial or terminal modifications.[1] Consider using chimeric designs with a mix of phosphodiester and phosphorothioate linkages.

  • Sequence Optimization: Certain sequences, like those containing CpG motifs or G-tracts, are known to cause sequence-independent effects.[9] If possible, design your oligonucleotide to avoid these sequences.

  • Use of Controls: Employing appropriate negative controls, such as scrambled or mismatch sequences with the same backbone chemistry and modification pattern, is crucial to differentiate sequence-specific antisense effects from non-specific effects.[9]

Q4: What are the essential controls for experiments involving PS-modified oligonucleotides?

A4: To ensure the validity of your experimental results, the following controls are highly recommended:

  • Scrambled Control: An oligonucleotide with the same length, base composition, and chemical modifications as your active oligo, but in a randomized sequence. This control helps identify non-sequence-specific effects.[9]

  • Mismatch Control: An oligonucleotide with a few base mismatches compared to the target sequence. This helps to demonstrate the sequence specificity of the observed effect.

  • Unmodified Oligonucleotide: An oligonucleotide with the same sequence but a natural phosphodiester backbone can help assess the contribution of the PS modification to any observed effects, although its stability will be much lower.

  • Transfection Reagent Only Control: This control accounts for any effects induced by the delivery vehicle itself.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cellular toxicity observed with active and control oligos. The phosphorothioate backbone is causing sequence-independent toxicity.1. Reduce the concentration of the oligonucleotide. 2. Incorporate 2'-O-methyl or other modifications to reduce protein binding.[7] 3. Consider using a delivery reagent with lower intrinsic toxicity.
Similar effects observed with the active oligo and the scrambled control. The observed effect is likely due to non-specific binding of the PS backbone rather than a true antisense mechanism.1. Redesign the oligonucleotide to include 2' modifications.[7] 2. Test a different target site on the mRNA. 3. Validate the effect by measuring target mRNA and protein levels.
Low potency of the antisense oligonucleotide. 1. Non-specific binding is reducing the effective concentration of the oligo. 2. Poor cellular uptake. 3. The target site on the mRNA is not accessible.1. Incorporate modifications that reduce non-specific binding. 2. Optimize the transfection protocol or delivery method. 3. Test multiple oligonucleotides targeting different regions of the mRNA.
Formation of unexpected intracellular aggregates. PS-oligonucleotides are known to induce the formation of nuclear inclusions by binding to nuclear proteins.[5]1. Reduce the concentration of the oligonucleotide. 2. Use oligonucleotides with mixed backbone chemistry (PS and phosphodiester). 3. Monitor for protein mislocalization using immunofluorescence.

Data Presentation

Table 1: Relative Binding Affinity and Toxicity of Modified Oligonucleotides

Oligonucleotide ModificationRelative Protein Binding AffinityRelative ToxicityNuclease Resistance
Unmodified (Phosphodiester)LowLowLow
Full Phosphorothioate (PS)HighHighHigh
PS with 2'-O-Methyl (2'-O-Me)ModerateModerateHigh
PS with 2'-O-Methoxyethyl (2'-MOE)Moderate-LowLowHigh
Chimeric (PS/PO)ModerateModerate-LowModerate-High

This table provides a qualitative summary based on published literature. Actual values may vary depending on the specific sequence, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Gel Mobility Shift Assay to Assess Non-Specific Protein Binding

This assay can be used to qualitatively assess the extent of non-specific protein binding to a PS-modified oligonucleotide.

Materials:

  • Radiolabeled or fluorescently labeled PS-modified oligonucleotide probe.

  • Unlabeled competitor oligonucleotides (active sequence, scrambled sequence, unmodified sequence).

  • Nuclear or cytoplasmic protein extract.

  • Polyacrylamide gel and electrophoresis apparatus.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

Procedure:

  • Prepare binding reactions in separate tubes. Each reaction should contain the labeled probe, protein extract, and binding buffer.

  • For competition assays, add an excess of the unlabeled competitor oligonucleotide to the reaction mixture before adding the protein extract.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualize the labeled oligonucleotide using autoradiography or fluorescence imaging.

Interpretation of Results:

  • A shift in the mobility of the labeled probe in the presence of protein extract indicates binding.

  • If an unlabeled competitor (e.g., scrambled PS-oligo) can compete away the binding of the labeled probe, it suggests that the binding is non-specific.

Protocol 2: Affinity Pull-Down Assay to Identify Interacting Proteins

This method helps identify proteins that bind to your PS-modified oligonucleotide.

Materials:

  • Biotinylated PS-modified oligonucleotide.

  • Streptavidin-coated magnetic beads.

  • Cell lysate.

  • Wash buffers and elution buffer.

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility.

Procedure:

  • Incubate the biotinylated oligonucleotide with streptavidin beads to immobilize it.

  • Wash the beads to remove any unbound oligonucleotide.

  • Incubate the oligo-coated beads with cell lysate to allow for protein binding.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blotting for specific candidate proteins, or mass spectrometry for a comprehensive identification of interacting partners.

Visualizations

experimental_workflow cluster_design Oligo Design & Synthesis cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion design Design Active & Control Oligos synthesis Synthesize with PS & other modifications design->synthesis transfection Transfect into Cells synthesis->transfection toxicity Assess Cytotoxicity transfection->toxicity binding_assay Non-specific Binding Assay transfection->binding_assay target_quant Quantify Target mRNA & Protein binding_assay->target_quant off_target_analysis Analyze Off-Target Effects target_quant->off_target_analysis conclusion Differentiate Specific vs. Non-specific Effects off_target_analysis->conclusion

Caption: Experimental workflow for validating PS-modified oligonucleotides.

mitigation_strategy cluster_solutions Mitigation Strategies problem Non-Specific Binding of PS-Oligos modifications Chemical Modifications (e.g., 2'-O-Me, 2'-MOE) problem->modifications ps_level Optimize PS Content (Chimeric Oligos) problem->ps_level sequence Sequence Optimization (Avoid CpG, G-tracts) problem->sequence controls Use Proper Controls (Scrambled, Mismatch) problem->controls

Caption: Strategies to mitigate non-specific binding of PS-oligos.

signaling_pathway_disruption cluster_intended Intended Antisense Pathway cluster_offtarget Off-Target Binding ps_oligo PS-Oligo mrna Target mRNA ps_oligo->mrna Specific Binding cellular_protein Cellular Proteins ps_oligo->cellular_protein Non-Specific Binding translation_block Translation Block / RNase H Cleavage mrna->translation_block protein_down Target Protein Downregulation translation_block->protein_down pathway_alt Altered Signaling cellular_protein->pathway_alt toxicity Toxicity / Stress Response cellular_protein->toxicity

Caption: Intended vs. off-target effects of PS-modified oligonucleotides.

References

Technical Support Center: Adenosine 5'-phosphorothioate (ATPaS) Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for the use of Adenosine 5'-phosphorothioate (ATPaS) and its analogs, such as Adenosine 5'-[γ-thio]triphosphate (ATPγS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATPaS) and what are its primary applications?

A1: this compound is a family of ATP analogs where a non-bridging oxygen atom in the phosphate chain is replaced by a sulfur atom.[1][2] This modification makes the phosphate bond more resistant to hydrolysis by many ATPases.[2] The most common applications include:

  • Kinase Assays: ATPγS, a γ-thio analog, is widely used as a substrate for protein kinases to produce thiophosphorylated proteins or peptides.[3] This thiophosphate group is resistant to phosphatases and can serve as a handle for affinity purification or detection.[3][4]

  • Nuclease-Resistant Oligonucleotides: Incorporating phosphorothioate linkages into DNA or RNA oligonucleotides renders them significantly more resistant to degradation by cellular nucleases.[5][6][7] This is a critical feature for antisense oligonucleotides and siRNA therapeutics.[5]

  • Enzyme Inhibition Studies: ATPaS analogs can act as competitive inhibitors for various ATP-dependent enzymes.[8]

Q2: How should I store and handle ATPaS compounds?

A2: ATPaS compounds, typically supplied as a powder (e.g., dilithium or tetralithium salt), should be stored at -20°C. For experimental use, it is advisable to prepare aqueous stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store these aliquots at -20°C.

Q3: Are there different types of ATPaS?

A3: Yes, the sulfur atom can replace an oxygen on the alpha (α), beta (β), or gamma (γ) phosphate. The choice of analog depends on the specific application. For example, ATPγS is used for labeling kinase substrates because the terminal thiophosphate is transferred. In contrast, dNTPαS is used in the synthesis of phosphorothioate oligonucleotides where the alpha-thiophosphate forms the backbone linkage.

Q4: Can all kinases efficiently use ATPγS?

A4: While a majority of kinases can utilize ATPγS as a phosphodonor, the efficiency can be significantly lower compared to ATP.[4] This phenomenon is often referred to as the "thio-effect". Some kinases, particularly certain tyrosine kinases, exhibit very sluggish kinetics with ATPγS in the presence of the common cofactor Mg²⁺.

Troubleshooting Guides

Kinase Assays Using ATPγS
Problem Possible Cause Solution
Low or no thiophosphorylation of the substrate. 1. Suboptimal Metal Cofactor: Many kinases show poor activity with ATPγS when Mg²⁺ is the sole divalent cation.[4] 2. Low ATPγS Concentration: The Kₘ of the kinase for ATPγS may be higher than for ATP. 3. Inactive Kinase or Substrate: The enzyme or substrate may have degraded. 4. Inhibitory Components in Buffer: High concentrations of reducing agents like DTT (>0.5 mM) can interfere with subsequent alkylation steps for detection.[9]1. Optimize Metal Cofactor: Add Mn²⁺ to the reaction buffer. A titration of Mn²⁺ (e.g., in a 10:1 to 1:1 ratio with Mg²⁺) can significantly "rescue" or enhance thiophosphorylation rates.[4] 2. Increase ATPγS Concentration: Try a higher concentration of ATPγS in the assay. 3. Check Reagent Activity: Use a known positive control for both the kinase and substrate to ensure they are active. 4. Buffer Compatibility: If using alkylating agents like p-nitrobenzyl mesylate (PNBM) for detection, ensure the concentration of thiol-containing additives is low.[9]
High background signal (non-specific thiophosphorylation). 1. Contaminating Kinase Activity: If using cell lysates, endogenous kinases can utilize ATPγS. 2. Non-enzymatic Thiophosphorylation: This is rare but can occur under certain conditions.1. Inhibit Endogenous Kinases: Pre-treat cell lysates with a pan-kinase inhibitor like 5'-(4-fluorosulfonylbenzoyl)adenosine (FSBA) to irreversibly inactivate ATP-binding sites of endogenous kinases before adding your kinase of interest.[10] 2. Include a "No Kinase" Control: Always run a control reaction without your specific kinase to assess the level of background thiophosphorylation.
Difficulty detecting the thiophosphorylated product. 1. Inefficient Alkylation: The thiophosphate handle may not be efficiently derivatized for antibody recognition or affinity capture. 2. Antibody Specificity: The antibody used for detection may not recognize the thiophosphate ester in all sequence contexts.1. Optimize Alkylation: Ensure the alkylating agent (e.g., PNBM) is fresh and used at the recommended concentration (e.g., 2.5 mM).[9] Allow sufficient reaction time (1-2 hours at room temperature).[9] 2. Use a Reliable Antibody: Utilize a validated thiophosphate ester-specific antibody. Some antibodies have been shown to be context-independent, recognizing thiophosphorylated serine, threonine, and tyrosine.[9]
Synthesis of Phosphorothioate Oligonucleotides
Problem Possible Cause Solution
Low coupling efficiency. 1. Water Contamination: The presence of water in the reagents or solvents can hydrolyze the phosphoramidite monomers. 2. Degraded Monomers or Activator: The phosphoramidite monomers or the activator (e.g., tetrazole) may have degraded.1. Use Anhydrous Solvents: Ensure all solvents and reagents are strictly anhydrous. Consider using molecular sieves to dry solvents. 2. Use Fresh Reagents: Prepare fresh activator solutions and use high-quality phosphoramidite monomers.
Presence of phosphodiester (P=O) linkages instead of phosphorothioate (P=S). 1. Inefficient Sulfurization: The sulfurization step may be incomplete, leading to oxidation of the phosphite triester to a phosphodiester in a subsequent step. 2. Degraded Sulfurizing Reagent: The sulfurizing reagent (e.g., PADS, Beaucage reagent) may have lost its activity.1. Optimize Sulfurization: Increase the concentration of the sulfurizing reagent or the reaction time. 2. Use Fresh Reagent: Ensure the sulfurizing reagent is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
(n-1) shortmer impurities. Incomplete Coupling: Failure of the phosphoramidite to couple to the growing oligonucleotide chain on the solid support.Optimize Capping: Ensure the capping step, which acetylates unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, is efficient. Interestingly, by-products of some sulfurization reagents can act as in-situ capping agents, potentially allowing for the elimination of the standard capping step.[11]

Data Presentation

Table 1: Nuclease Resistance of Phosphodiester vs. Phosphorothioate Oligonucleotides

This table summarizes the enhanced stability of phosphorothioate (PS) modified oligonucleotides compared to their unmodified phosphodiester (PO) counterparts when exposed to nucleases.

Oligonucleotide TypeNuclease SourceHalf-life (t₁/₂)Fold Increase in Stability
Phosphodiester (PO)Cellular Nucleases~6 hours-
Phosphorothioate (PS)Cellular Nucleases~30 hours~5-fold[6]
Phosphodiester (PO)3'-Exonuclease (SVPDE)~8 minutes-
3'-Modified PS3'-Exonuclease (SVPDE)>40 minutes>5-fold[7]

Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using ATPγS and Detection by Western Blot

This protocol describes the thiophosphorylation of a substrate by a specific kinase, followed by alkylation and detection using a thiophosphate-ester specific antibody.

Materials:

  • Purified kinase

  • Substrate protein/peptide

  • Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mg/ml BSA)

  • ATPγS (e.g., 10 mM stock)

  • p-nitrobenzyl mesylate (PNBM) in DMSO (50 mM stock)

  • EDTA (e.g., 0.5 M stock)

  • SDS-PAGE loading buffer

  • Primary antibody: Thiophosphate Ester Specific Rabbit Monoclonal Antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagents

Procedure:

  • Kinase Reaction:

    • Set up a 30 µL kinase reaction on ice. Add components in the following order: water, kinase buffer, substrate, and kinase enzyme.

    • Initiate the reaction by adding ATPγS to a final concentration of 100-200 µM.

    • Include a negative control reaction without ATPγS or without the kinase.

    • Incubate at 30°C for 30-60 minutes.

  • Quench Reaction:

    • Stop the reaction by adding EDTA to a final concentration that is twice the concentration of the divalent cations (e.g., 20 mM EDTA for 10 mM MgCl₂).[9]

  • Alkylation:

    • Add 1.5 µL of 50 mM PNBM stock solution directly to the 30 µL reaction (final concentration ~2.5 mM PNBM).[9]

    • Vortex briefly and incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.[9]

  • SDS-PAGE and Western Blot:

    • Add SDS-PAGE loading buffer to the alkylated samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% milk in TBST).

    • Incubate with the primary thiophosphate ester-specific antibody (e.g., 1:5,000 dilution) overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Protocol 2: Synthesis of a Phosphorothioate (PS) Dinucleotide Linkage via Solid-Phase Synthesis

This protocol outlines a single cycle of solid-phase synthesis to create one phosphorothioate linkage.

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached

  • Detritylation solution (e.g., 3% Dichloroacetic acid in Dichloromethane)

  • Phosphoramidite monomer of the second nucleoside in anhydrous acetonitrile

  • Activator (e.g., 5-benzylthio-1H-tetrazole in acetonitrile)

  • Sulfurizing reagent (e.g., Phenylacetyl disulfide (PADS) in 2-picoline/acetonitrile)

  • Capping solution (e.g., Acetic anhydride/Lutidine/THF)

  • Anhydrous acetonitrile for washing

Procedure:

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by washing with the detritylation solution. Wash thoroughly with anhydrous acetonitrile.

  • Coupling: Add the phosphoramidite monomer and the activator solution to the column to couple the second nucleoside to the first. This forms a phosphite triester linkage.

  • Sulfurization: Wash the support with acetonitrile, then add the sulfurizing reagent. This converts the phosphite triester linkage to a more stable phosphorothioate triester.

  • Capping: Add the capping solution to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles.

  • Wash: Wash the support thoroughly with acetonitrile to prepare for the next cycle.

This cycle is repeated for each subsequent nucleotide to be added to the oligonucleotide chain.

Visualizations

Workflow for Kinase Substrate Identification

Kinase_Substrate_ID cluster_0 Cell Lysate Preparation cluster_1 Thiophosphorylation Reaction cluster_2 Sample Processing & Analysis Lysate Prepare Cell Lysate Inhibit Inactivate Endogenous Kinases (e.g., with FSBA) Lysate->Inhibit AddKinase Add Analog-Sensitive Kinase of Interest Inhibit->AddKinase AddATPgS Add Bulky ATPγS Analog AddKinase->AddATPgS Incubate Incubate to Thiophosphorylate Substrates AddATPgS->Incubate Digest Digest Proteins (e.g., with Trypsin) Incubate->Digest Purify Affinity Purify Thiophosphopeptides Digest->Purify MS Identify Peptides by Mass Spectrometry Purify->MS

Caption: Workflow for identifying kinase substrates using an analog-sensitive kinase and ATPγS.

Signaling Pathway Detection via Thiophosphorylation

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade Stimulus External Stimulus (e.g., Growth Factor) Permeabilize Permeabilize Cells Stimulus->Permeabilize ATPgS Add ATPγS Permeabilize->ATPgS KinaseA Kinase A ATPgS->KinaseA KinaseB Kinase B KinaseA->KinaseB activates Substrate Effector Protein KinaseB->Substrate thiophosphorylates Lysis Cell Lysis & Alkylation Substrate->Lysis Detection Detection of Thiophosphorylated Effector Protein Lysis->Detection

Caption: Capturing active signaling events in cells using ATPγS to label kinase substrates.

References

Technical Support Center: Enhancing Cellular Uptake of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cellular delivery of phosphorothioate oligonucleotides (PS-ODNs).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue: Low Transfection Efficiency or Poor Cellular Uptake

Q1: I am observing very low uptake of my phosphorothioate oligonucleotides. What are the common causes and how can I improve the efficiency?

A1: Low cellular uptake of PS-ODNs is a frequent challenge. Several factors can contribute to this issue. Here are some common causes and potential solutions:

  • Cell Type: Different cell types exhibit varying efficiencies for oligonucleotide uptake. Some primary cells and suspension cells are notoriously difficult to transfect. It is crucial to optimize the protocol for your specific cell line.

  • Delivery Method: "Naked" PS-ODNs, delivered without a transfection reagent, often show poor uptake, especially in vitro.[1] The use of cationic lipid-based transfection reagents like Lipofectamine™ can significantly enhance uptake.[2][3] Alternatively, for certain cell types and oligonucleotide chemistries, a method called "gymnosis" or "free uptake" can be effective, which involves prolonged incubation of cells with the oligonucleotide in the culture medium.[1][4]

  • Oligonucleotide Concentration: The concentration of the PS-ODN plays a critical role. While higher concentrations might seem intuitive for better uptake, they can also lead to toxicity and non-specific effects.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.

  • Complex Formation (for transfection reagents): Improper formation of the oligonucleotide-lipid complexes can drastically reduce transfection efficiency. Ensure that you are following the manufacturer's protocol precisely, particularly regarding the dilution medium (e.g., Opti-MEM™), incubation times, and the ratio of oligonucleotide to transfection reagent.[3][5][6] Avoid using serum during the initial complex formation step unless the protocol specifies otherwise.[7]

  • Cell Health and Confluency: The physiological state of your cells is paramount. Transfect cells that are in the exponential growth phase and are at an optimal confluency, typically 70-90% for adherent cells.[8][9] Overly confluent or sparse cultures can lead to poor results. Regularly check for signs of contamination, such as from mycoplasma, which can negatively impact transfection.[7]

Q2: My phosphorothioate oligonucleotide appears to be getting trapped in endosomes and not reaching the nucleus or cytoplasm. How can I facilitate endosomal escape?

A2: Endosomal sequestration is a major barrier to the efficacy of PS-ODNs.[10] Here are some strategies to promote endosomal escape:

  • Use of Endosomolytic Agents: Certain reagents can help disrupt the endosomal membrane, facilitating the release of the oligonucleotide into the cytoplasm. Chloroquine is a commonly used agent that can increase the nuclear accumulation of gymnotically delivered oligonucleotides.[1]

  • pH-Sensitive Liposomes: Formulations using pH-sensitive fusogenic liposomes can be designed to become unstable in the acidic environment of the endosome, leading to the release of their cargo.

  • Oligonucleotide Modifications: Chemical modifications to the oligonucleotide itself can influence its intracellular trafficking. For instance, conjugating the PS-ODN with specific ligands that bind to cell surface receptors can trigger uptake pathways that are more productive in delivering the oligonucleotide to its site of action.[11]

Issue: High Cell Toxicity or Death Post-Transfection

Q3: I am observing significant cell death after transfecting my cells with phosphorothioate oligonucleotides. What could be the cause and how can I mitigate it?

A3: Cytotoxicity is a common concern, especially when using transfection reagents. Here are some troubleshooting tips:

  • Optimize Reagent and Oligonucleotide Concentrations: Both the transfection reagent and the PS-ODN can be toxic at high concentrations. Perform a titration experiment to find the lowest effective concentrations of both components that achieve the desired biological effect with minimal toxicity.[9]

  • Cell Density: Transfecting cells at a low density can exacerbate toxicity. Ensure your cells are at the recommended confluency at the time of transfection.[5]

  • Incubation Time: Limit the exposure of cells to the transfection complex. While some protocols suggest leaving the complex on the cells, others recommend replacing the medium after 4-6 hours.[3] This can help reduce toxicity without significantly compromising transfection efficiency.

  • Presence of Serum and Antibiotics: While complex formation should be done in a serum-free medium, the transfection itself can often be performed in the presence of serum and antibiotics, which can help maintain cell health.[5] However, always refer to the specific protocol for your transfection reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for phosphorothioate oligonucleotides?

A1: The cellular uptake of PS-ODNs is a complex process that is not fully understood. It is generally accepted that uptake occurs primarily through endocytosis.[12] PS-ODNs are known to bind to a variety of cell surface proteins, which can mediate their internalization.[12][13] This binding is thought to be a key factor in their uptake compared to unmodified oligonucleotides. A recently proposed mechanism also suggests a role for thiol-mediated uptake, involving dynamic covalent exchange with cellular thiols and disulfides.[14]

Q2: How do chemical modifications on phosphorothioate oligonucleotides affect their cellular uptake?

A2: Chemical modifications can significantly enhance the properties of PS-ODNs, including their cellular uptake and biological activity.

  • 2'-O-Methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe): These modifications can increase the binding affinity of the oligonucleotide to its target RNA and also enhance nuclease resistance.

  • Locked Nucleic Acid (LNA): LNA modifications can dramatically increase the thermal stability of the oligonucleotide-RNA duplex and have been shown to be effective in gymnotic delivery.[4][15]

  • Ligand Conjugation: Attaching specific molecules (ligands) that bind to cell surface receptors can facilitate targeted delivery and receptor-mediated endocytosis, leading to more efficient and cell-type-specific uptake. For example, conjugating PS-ASOs to N-acetylgalactosamine (GalNAc) targets them to the asialoglycoprotein receptor on hepatocytes, greatly enhancing their uptake in these cells.[16]

Q3: What is "gymnosis" and when is it an appropriate delivery method?

A3: Gymnosis, or "naked" delivery, refers to the cellular uptake of oligonucleotides directly from the culture medium without the use of any transfection reagents.[4][17] This process is dependent on the cell type, the chemical modifications of the oligonucleotide (such as LNA), and prolonged incubation times.[1][4] Gymnosis is a valuable technique as it avoids the potential toxicity associated with transfection reagents. It is particularly useful for in vitro screening and for cell types that are amenable to this uptake mechanism.[18]

Data Summary

Table 1: Comparison of Cellular Uptake Efficiency with Different Delivery Methods

Delivery MethodOligonucleotide TypeCell TypeUptake Efficiency/ActivityReference
Lipofection (Lipofectamine™ 2000)PS-ODNBacterial Cells (E. coli, S.aureus)40.1% - 79.3% uptake[2]
Liposomal EncapsulationPS-ODNMOLT-3 leukemia cells~18-fold increase in uptake compared to free PS-ODN[10]
Gymnosis (Free Uptake)LNA-modified PS-ODNVarious adherent and non-adherent cell linesSequence-specific gene silencing at low micromolar concentrations[4]
GalNAc ConjugationGalNAc-PS-ASOPrimary Mouse HepatocytesSignificantly larger amount of internalized oligonucleotide compared to unconjugated PS-ASO[16]

Key Experimental Protocols

Protocol 1: Cationic Lipid-Mediated Transfection of Phosphorothioate Oligonucleotides (Using Lipofectamine™ 3000)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Phosphorothioate oligonucleotide (PS-ODN) stock solution

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Appropriate cell culture plates and growth medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in the appropriate culture plates so that they reach 70-90% confluency at the time of transfection.[8]

  • Prepare Oligonucleotide-Lipid Complexes: a. In one tube, dilute your PS-ODN in Opti-MEM™ Medium. b. In a separate tube, dilute the Lipofectamine™ 3000 Reagent in Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature. c. Add the P3000™ Reagent to the diluted oligonucleotide (from step 2a). d. Combine the diluted oligonucleotide (with P3000™ Reagent) and the diluted Lipofectamine™ 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.[6]

  • Transfection: Add the oligonucleotide-lipid complexes dropwise to the cells in their culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. It is generally not necessary to remove the transfection complexes.

  • Analysis: After the incubation period, analyze the cells for the desired biological effect (e.g., target gene knockdown).

Protocol 2: Gymnotic Delivery of Phosphorothioate Oligonucleotides

This protocol is suitable for oligonucleotides with modifications that enhance free uptake, such as LNA.

Materials:

  • LNA-modified PS-ODN

  • Appropriate cell culture plates and growth medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: Seed your cells at a density that will allow for several days of growth without becoming overly confluent.

  • Oligonucleotide Addition: Directly add the LNA-modified PS-ODN to the cell culture medium to achieve the desired final concentration.

  • Prolonged Incubation: Incubate the cells with the oligonucleotide for an extended period, typically 3 to 10 days.[18] The optimal incubation time will depend on the cell type and the desired level of gene silencing.

  • Medium Changes: If necessary, change the medium during the incubation period, adding fresh medium containing the oligonucleotide at the same concentration.

  • Analysis: At the end of the incubation period, harvest the cells and analyze for the desired biological effect.

Visualizations

experimental_workflow_lipofection cluster_preparation Complex Formation cluster_transfection Transfection Dilute_Oligo Dilute PS-ODN in Opti-MEM™ Add_P3000 Add P3000™ to diluted Oligo Dilute_Oligo->Add_P3000 Dilute_Lipofectamine Dilute Lipofectamine™ in Opti-MEM™ Mix_Complexes Combine and Incubate Dilute_Lipofectamine->Mix_Complexes Add_P3000->Mix_Complexes Add_Complexes Add Complexes to Cells Mix_Complexes->Add_Complexes Seed_Cells Seed Cells (70-90% confluency) Seed_Cells->Add_Complexes Incubate Incubate (24-72h) Add_Complexes->Incubate Analyze Analyze Results Incubate->Analyze

Caption: Workflow for Cationic Lipid-Mediated Transfection of PS-ODNs.

signaling_pathway_uptake cluster_extracellular Extracellular Space cluster_cell Cell PS_ODN Phosphorothioate Oligonucleotide Cell_Surface_Protein Cell Surface Protein PS_ODN->Cell_Surface_Protein Binding Endocytosis Endocytosis Cell_Surface_Protein->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Crucial Step Cytoplasm Cytoplasm Endosome->Cytoplasm Alternative Pathways Endosomal_Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus

Caption: General Cellular Uptake Pathway of Phosphorothioate Oligonucleotides.

References

Validation & Comparative

A Head-to-Head Comparison: Unraveling the Activity of Adenosine 5'-phosphorothioate (ATPγS) Versus ATP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ATP and its analogs is critical for designing robust experiments and interpreting results. This guide provides a comprehensive comparison of the activity of Adenosine 5'-phosphorothioate (ATPγS) and Adenosine 5'-triphosphate (ATP), supported by experimental data and detailed protocols.

Adenosine 5'-triphosphate (ATP) is the universal energy currency in biological systems, fueling a vast array of cellular processes through the transfer of its terminal (gamma) phosphate group. This compound (ATPγS) is a non-hydrolyzable analog of ATP in which one of the non-bridging oxygen atoms on the gamma-phosphate is replaced by a sulfur atom. This seemingly minor modification has profound effects on its interaction with enzymes, making ATPγS a valuable tool for studying ATP-dependent processes. While often considered a non-hydrolyzable inhibitor, evidence shows that ATPγS can serve as a substrate for various kinases, albeit with different efficiencies compared to ATP.

Structural and Mechanistic Differences

The key distinction between ATP and ATPγS lies in the substitution of a sulfur atom for an oxygen atom on the γ-phosphate. This change alters the electrophilicity of the phosphorus atom and the bond lengths within the phosphate group, impacting its susceptibility to nucleophilic attack by enzymes.

dot

Caption: Structural difference between ATP and ATPγS.

The sulfur substitution in ATPγS generally leads to a decreased rate of hydrolysis by ATPases and kinases. However, the extent of this resistance varies significantly among different enzymes. Some kinases can utilize ATPγS as a phosphodonor, transferring a thiophosphate group to their substrates.

Comparative Enzyme Kinetics

The activity of ATP and ATPγS can be quantitatively compared by examining their kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for a given enzyme. A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ reflects the maximum rate of the reaction.

EnzymeSubstrateKₘ (µM)kcat (min⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Eukaryotic Initiation Factor 4A (eIF4A)ATP580.972.8 x 10⁵[1]
ATPγS661.02.5 x 10⁵[1]
Protein Kinase Cδ (PKCδ)ATP4.61.86.5 x 10⁶[2]
N⁶-(benzyl)-ATPγS0.0240.0128.3 x 10⁶[2]

Note: The data for PKCδ is for N⁶-(benzyl)-ATPγS, a derivative of ATPγS. This data is included to illustrate how modifications to the ATP analog can significantly alter its interaction with a kinase.

As the table demonstrates, the kinetic parameters for ATP and ATPγS can be remarkably similar for some enzymes, such as eIF4A, indicating that ATPγS can be an efficient substrate. In contrast, for other enzymes, the differences can be more pronounced.

Experimental Protocols

To experimentally compare the activity of ATP and ATPγS, researchers can employ various kinase assay formats. Below are two detailed protocols: a general in vitro kinase assay and a Phos-tag™ SDS-PAGE for visualizing thiophosphorylation.

Protocol 1: In Vitro Kinase Assay

This protocol outlines a basic radioactive kinase assay to determine the kinetic parameters of an enzyme with ATP and ATPγS.

Materials:

  • Purified kinase

  • Substrate peptide or protein

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP and ATPγS stock solutions of known concentrations

  • [γ-³²P]ATP or [γ-³⁵S]ATPγS

  • Phosphocellulose paper or other suitable separation matrix

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: For each concentration of ATP or ATPγS to be tested, prepare a master mix containing the kinase reaction buffer, substrate, and the respective radiolabeled nucleotide.

  • Initiate Reaction: Add the purified kinase to the reaction mix to start the reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C).

  • Time Points: At various time points, stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated radiolabeled nucleotides.

  • Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities against the substrate (ATP or ATPγS) concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Substrate, Radiolabeled Nucleotide) AddKinase Add Kinase (Initiate Reaction) MasterMix->AddKinase Incubate Incubate at Optimal Temperature AddKinase->Incubate StopReaction Stop Reaction at Time Points Incubate->StopReaction Separate Separate Substrate from Free Nucleotide StopReaction->Separate Quantify Quantify Incorporated Radioactivity Separate->Quantify Analyze Determine Km and Vmax Quantify->Analyze

Caption: Workflow for an in vitro kinase assay.

Protocol 2: Phos-tag™ SDS-PAGE for Thiophosphorylation Analysis

Phos-tag™ is a molecule that specifically binds to phosphate groups. When incorporated into an SDS-PAGE gel, it retards the migration of phosphorylated proteins, allowing for their separation from non-phosphorylated counterparts. This technique can be adapted to visualize thiophosphorylated proteins.

Materials:

  • Phos-tag™ Acrylamide

  • Standard SDS-PAGE reagents (Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)

  • Kinase, substrate, ATP, and ATPγS

  • Lysis buffer

  • Sample loading buffer

  • Western blotting apparatus and reagents

Procedure:

  • In Vitro Kinase Reaction: Perform kinase reactions as described in Protocol 1, but using non-radiolabeled ATP and ATPγS.

  • Prepare Phos-tag™ Gel: Prepare a polyacrylamide gel containing Phos-tag™ Acrylamide according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized for the specific protein of interest.

  • Sample Preparation: Stop the kinase reactions by adding SDS-PAGE sample loading buffer.

  • Electrophoresis: Load the samples onto the Phos-tag™ SDS-PAGE gel and run the electrophoresis until adequate separation is achieved. Include a control lane with the unphosphorylated substrate.

  • Protein Visualization: Stain the gel with a total protein stain (e.g., Coomassie Blue) or transfer the proteins to a membrane for Western blot analysis using an antibody specific to the substrate protein. A mobility shift in the lanes with ATP or ATPγS compared to the control indicates phosphorylation or thiophosphorylation, respectively.

dot

Phos_tag_Workflow cluster_reaction Kinase Reaction cluster_electrophoresis Electrophoresis cluster_detection Detection KinaseReaction Perform in vitro kinase reaction (with ATP or ATPγS) LoadSamples Load reaction samples KinaseReaction->LoadSamples PrepareGel Prepare Phos-tag™ SDS-PAGE gel PrepareGel->LoadSamples RunGel Run electrophoresis LoadSamples->RunGel Visualize Visualize protein bands (Coomassie or Western Blot) RunGel->Visualize AnalyzeShift Analyze mobility shift Visualize->AnalyzeShift

Caption: Workflow for Phos-tag™ SDS-PAGE analysis.

Conclusion

The choice between ATP and ATPγS as a tool in research depends on the specific experimental goals. While ATPγS is often employed as a non-hydrolyzable ATP analog to trap enzymes in an ATP-bound state, it is crucial to recognize that it can also act as a substrate for many kinases. The kinetic data and experimental protocols provided in this guide offer a framework for researchers to objectively compare the activity of these two molecules and to design experiments that will yield clear and interpretable results. By carefully characterizing the interaction of ATPγS with the enzyme of interest, scientists can leverage its unique properties to gain deeper insights into the mechanisms of ATP-dependent signaling pathways.

References

A Comparative Guide to Non-Hydrolyzable ATP Analogs: Adenosine 5'-phosphorothioate (ATPγS) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and energetics, Adenosine Triphosphate (ATP) is the universal currency. However, its rapid hydrolysis by enzymes like kinases and ATPases presents a challenge for researchers aiming to study ATP-dependent processes. To overcome this, non-hydrolyzable ATP analogs are indispensable tools. These molecules mimic ATP by binding to the active sites of enzymes but resist the cleavage of the terminal phosphate group, effectively pausing the enzymatic cycle. This guide provides an objective comparison of Adenosine 5'-phosphorothioate (ATPγS) with other widely used non-hydrolyzable ATP analogs, supported by experimental data and detailed protocols.

Biochemical Properties and Mechanism of Action

The utility of an ATP analog is defined by its unique chemical modification, which dictates its interaction with enzymes. The most common analogs modify the bridging or non-bridging oxygen atoms of the triphosphate chain.

  • This compound (ATPγS): In this analog, a non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.[1] This substitution makes the terminal phosphate bond significantly more resistant to hydrolysis by most ATPases and kinases, though it is not entirely non-hydrolyzable.[1] Many enzymes can, in fact, catalyze the transfer of the thiophosphate group to a substrate, albeit at a much slower rate than phosphate from ATP.[1][2] This property of being a "slow substrate" is a key feature of ATPγS. The resulting thiophosphorylated proteins are highly resistant to phosphatases.

  • Adenylyl Imidodiphosphate (AMP-PNP): This analog features a nitrogen atom replacing the bridging oxygen between the β- and γ-phosphates.[3] The phosphorus-nitrogen (P-N) imido bond is highly resistant to enzymatic cleavage, making AMP-PNP a true competitive inhibitor of ATP-dependent enzymes.[4][5] It binds to the ATP pocket but cannot be used for phosphorylation.

  • Adenylyl Methylenediphosphonate (AMP-PCP): Similar to AMP-PNP, this analog replaces the bridging oxygen between the β- and γ-phosphates, but with a carbon atom.[3] The resulting P-C-P bond is also resistant to hydrolysis, making AMP-PCP another effective competitive inhibitor.

The choice between these analogs is critical and depends entirely on the experimental goal. ATPγS is ideal for labeling substrates and creating stable, phosphorylated (or rather, thiophosphorylated) states, while AMP-PNP and AMP-PCP are used to lock enzymes in a pre-hydrolysis, ATP-bound state for structural or binding studies.[6][7]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for ATPγS and ATP in a well-characterized enzymatic reaction. Data for other analogs are often enzyme-specific and reported as inhibitory constants (Ki).

ParameterATPγSATPEnzyme SystemReference
KM 66 µM58 µMeIF4A (RNA Helicase)[1][2]
kcat 1.0 min-10.97 min-1eIF4A (RNA Helicase)[1][2]
Ki ~8.1 mMN/ASea Urchin Sperm Dynein (for AMP-PNP)[8]
Ki,app 0.5 µM - 56 µMN/AHuman NPP1 (for various AMP-PCP/PNP derivatives)[9]

Note: The similar KM and kcat values for ATPγS and ATP with eIF4A highlight that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the assumption that it is always "non-hydrolyzable".[1][2]

Applications and Experimental Protocols

The structural differences between ATP analogs dictate their applications in research.

ATPγS is uniquely suited for identifying kinase substrates and measuring kinase activity in a non-radioactive manner. The sulfur atom on the transferred thiophosphate group serves as a chemical handle for subsequent detection.

Experimental Protocol: Non-Radioactive Kinase Assay using ATPγS

This protocol is based on the principle of thiophosphorylation followed by biotinylation and detection.[10]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, the substrate peptide or protein, and an appropriate kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 50 mM KCl).

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for thiophosphorylation of the substrate.

    • Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate Mg²⁺.

  • Biotinylation of Thiophosphate:

    • Add a sulfur-reactive biotinylating agent, such as p-Iodoacetamidyl-Biotin (IA-Biotin), to the reaction mixture.

    • Incubate for 60-90 minutes at room temperature to allow the iodoacetyl group to covalently bind to the sulfur atom of the thiophosphate.

  • Detection:

    • The biotinylated, thiophosphorylated substrate can be detected using various methods:

      • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) for chemiluminescent detection.

      • Fluorescence Polarization (FP): If the substrate peptide is labeled with a fluorophore, the binding of a large molecule like streptavidin to the biotin tag will cause a significant change in the fluorescence polarization, which can be measured in a plate reader.[10] This method is homogeneous and suitable for high-throughput screening.[10]

      • ELISA: Immobilize the substrate on a plate and detect the biotinylated product using streptavidin-HRP.

AMP-PNP and AMP-PCP are invaluable for structural biology and for studying the mechanics of ATP-dependent enzymes. By binding to the active site without being hydrolyzed, they can trap an enzyme in a conformation that mimics the ATP-bound state, facilitating structural determination by X-ray crystallography or cryo-EM.[3][6] They are also used to study processes like the release of dynein cross-bridges in muscle contraction, which depends on ATP binding but not hydrolysis.[8]

Experimental Protocol: Competitive Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (Ki) of an ATP analog like AMP-PNP using a fluorescence-based assay.

  • Assay Setup:

    • Use a fluorescent ATP analog, such as TNP-ATP, which exhibits increased fluorescence upon binding to the kinase active site.

    • Prepare a series of dilutions of the non-hydrolyzable analog (e.g., AMP-PNP).

    • In a microplate, add the kinase, a fixed concentration of TNP-ATP (typically at its Kd), and the varying concentrations of AMP-PNP in a suitable buffer.

  • Measurement:

    • Incubate the plate to allow binding to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for TNP-ATP (e.g., Excitation: 410 nm, Emission: 500-600 nm).[11]

  • Data Analysis:

    • As the concentration of the competing analog (AMP-PNP) increases, it will displace the fluorescent TNP-ATP from the kinase, leading to a decrease in fluorescence.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a suitable competition binding equation to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe (TNP-ATP).

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes where ATP analogs are used.

G_Protein_Cycle cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) + Ligand GPCR_inactive->GPCR_active G_protein Gα(GDP)-βγ (Inactive Trimer) GPCR_active->G_protein 2. Activation G_alpha_GTP Gα(GTP) (Active) G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma GDP GDP G_protein->GDP G_alpha_GTP->G_protein 5. GTP Hydrolysis (RGS proteins) Effector Effector G_alpha_GTP->Effector 4. Effector Modulation Pi Pi G_alpha_GTP->Pi ATP_analogs ATPγS / AMP-PNP (Trap Gα in 'Active' state) G_alpha_GTP->ATP_analogs Ligand Ligand Ligand->GPCR_inactive 1. Binding GTP GTP GTP->G_protein

Caption: G-Protein activation cycle showing where non-hydrolyzable analogs trap the Gα subunit.

Kinase_Assay_Workflow start Start: Kinase, Substrate, Buffer reaction 1. Add ATPγS Incubate (e.g., 30°C) start->reaction stop_reaction 2. Stop with EDTA reaction->stop_reaction biotinylation 3. Add IA-Biotin Incubate (RT) stop_reaction->biotinylation detection 4. Detection biotinylation->detection western Western Blot (Streptavidin-HRP) detection->western Option A fp Fluorescence Polarization (Streptavidin) detection->fp Option B elisa ELISA (Streptavidin-HRP) detection->elisa Option C

Caption: Experimental workflow for a non-radioactive kinase assay using ATPγS.

Competitive_Inhibition cluster_binding Enzyme Active Site Enzyme Kinase Product ADP + P-Substrate Enzyme->Product Hydrolysis & Phosphorylation No_Reaction No Reaction (Inhibition) Enzyme->No_Reaction No Hydrolysis ATP ATP (Natural Substrate) ATP->Enzyme Binds Analog AMP-PNP (Non-hydrolyzable Analog) Analog->Enzyme Competes & Binds

Caption: Logical diagram of competitive inhibition by a non-hydrolyzable ATP analog.

Conclusion

Both ATPγS and other non-hydrolyzable analogs like AMP-PNP and AMP-PCP are powerful tools for dissecting ATP-dependent cellular processes. The fundamental difference lies in their enzymatic processing:

  • ATPγS acts as a slow substrate , making it the ideal choice for creating stable, thiophosphorylated products for detection, identification, and quantification in kinase and ATPase assays.

  • AMP-PNP and AMP-PCP act as true competitive inhibitors , making them suitable for locking enzymes in a pre-hydrolysis, substrate-bound state for structural analysis and binding studies.

The choice of analog must be carefully considered based on the experimental question. For instance, using ATPγS in a structural study might not capture the true pre-hydrolysis state, while using AMP-PNP would make it impossible to label a kinase's substrate. By understanding their distinct properties and leveraging the appropriate experimental protocols, researchers can effectively probe the mechanisms of the vast and critical family of ATP-dependent enzymes.

References

Validating Kinase Inhibition: A Comparative Guide to Adenosine 5'-phosphorothioate and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of kinase inhibition is a cornerstone of modern therapeutic discovery. This guide provides an objective comparison of Adenosine 5'-phosphorothioate (ATPγS)-based methods against a range of alternative techniques for confirming and characterizing kinase inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the selection of the most appropriate validation strategy.

The landscape of kinase inhibitor discovery is multifaceted, demanding robust and reliable methods to ascertain the potency and mechanism of action of candidate molecules. While numerous techniques exist, they vary significantly in their principles, throughput, cost, and the nature of the data they provide. This guide focuses on the utility of ATPγS, a thiophosphate analog of ATP, in kinase assays and critically compares it with established and emerging alternative validation methods.

Data Presentation: A Comparative Overview of Kinase Inhibition Assays

The selection of an appropriate assay for validating kinase inhibition is contingent on a variety of factors, including the specific research question, the properties of the kinase and inhibitor, and available resources. The following tables summarize key quantitative and qualitative parameters for the discussed methods.

Table 1: Quantitative Performance Metrics of Kinase Inhibition Assays

Assay MethodPrincipleTypical IC50 RangeThroughputKey Quantitative Output
ATPγS-based Thiophosphorylation Assay Enzymatic transfer of a thiophosphate group from ATPγS to a substrate, often detected by specific antibodies or subsequent chemical modification.nM to µMMedium to HighIC50, Kcat/Km
Radiometric Assay ([γ-³²P]ATP) Enzymatic transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[1][2][3][4]pM to µMLow to MediumIC50, Ki, Kcat/Km
ADP-Glo™ Luminescent Assay Measurement of ADP production via a coupled enzyme reaction that generates a luminescent signal.[5][6][7][8][9]nM to µMHighIC50, Z'-factor
TR-FRET Assay Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon substrate phosphorylation.nM to µMHighIC50, Z'-factor
Fluorescence Polarization (FP) Assay Change in the polarization of fluorescent light upon binding of a fluorescently labeled probe to a larger molecule (e.g., antibody binding to a phosphorylated substrate).[6]nM to µMHighIC50, Kd
Surface Plasmon Resonance (SPR) Real-time detection of mass changes on a sensor surface as an inhibitor binds to an immobilized kinase.[10][11][12][13]nM to mMLow to MediumKon, Koff, Kd
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon the binding of an inhibitor to a kinase in solution.[10][11][12][13]nM to mMLowKd, ΔH, ΔS, Stoichiometry (n)

Table 2: Qualitative Comparison of Kinase Inhibition Assays

Assay MethodAdvantagesDisadvantages
ATPγS-based Thiophosphorylation Assay - Enables use of specific antibodies for detection.[14] - Thiophosphorylated products are resistant to phosphatases. - Can be adapted for high-throughput screening.- Not all kinases utilize ATPγS efficiently.[14] - May require specialized antibodies or chemical probes.
Radiometric Assay ([γ-³²P]ATP) - "Gold standard" for sensitivity and direct measurement of enzymatic activity.[8][15] - Universal for any kinase that uses ATP.- Requires handling of radioactive materials and specialized disposal.[6][15] - Lower throughput.[2]
ADP-Glo™ Luminescent Assay - High sensitivity and broad dynamic range.[5][16] - Universal for any ADP-generating enzyme.[6] - Amenable to high-throughput screening.[5][7]- Indirect measurement of kinase activity.[6] - Potential for interference from compounds affecting the coupling enzymes.[17]
TR-FRET Assay - Homogeneous (no-wash) format. - High sensitivity and low background. - Suitable for high-throughput screening.- Requires specific antibodies or labeled substrates. - Potential for interference from fluorescent compounds.
Fluorescence Polarization (FP) Assay - Homogeneous format. - Relatively low cost. - Amenable to high-throughput screening.- Can be sensitive to buffer composition. - Requires fluorescently labeled probes.
Surface Plasmon Resonance (SPR) - Label-free and real-time kinetic data (kon, koff).[10] - Provides detailed information on binding mechanism.- Requires specialized and expensive instrumentation. - Immobilization of the kinase may affect its activity.
Isothermal Titration Calorimetry (ITC) - Label-free and in-solution measurement. - Provides a complete thermodynamic profile of binding (Kd, ΔH, ΔS).[12]- Requires large amounts of pure protein. - Low throughput.[12]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and comparable data. Below are methodologies for the key experiments discussed.

ATPγS-based Thiophosphorylation Assay

This method relies on the ability of many kinases to utilize ATPγS as a phosphodonor, transferring a thiophosphate group to their substrates.[14] The resulting thiophosphorylated substrate can be detected using a thiophosphate ester-specific antibody.

Materials:

  • Purified kinase

  • Kinase-specific substrate (protein or peptide)

  • Adenosine 5'-[γ-thio]triphosphate (ATPγS) (e.g., Abcam ab138911)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Kinase inhibitor (test compound)

  • p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for use with certain antibodies)

  • Thiophosphate ester-specific antibody

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • SDS-PAGE and Western blotting reagents

  • Chemiluminescent or fluorescent detection system

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, substrate, and kinase reaction buffer.

    • Add the kinase inhibitor at various concentrations.

    • Initiate the reaction by adding ATPγS to a final concentration of 100 µM.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Alkylation (Optional):

    • After the kinase reaction, add PNBM to a final concentration of 2.5 mM and incubate at room temperature for 1-2 hours to alkylate the thiophosphate group, creating a more specific epitope for some antibodies.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary thiophosphate ester-specific antibody.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent or fluorescent imaging system.

  • Data Analysis:

    • Quantify the band intensities corresponding to the thiophosphorylated substrate.

    • Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric Kinase Assay ([γ-³²P]ATP)

This assay is considered the "gold standard" for its direct measurement of phosphate transfer.[8][15]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase reaction buffer

  • Kinase inhibitor

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

    • Add the kinase inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

    • Incubate at 30°C for a specified time.

  • Stopping the Reaction and Substrate Capture:

    • Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

    • Immediately immerse the paper in the wash buffer to stop the reaction and remove unincorporated [γ-³²P]ATP.

    • Wash the paper several times with the wash buffer.

  • Quantification:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into the substrate.

    • Plot the radioactivity against the inhibitor concentration to determine the IC50 value.

ADP-Glo™ Luminescent Kinase Assay

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Kinase inhibitor

  • White, opaque multi-well plates

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, kinase reaction buffer, and various concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Diagrams illustrating key workflows and signaling pathways provide a clear visual reference for the described methodologies.

G Workflow for ATPγS-based Kinase Inhibition Assay cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase ReactionMix Prepare Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix Inhibitor Kinase Inhibitor (Varying Conc.) Inhibitor->ReactionMix ATPgS Add ATPγS ReactionMix->ATPgS Incubate Incubate at 30°C ATPgS->Incubate Thiophosphorylation Thiophosphorylation of Substrate Incubate->Thiophosphorylation SDS_PAGE SDS-PAGE Thiophosphorylation->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot PrimaryAb Incubate with Thiophosphate Ester-Specific Antibody WesternBlot->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detect Chemiluminescent/Fluorescent Detection SecondaryAb->Detect Quantify Quantify Signal Detect->Quantify IC50 Determine IC50 Quantify->IC50

Caption: Workflow for ATPγS-based Kinase Inhibition Assay.

G Comparison of Kinase Inhibition Assay Principles cluster_activity Activity-Based Assays cluster_binding Binding-Based Assays ATPgS ATPγS-based Assay (Thiophosphorylation) Radiometric Radiometric Assay ([γ-³²P]ATP Transfer) ADP_Glo ADP-Glo™ (ADP Detection) TR_FRET TR-FRET (Phospho-product Detection) FP Fluorescence Polarization (Phospho-product Detection) SPR Surface Plasmon Resonance (Mass Change) ITC Isothermal Titration Calorimetry (Heat Change) Inhibitor Kinase Inhibitor Kinase Kinase Inhibitor->Kinase Binding/Inhibition Kinase->ATPgS Kinase->Radiometric Kinase->ADP_Glo Kinase->TR_FRET Kinase->FP Kinase->SPR Kinase->ITC

References

A Researcher's Guide to Anti-Thiophosphate Ester Antibodies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of kinase signaling pathways, the ability to specifically detect direct kinase substrates is paramount. The use of ATP analogs like ATPγS in kinase assays, followed by detection with antibodies specific to the resulting thiophosphate ester, offers a powerful tool for this purpose. However, the success of this method hinges on the specificity and performance of the anti-thiophosphate ester antibody. This guide provides a comparative overview of commercially available antibodies, detailing their characteristics and providing experimental protocols to help you select and validate the best antibody for your research needs.

The fundamental principle behind this technique is a two-step process. First, a kinase of interest is incubated with its substrate and an ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS). The kinase transfers the thiophosphate group to serine, threonine, or tyrosine residues on its substrate. This thiophosphorylated protein is then alkylated, typically with p-nitrobenzyl mesylate (PNBM), creating a stable thiophosphate ester epitope. This newly formed epitope is then specifically recognized by an anti-thiophosphate ester antibody.

This guide will focus on a comparison of the most cited and commercially available rabbit monoclonal antibody clone, 51-8, with other available clones, providing a framework for their evaluation.

Comparative Analysis of Anti-Thiophosphate Ester Antibodies

FeatureClone 51-8 Clone TE3131 Clone SR4347
Provider(s) Abcam (ab92570, ab133473)Creative DiagnosticsNovus Biologicals (a Bio-Techne brand)
Host Species RabbitRabbitRabbit
Clonality MonoclonalMonoclonalMonoclonal
Validated Applications Western Blot (WB), Immunoprecipitation (IP)[1]Information not readily availableImmunoprecipitation (IP)[2]
Specificity Specific to thiophosphorylated amino acids after alkylationPresumed to be specific to thiophosphate estersPresumed to be specific to thiophosphate esters
Citations Highly cited (>80 publications for ab92570)Limited citation data availableLimited citation data available
Cross-Reactivity Data Does not recognize non-thiophosphorylated or non-alkylated proteins[3]Data not provided by manufacturerData not provided by manufacturer
Immunogen ProprietaryThiophosphate ester-KLH[4]Information not readily available

Experimental Protocols

To ensure the selection of the most suitable antibody and the generation of reliable data, we provide detailed protocols for a recommended validation workflow.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Alkylation cluster_2 Immunodetection Kinase Kinase of Interest Kinase_Assay Incubate at 30°C Kinase->Kinase_Assay Substrate Protein Substrate Substrate->Kinase_Assay ATPgS ATPγS ATPgS->Kinase_Assay Thio_Protein Thiophosphorylated Protein Kinase_Assay->Thio_Protein Alkylation Incubate at RT Thio_Protein->Alkylation PNBM PNBM PNBM->Alkylation Alkylated_Protein Alkylated Thiophosphorylated Protein (Epitope Created) Alkylation->Alkylated_Protein Detection Western Blot or IP Alkylated_Protein->Detection Antibody Anti-Thiophosphate Ester Antibody Antibody->Detection Result Detection of Direct Substrate Detection->Result

Caption: Workflow for detecting direct kinase substrates.

In Vitro Kinase Assay with ATPγS

This protocol is a general guideline and should be optimized for your specific kinase and substrate.

Materials:

  • Kinase of interest

  • Protein substrate

  • Kinase reaction buffer (specific to your kinase)

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))

  • DTT (dithiothreitol)

  • MgCl₂

Procedure:

  • Prepare a kinase reaction mix in your kinase-specific buffer. A typical reaction might contain:

    • 1-5 µg of substrate protein

    • 10-100 ng of active kinase

    • 1 mM DTT

    • 10 mM MgCl₂

    • 100 µM ATPγS

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time will depend on the activity of your kinase.

  • To test for specificity, prepare control reactions:

    • No Kinase Control: Omit the kinase from the reaction.

    • No ATPγS Control: Replace ATPγS with regular ATP.

    • No Substrate Control: Omit the substrate to check for kinase autophosphorylation.

Alkylation of Thiophosphorylated Proteins

Materials:

  • p-Nitrobenzyl mesylate (PNBM)

  • EDTA (ethylenediaminetetraacetic acid)

Procedure:

  • Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.

  • Add PNBM to a final concentration of 2.5 mM.

  • Incubate at room temperature for 1-2 hours.

  • Prepare a control sample where a thiophosphorylated protein is not treated with PNBM.

Western Blotting for Antibody Specificity and Cross-Reactivity

Procedure:

  • Separate the proteins from your kinase assays (including all controls) by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 5.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Expected Results for a Highly Specific Antibody:

  • A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM treatment.

  • No signal should be detected in the "No Kinase," "No ATPγS" (or ATP only), and "No PNBM" control lanes.

  • To further test for cross-reactivity with phosphorylated proteins, you can run a parallel experiment using ATP instead of ATPγS and confirm the absence of a signal with the anti-thiophosphate ester antibody.

Signaling Pathway Context: MAPK/ERK Pathway

The detection of direct kinase substrates is crucial for elucidating signaling pathways. The MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival, is an excellent example where identifying direct substrates of kinases like MEK and ERK is of high interest.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors P CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: Simplified MAPK/ERK signaling cascade.

In the context of this pathway, an in vitro kinase assay could be set up with active MEK1/2, its substrate ERK1/2, and ATPγS. Following alkylation, an anti-thiophosphate ester antibody would specifically detect the thiophosphorylated, and thus directly targeted, ERK1/2.

Conclusion and Recommendations

The rabbit monoclonal anti-thiophosphate ester antibody, clone 51-8, is a well-validated and highly cited tool for the detection of direct kinase substrates. Its specificity for the alkylated thiophosphate ester makes it a reliable choice for researchers. For those considering alternative clones such as TE3131 or SR4347, it is highly recommended to perform the validation experiments outlined in this guide to assess their performance and cross-reactivity in your specific experimental setup.

By carefully validating your antibody and including the proper controls, you can confidently identify direct kinase substrates and gain deeper insights into the intricate signaling networks that govern cellular processes. This, in turn, can accelerate drug discovery and the development of novel therapeutic strategies targeting protein kinases.

References

A Comparative Analysis of Phosphorothioate Nucleotide Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate nucleotide analogs is critical for the success of therapeutic and diagnostic applications. This guide provides a comprehensive comparison of various phosphorothioate (PS) nucleotide analogs and their alternatives, focusing on key performance metrics supported by experimental data.

Phosphorothioate nucleotides, in which a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This modification confers crucial properties, most notably enhanced resistance to nuclease degradation, thereby increasing their in vivo stability. However, the introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, leading to two diastereomers: Rp and Sp. The stereochemistry of these linkages, along with the degree and position of modification, significantly influences the overall performance of the oligonucleotide. This guide will delve into a comparative analysis of these analogs and other backbone modifications.

Quantitative Performance Data of Nucleotide Analogs

The following tables summarize key performance indicators for various nucleotide analogs based on published experimental data. These metrics are crucial for selecting the optimal analog for a specific application, balancing stability, binding affinity, and biological activity.

Table 1: Nuclease Resistance of Nucleotide Analogs

Nucleotide AnalogNuclease(s)Half-life (t½)Fold Increase in Stability (vs. Unmodified DNA/RNA)Reference
Unmodified RNAHuman Dcp286 min1x[1]
m⁷GpppG-capped RNAHuman Dcp286 min1x[1]
m₂⁷,²´-ᴼGppspG (D1) capped RNAHuman Dcp2~155 min~1.8x[1]
m₂⁷,²´-ᴼGppspG (D2) capped RNA Human Dcp2 257 min ~3x [1]
Phosphorothioate DNA (Partial)3'-exonucleases (in serum)Significantly increasedNot specified[2]
Phosphorodithioate DNA Nucleases More stable than PS-DNA Not specified[3]
Mesyl Phosphoramidate DNANucleasesOutstanding stabilitySignificant advantage over PS-DNA[4]
Morpholino OligoNucleasesHighly resistantNot specified[5]

Table 2: Duplex Stability (Melting Temperature, Tm) of Modified Oligonucleotides

Oligonucleotide DuplexTm (°C) per modificationChange in Tm vs. UnmodifiedReference
Unmodified DNA:DNA (12-mer)68°C (fully unmodified)N/A[6]
Phosphorothioate DNA:DNA (fully modified 12-mer) 49°C -19°C [6]
Phosphorodithioate DNA:DNA (fully modified 12-mer)21°C-47°C[6]
Unmodified DNA:RNA (15-mer)45.1°CN/A[7]
Phosphorothioate DNA:RNA (15-mer)33.9°C-11.2°C[7]
2'-O-Me RNA:DNA (15-mer)62.8°C+17.7°C (vs DNA:RNA)[7]
2'-O-Me Phosphorothioate RNA:DNA (15-mer)57.7°C+12.6°C (vs DNA:RNA)[7]
Methylphosphonate DNA:RNA (15-mer, mixed isomers)34.3°C-26.5°C (vs control)[7]
Methylphosphonate DNA:RNA (15-mer, Rp isomer) Slightly destabilizes - [7]

Table 3: In Vitro Activity of Antisense Oligonucleotides (IC50 Values)

Antisense Oligo Target & TypeCell LineIC50Reference
Globin-targeted S-DNACell-free translationInhibition at ≥ 10 nM[5]
Globin-targeted MorpholinoCell-free translationHigher inhibition than S-DNA at 10 nM[5]
N-myc targeted full PS-DNAHuman neuroblastomaDose-dependent inhibition[8]
N-myc targeted partial PS-DNA Human neuroblastoma Greater sequence specificity over a broader concentration range than full PS [8]
MALAT1 targeted stereorandom PS ASOHeLa~0.1 µM[9]
MALAT1 targeted full Sp gap PS ASOHeLa1.4 µM[9]
MALAT1 targeted full Rp gap PS ASO HeLa ~0.1 µM [9]

Key Experimental Protocols

Detailed methodologies are essential for the accurate comparison and selection of nucleotide analogs. Below are summaries of key experimental protocols.

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis of oligonucleotides with phosphorothioate linkages.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Phosphoramidite monomers of desired nucleobases (A, C, G, T) with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl).

  • Activator solution (e.g., 1 M 4,5-dicyanoimidazole with 0.1 M N-methylimidazole in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Sulfurizing reagent (e.g., 0.2 M phenylacetyl disulfide in pyridine:acetonitrile).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

Procedure:

  • Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using the deblocking solution to expose the 5'-hydroxyl group.

  • Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled to the free 5'-hydroxyl group.

  • Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of (n-1) shortmer impurities. This step is typically performed after sulfurization for PS-oligos.[10]

  • Iteration: The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation in the cleavage and deprotection solution.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Nuclease Degradation Assay

This assay is used to determine the stability of nucleotide analogs in the presence of nucleases.

Materials:

  • 5'-radiolabeled or fluorescently labeled oligonucleotide analogs.

  • Nuclease source (e.g., snake venom phosphodiesterase, fetal bovine serum, or cell extracts).

  • Reaction buffer.

  • Loading buffer (e.g., formamide-based).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Reaction Setup: The labeled oligonucleotide is incubated with the nuclease source in the reaction buffer at a physiological temperature (e.g., 37°C).

  • Time Course Sampling: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding the loading buffer and heating to denature the enzymes.

  • Gel Electrophoresis: The samples are loaded onto a denaturing polyacrylamide gel and separated by size.

  • Visualization and Quantification: The gel is visualized using a phosphorimager or fluorescence scanner. The amount of intact, full-length oligonucleotide at each time point is quantified.

  • Half-life Calculation: The percentage of intact oligonucleotide is plotted against time, and the half-life (t½) is calculated from the degradation curve.

Melting Temperature (Tm) Measurement

The melting temperature is a critical parameter for assessing the stability of a duplex formed by an oligonucleotide and its complementary strand.

Materials:

  • Oligonucleotide analog and its complementary DNA or RNA strand.

  • Melting buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: The oligonucleotide analog and its complement are mixed in equimolar amounts in the melting buffer.

  • Denaturation and Annealing: The solution is heated to a high temperature (e.g., 95°C) to ensure complete denaturation of any secondary structures and then slowly cooled to room temperature to allow for duplex formation.

  • UV Absorbance Measurement: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5°C/min).[9]

  • Data Analysis: The absorbance is plotted against temperature, resulting in a sigmoidal melting curve. The Tm is determined as the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values. This is often calculated from the first derivative of the melting curve.[11]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are provided below to illustrate a key signaling pathway where phosphorothioate analogs are utilized and a typical experimental workflow for their characterization.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates ATP ATP cAMP cAMP Ligand Ligand Ligand->GPCR 1. Binding ATP->cAMP 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Enzyme Reaction_Mix Incubate Kinase, Substrate, ATP, and Inhibitor Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor PS-Nucleotide Analog (Inhibitor) Inhibitor->Reaction_Mix Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction_Mix->Detection_Reagent Signal_Measurement Measure Signal (Luminescence) Detection_Reagent->Signal_Measurement IC50_Curve Generate Dose-Response Curve and Calculate IC50 Signal_Measurement->IC50_Curve

References

Phosphorothioate Linkages: A Guardian Against Nuclease Degradation in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced stability of phosphorothioate-modified oligonucleotides, offering a comparative analysis against unmodified counterparts and other nuclease-resistant alternatives, supported by experimental evidence.

In the realm of oligonucleotide-based therapeutics, the inherent instability of these molecules in biological environments presents a significant hurdle. The ubiquitous presence of nucleases, enzymes that degrade nucleic acids, can rapidly render potential drug candidates ineffective. To counter this, chemical modifications are introduced to the oligonucleotide backbone, with phosphorothioate (PS) linkages being one of the earliest and most widely adopted strategies. This guide provides a comprehensive comparison of the nuclease resistance conferred by PS linkages, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Superior Stability of Phosphorothioate Oligonucleotides

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide creates a phosphorothioate linkage.[1] This seemingly minor alteration significantly enhances the molecule's resistance to nuclease-mediated degradation.[1][2] Experimental studies have consistently demonstrated the superior stability of PS-modified oligonucleotides compared to their unmodified phosphodiester (PO) counterparts.

For instance, one study following the degradation of oligonucleotides over 48 hours found that while the half-life of normal phosphodiester oligonucleotides was just over 6 hours, 69% of the PS-modified oligonucleotides remained intact after 24 hours of incubation.[3] This translates to an approximate five-fold increase in resistance to cellular nucleases for the modified molecules.[3] Another key advantage of PS modifications is that they can be strategically placed at the 3' and 5' ends of the oligonucleotide to protect against exonuclease activity, which is a major degradation pathway in serum.[2][4]

While highly effective, it is important to note that the introduction of PS linkages can sometimes lead to increased toxicity and off-target effects, particularly at higher concentrations.[1][5] This necessitates a careful balance between enhancing stability and maintaining a favorable safety profile.

Comparative Nuclease Resistance of Different Backbone Modifications

While phosphorothioates are a cornerstone of oligonucleotide modification, several other chemical strategies have been developed to impart nuclease resistance. The following table summarizes the comparative stability of various backbone modifications.

ModificationPrincipleRelative Nuclease ResistanceKey AdvantagesPotential Drawbacks
Phosphodiester (Unmodified) Natural phosphate backboneLowBiocompatibleRapidly degraded by nucleases
Phosphorothioate (PS) Substitution of a non-bridging oxygen with sulfur[1]High[3]Well-established, cost-effective synthesis[6]Potential for toxicity and off-target effects[1][5]
Mesyl Phosphoramidate (µ-ODN) Substitution of the phosphodiester group with a mesyl phosphoramidate group[5]Very High[5][6]Greater nuclease resistance than PS, lower toxicity[5][6]Less established synthesis protocols
Morpholinos Replacement of the sugar-phosphate backbone with a morpholine ring[7]Extremely High[7]Highly resistant to enzymatic degradation[7]Different binding kinetics compared to DNA/RNA
Methyl Phosphonate Replacement of a charged non-bridging oxygen with a neutral methyl groupHighResistant to spleen phosphodiesteraseReduced aqueous solubility

Experimental Protocol: Nuclease Degradation Assay in Serum

To quantitatively assess the nuclease resistance of modified oligonucleotides, a serum stability assay is commonly employed. This protocol provides a standardized method for evaluating the degradation kinetics of oligonucleotides in a biologically relevant medium.[8][9]

Materials:

  • Oligonucleotide duplexes (unmodified and modified)

  • Fetal Bovine Serum (FBS)

  • RNA Loading Dye

  • Nuclease-free water

  • Heating block or incubator at 37°C

  • -20°C freezer

  • Gel electrophoresis system (e.g., Polyacrylamide Gel Electrophoresis - PAGE)

  • Gel imaging system

Procedure:

  • Sample Preparation: Prepare 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[8] Prepare a sufficient number of tubes for each desired timepoint.

  • Incubation: Incubate the tubes at 37°C.[8] Recommended timepoints for initial studies include 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, and 24 h.[8]

  • Sample Collection: At each designated timepoint, remove a tube from the incubator.

  • Quenching the Reaction: Immediately mix 5 µL of the oligonucleotide/serum sample with 5 µL of RNA loading dye.[8] This step helps to denature any remaining nucleases and prepare the sample for gel electrophoresis.

  • Storage: Store the quenched samples at -20°C until all timepoints have been collected.[8]

  • Gel Electrophoresis: Once all samples are collected, analyze the degradation of the oligonucleotides by running the samples on a polyacrylamide gel.

  • Analysis: Visualize the gel using an appropriate imaging system. The intensity of the band corresponding to the intact oligonucleotide will decrease over time as it is degraded by nucleases. Quantify the band intensities to determine the rate of degradation and the half-life of the oligonucleotide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the nuclease degradation assay.

Nuclease_Assay_Workflow Oligo Oligonucleotide Duplex Mix Mix Oligo and Serum Oligo->Mix Serum 50% Fetal Bovine Serum Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect at Timepoints (0, 10, 30 min, 1, 6, 12, 24h) Incubate->Timepoints Quench Quench with Loading Dye Timepoints->Quench PAGE Polyacrylamide Gel Electrophoresis Quench->PAGE Analyze Quantify Degradation PAGE->Analyze

Workflow for assessing oligonucleotide nuclease resistance.

Conclusion

The incorporation of phosphorothioate linkages is a proven and effective strategy to enhance the nuclease resistance of therapeutic oligonucleotides, thereby increasing their in vivo stability and therapeutic potential. While alternative modifications offer varying degrees of stability and different safety profiles, PS linkages remain a widely used and well-characterized tool in the development of oligonucleotide-based drugs. The provided experimental protocol offers a standardized method for researchers to evaluate and compare the stability of their own modified oligonucleotides, facilitating the selection of the most promising candidates for further development.

References

Comparative Efficacy of Adenosine 5'-phosphorothioate Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Adenosine 5'-phosphorothioate (ATPaS), a stable analog of adenosine triphosphate (ATP), across various cell lines. It is intended for researchers, scientists, and drug development professionals investigating purinergic signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular mechanisms.

Abstract

This compound (ATPaS) is a widely utilized tool in pharmacological studies to investigate the roles of P2Y receptors, a class of G protein-coupled receptors activated by extracellular nucleotides. Due to its increased stability against enzymatic degradation compared to its endogenous counterpart, ATP, ATPaS allows for more sustained receptor activation. This guide presents a comparative analysis of ATPaS efficacy in inducing key signaling events, primarily intracellular calcium mobilization and modulation of adenylyl cyclase activity, in the human kidney epithelial cell line A498, the human urothelial cell line UROtsa, and the human monocytic cell line THP-1.

Data Presentation: Comparative Efficacy of ATPaS and ATP

The following table summarizes the available quantitative data on the potency of ATPaS and ATP in inducing downstream signaling events in the specified cell lines. Data for ATPaS in these specific cell lines is limited in the current literature; therefore, data for ATP and related analogs are provided for comparative context.

Cell LineAgonistEndpointPotency (EC₅₀/IC₅₀)P2Y Receptors ExpressedReference
A498 ATPIL-8 Release-P2Y₁, P2Y₂, P2Y₁₁[1]
ATPγSIL-8 Release-P2Y₁, P2Y₂, P2Y₁₁[1]
UROtsa ATPIL-8 Release-P2Y₁, P2Y₂, P2Y₁₁[1]
ATPγSIL-8 Release-P2Y₁, P2Y₂, P2Y₁₁[1]
THP-1 ADPCa²⁺ MobilizationEC₅₀: 2.7 µMP2Y₁, P2Y₆, P2Y₁₂, P2Y₁₃[2][3]
ATPCa²⁺ MobilizationEC₅₀: 0.174 µM (with extracellular Ca²⁺)P2X₁, P2X₄, P2X₅, P2X₇[4]

Note: "-" indicates that specific quantitative data was not available in the reviewed literature. ATPγS is a non-hydrolyzable analog of ATP, similar to ATPaS. The data for THP-1 cells highlights the complexity of purinergic signaling, with different nucleotides activating distinct receptor subtypes.

Key Signaling Pathways

ATPaS, acting as an ATP analog, primarily exerts its effects through the activation of P2Y receptors. This activation initiates intracellular signaling cascades, with two of the most prominent being the phospholipase C (PLC) pathway leading to calcium mobilization and the modulation of adenylyl cyclase (AC) activity.

P2Y Receptor-Mediated Calcium Mobilization

Activation of Gq-coupled P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁) by ATPaS leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration mediates a wide range of cellular responses.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y P2Y Receptor (Gq-coupled) PLC Phospholipase C (PLC) P2Y->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto releases Ca_ER Ca²⁺ Response Cellular Response Ca_cyto->Response triggers ATPaS ATPaS ATPaS->P2Y binds Gs_Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y_Gs P2Y Receptor (Gs-coupled) AC Adenylyl Cyclase (AC) P2Y_Gs->AC activates P2Y_Gi P2Y Receptor (Gi-coupled) P2Y_Gi->AC inhibits ATP_node ATP AC->ATP_node converts cAMP cAMP ATP_node->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets ATPaS_Gs ATPaS ATPaS_Gs->P2Y_Gs binds ATPaS_Gi ATPaS ATPaS_Gi->P2Y_Gi binds Calcium_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). A->B C 3. Baseline Measurement Measure baseline fluorescence. B->C D 4. Agonist Addition Add ATPaS or ATP at various concentrations. C->D E 5. Fluorescence Measurement Record changes in fluorescence over time. D->E F 6. Data Analysis Calculate the change in [Ca²⁺]i and determine EC₅₀ values. E->F

References

A Head-to-Head Battle: Phosphodiester vs. Phosphorothioate Oligonucleotides in Research and Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the world of oligonucleotide-based therapeutics, the choice of backbone chemistry is a critical decision point. The two most fundamental and widely utilized backbone linkages, the natural phosphodiester (PO) bond and its synthetic analog, the phosphorothioate (PS) bond, offer a distinct trade-off between biological stability and potential off-target effects. This guide provides a comprehensive side-by-side comparison of these two oligonucleotide chemistries, supported by experimental data, to inform the selection process for antisense, siRNA, and aptamer applications.

The native phosphodiester linkage, while biocompatible, is highly susceptible to degradation by cellular nucleases, rendering unmodified oligonucleotides of limited therapeutic utility. The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, was developed to overcome this limitation. This single atomic substitution dramatically enhances nuclease resistance, thereby increasing the oligonucleotide's half-life in biological systems.[1][2] However, this modification is not without its drawbacks, including reduced binding affinity to target sequences and potential for non-specific protein binding that can lead to toxicity.

Physicochemical and In Vitro Properties: A Quantitative Comparison

The introduction of a sulfur atom in the phosphorothioate backbone alters several key physicochemical and in vitro properties of oligonucleotides. These differences are summarized in the table below.

PropertyPhosphodiester (PO) OligonucleotidesPhosphorothioate (PS) Oligonucleotides
Nuclease Resistance Highly susceptible to degradation by endo- and exonucleases.Significantly more resistant to nuclease degradation.[1]
Half-life in Serum/Plasma ~5 - 30 minutes.[3][4]~35 - 50 hours.[3]
Melting Temperature (Tm) Higher Tm, indicating greater duplex stability.Lower Tm; each PS linkage can decrease the Tm by approximately 0.5 °C.[5] For a 12-mer duplex, the Tm was 68°C for PO versus 49°C for PS.[6][7]
Binding Affinity to Complementary RNA Higher binding affinity.Lower binding affinity compared to PO counterparts.[1]
RNase H Activation Efficiently activates RNase H, leading to target RNA cleavage.[8]Also activates RNase H, though potentially less efficiently than PO oligonucleotides.[8]
Cellular Uptake Low cellular uptake.Significantly higher cellular uptake.[9][10]
Protein Binding Minimal non-specific protein binding.Prone to non-specific binding to a variety of proteins, including albumin and cell surface proteins.[11][12][13]

In Vivo and Functional Properties: A Comparative Overview

The differences in physicochemical properties translate into distinct in vivo and functional characteristics, which are crucial for therapeutic applications.

PropertyPhosphodiester (PO) OligonucleotidesPhosphorothioate (PS) Oligonucleotides
In Vivo Stability Very low; rapidly cleared from circulation.[3]High; prolonged plasma half-life allows for better tissue distribution.[3]
Bioavailability Poor, due to rapid degradation.Enhanced, due to increased stability and protein binding that reduces renal clearance.
Antisense Activity Potent in vitro if protected from nucleases, but limited in vivo efficacy due to instability.The backbone of choice for many antisense drugs due to its stability and cellular uptake.
Specificity High sequence specificity.Can exhibit sequence-independent (off-target) effects due to non-specific protein binding.[13][14]
Toxicity Generally low toxicity.Can exhibit dose-dependent toxicity, including complement activation and effects on the coagulation cascade, often linked to non-specific protein interactions.[15][16]
Immunogenicity Generally low.Can be more immunogenic than PO oligonucleotides.

Visualizing the Chemical Structures and Mechanisms

To better understand the fundamental differences and their functional implications, the following diagrams illustrate the chemical structures of phosphodiester and phosphorothioate linkages, the mechanism of antisense activity via RNase H, and a typical experimental workflow for evaluating these oligonucleotides.

Caption: Chemical structures of phosphodiester and phosphorothioate linkages.

Antisense Mechanism via RNase H ASO Antisense Oligonucleotide (ASO) (PO or PS backbone) Hybrid ASO-mRNA Hybrid Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Translation_Block Inhibition of Translation Cleavage->Translation_Block Protein Target Protein Translation_Block->Protein prevents synthesis of

Caption: Antisense oligonucleotide mechanism of action involving RNase H.

Experimental Workflow for Oligonucleotide Evaluation cluster_synthesis Oligonucleotide Preparation cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays Synthesis Solid-Phase Synthesis (PO and PS) Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Stability Nuclease Stability Assay QC->Stability Binding Melting Temperature (Tm) Analysis QC->Binding Activity RNase H Activity Assay QC->Activity Uptake Cellular Uptake Assay QC->Uptake Efficacy Target Knockdown (qPCR/Western Blot) Uptake->Efficacy Toxicity Cytotoxicity Assay Uptake->Toxicity

Caption: A generalized experimental workflow for the evaluation of oligonucleotides.

Key Experimental Protocols

Detailed methodologies are essential for the accurate comparison and validation of oligonucleotide performance. Below are outlines of key experimental protocols.

Nuclease Degradation Assay

Objective: To determine the stability of phosphodiester and phosphorothioate oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the PO and PS oligonucleotides. Labeling with a fluorophore or radioisotope at the 5'-end is common for visualization.

  • Incubation: Incubate a fixed concentration of the oligonucleotide (e.g., 1 µM) in a solution containing nucleases. This can be a purified exonuclease (e.g., snake venom phosphodiesterase) or a biological fluid like human serum or plasma.[17][18]

  • Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a chelating agent like EDTA or by heat inactivation.

  • Analysis: The degradation of the oligonucleotide is analyzed by a separation technique.

    • Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can separate the intact oligonucleotide from its degradation products. The gel is then visualized by autoradiography (for radiolabeled oligos) or fluorescence imaging.

    • High-Performance Liquid Chromatography (HPLC): Ion-exchange or reverse-phase HPLC can be used to separate and quantify the amount of full-length oligonucleotide remaining at each time point.

  • Data Analysis: The percentage of intact oligonucleotide is plotted against time to determine the half-life of each oligonucleotide type.

Cellular Uptake Assay

Objective: To quantify and visualize the cellular internalization of phosphodiester and phosphorothioate oligonucleotides.

Methodology:

  • Oligonucleotide Labeling: Oligonucleotides are labeled with a fluorescent dye (e.g., FITC, Cy3) for detection by microscopy and flow cytometry, or with a radioisotope (e.g., ³²P, ³⁵S) for quantitative analysis.[9][19]

  • Cell Culture: Plate cells of interest (e.g., HeLa, A549) in appropriate culture vessels and allow them to adhere overnight.

  • Incubation: Replace the culture medium with a fresh medium containing the labeled oligonucleotides at a specific concentration (e.g., 1 µM). Incubate for a defined period (e.g., 4 hours) at 37°C.[9]

  • Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove non-internalized oligonucleotides.

  • Analysis:

    • Flow Cytometry: For a quantitative measure of overall cell-associated fluorescence, detach the cells and analyze them using a flow cytometer. This provides data on the percentage of cells that have taken up the oligonucleotide and the mean fluorescence intensity.[19]

    • Confocal Fluorescence Microscopy: To visualize the subcellular localization of the oligonucleotides, cells are fixed, and their nuclei are counterstained (e.g., with DAPI). Images are captured using a confocal microscope to determine if the oligonucleotides are in the cytoplasm, nucleus, or endosomal compartments.[9][20]

    • Radioactivity Measurement: For radiolabeled oligonucleotides, lyse the cells and measure the radioactivity using a scintillation counter to quantify the amount of internalized oligonucleotide.[19]

RNase H Activity Assay

Objective: To assess the ability of phosphodiester and phosphorothioate oligonucleotides to induce RNase H-mediated cleavage of a target RNA.

Methodology:

  • Components:

    • Target RNA: A synthetic RNA transcript, often labeled with a radioisotope or a fluorophore.

    • Antisense Oligonucleotide: The PO or PS oligonucleotide complementary to the target RNA.

    • RNase H: Purified recombinant RNase H enzyme or a cell extract containing RNase H activity.[8][21]

  • Hybridization: The antisense oligonucleotide is pre-incubated with the target RNA in a suitable buffer to allow for the formation of the DNA-RNA hybrid.

  • Initiation of Reaction: The RNase H enzyme is added to the hybrid solution to initiate the cleavage reaction.

  • Incubation and Time Course: The reaction is incubated at 37°C, and aliquots are taken at different time points.

  • Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA.

  • Analysis: The cleavage of the RNA is analyzed, typically by denaturing PAGE. The full-length RNA and its cleavage products are separated on the gel and visualized.

  • Quantification: The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified to determine the percentage of RNA cleavage over time.

Conclusion

The choice between phosphodiester and phosphorothioate backbones for oligonucleotide design is a balance between stability and potential toxicity. Phosphodiester oligonucleotides, while possessing high binding affinity and specificity, are often unsuitable for in vivo applications due to their rapid degradation. Phosphorothioate oligonucleotides are the workhorse of antisense and other oligonucleotide-based therapies due to their excellent nuclease resistance and enhanced cellular uptake.[1] However, researchers must be mindful of their potential for reduced binding affinity and off-target effects mediated by non-specific protein interactions. For many therapeutic applications, chimeric oligonucleotides that incorporate both PO and PS linkages, or other modifications, are employed to harness the advantages of each chemistry while mitigating their respective drawbacks. A thorough understanding of the properties and performance of each backbone type, as detailed in this guide, is paramount for the rational design of effective and safe oligonucleotide-based research tools and therapeutics.

References

A Comparative Guide to the Biological Effects of Rp and Sp Phosphorothioate Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of phosphorothioate (PS) diastereomers is critical for the rational design of oligonucleotide therapeutics. The substitution of a non-bridging oxygen with sulfur in the phosphate backbone of an oligonucleotide creates a chiral center, resulting in two diastereomers: Rp and Sp. This seemingly subtle stereochemical difference profoundly impacts their biological activity, including nuclease resistance, target affinity, and interaction with cellular machinery. This guide provides an objective comparison of the performance of Rp and Sp PS diastereomers, supported by experimental data and detailed protocols.

Key Biological Differences: A Comparative Overview

The stereochemistry of the phosphorothioate linkage dictates the orientation of the sulfur atom, which in turn influences the oligonucleotide's interaction with proteins and its overall stability. The Sp diastereomer is generally more resistant to nuclease degradation, while the Rp configuration is often favored for the activation of RNase H, a key enzyme in the mechanism of action for many antisense oligonucleotides. In the context of small interfering RNAs (siRNAs), a specific stereochemical arrangement at the termini of the antisense strand—Rp at the 5' end and Sp at the 3' end—has been shown to enhance in vivo activity.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the biological and biophysical properties of Rp and Sp phosphorothioate diastereomers.

PropertyRp DiastereomerSp DiastereomerKey Findings
Nuclease Resistance (3'-Exonuclease) More susceptible to degradation.[1][2]Significantly more resistant to degradation (up to 300 times slower degradation than Rp at the 3'-terminus).[2]The Sp configuration at the 3'-terminus provides substantial protection against exonucleolytic cleavage.[2]
Melting Temperature (Tm) of DNA:RNA Duplex Generally stabilizes the duplex (higher Tm).[3]Generally destabilizes the duplex (lower Tm).[4]Rp isomers enhance the thermal stability of the heteroduplex with the target RNA.
RNase H Activation Preferred substrate for RNase H-mediated cleavage of the target RNA.[3]Poor substrate for RNase H.[3]The Rp configuration is crucial for the efficacy of RNase H-dependent antisense oligonucleotides.
siRNA Activity (Antisense Strand) Optimal at the 5'-end for Ago2 loading and activity.Optimal at the 3'-end for metabolic stability.A specific Rp/Sp pattern at the termini of the siRNA antisense strand enhances overall in vivo performance.
Toxicity (in some contexts) Can be associated with higher toxicity in certain gapmer ASO designs.Generally associated with lower toxicity in the same gapmer ASO contexts.Stereochemistry can influence the safety profile of phosphorothioate oligonucleotides.
ASO Design (Gapmer)TargetIC50 (µM)Caspase Activation (relative to mock)
Stereorandom PSCXCl12~0.1High
Full Rp gapCXCl12~0.1High
Full Sp gapCXCl12~1.4Low

Data adapted from a study on gapmer ASOs targeting CXCl12 mRNA. The results highlight that while the full Rp gap maintains potency, it also retains the toxicity of the stereorandom parent, whereas the full Sp gap significantly reduces both potency and toxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Stereospecific Solid-Phase Synthesis of Phosphorothioate Oligonucleotides (Oxathiaphospholane Method)

This method allows for the controlled synthesis of stereopure Rp and Sp phosphorothioate oligonucleotides.

  • Monomer Preparation: Synthesize 5'-O-DMTr-N-protected-deoxyribonucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomers. Separate the P-diastereomers by chromatography.

  • Solid Support: Use a solid support resistant to the strong base (DBU) used in the coupling step, such as a sarcosinyl-succinoyl linker-functionalized support.[5]

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-DMTr protecting group from the support-bound nucleoside using a solution of dichloroacetic acid in an appropriate solvent.

    • Coupling: Activate the desired diastereomerically pure nucleoside oxathiaphospholane monomer with a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] This step is highly sensitive to moisture.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. This step is performed after sulfurization in phosphorothioate synthesis.

    • Sulfurization: Introduce the sulfur atom to the phosphite triester linkage using a sulfurizing agent (e.g., Beaucage reagent) to form the phosphorothioate linkage.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using a standard deprotection solution (e.g., concentrated aqueous ammonia).

  • Purification: Purify the full-length stereopure oligonucleotide using techniques such as reverse-phase or ion-exchange HPLC.

Protocol 2: HPLC Separation of Rp and Sp Phosphorothioate Diastereomers

High-performance liquid chromatography is a standard method for separating the diastereomers of phosphorothioate oligonucleotides.

Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate - TEAA) and a small percentage of an organic solvent (e.g., acetonitrile).

  • Mobile Phase B: A higher concentration of the organic solvent in the same aqueous buffer with the ion-pairing agent.

  • Gradient: Apply a shallow gradient of increasing Mobile Phase B to elute the oligonucleotides. The separation of diastereomers is often sensitive to the gradient slope.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection: Collect the separated peaks corresponding to the Rp and Sp diastereomers. The elution order can depend on the specific sequence and conditions, but often the Rp diastereomer elutes before the Sp diastereomer.

Protocol 3: 3'-Exonuclease Degradation Assay

This assay is used to assess the relative stability of Rp and Sp diastereomers to nuclease degradation.

  • Enzyme: Use a 3'-exonuclease such as snake venom phosphodiesterase (SVPD) or Exonuclease III.

  • Substrates: Prepare solutions of the stereopure Rp and Sp phosphorothioate oligonucleotides, as well as a stereorandom mixture and an unmodified phosphodiester control.

  • Reaction Setup: Incubate the oligonucleotide substrates with the 3'-exonuclease in the appropriate reaction buffer at 37°C.

  • Time Course: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA) or by heat inactivation.

  • Analysis: Analyze the degradation products by HPLC or gel electrophoresis. Quantify the amount of full-length oligonucleotide remaining at each time point.

  • Data Analysis: Plot the percentage of undigested oligonucleotide versus time to determine the degradation kinetics and half-life for each diastereomer.

Protocol 4: RNase H Cleavage Assay

This assay measures the ability of an antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

  • Target RNA Preparation: Synthesize the target RNA sequence, often with a fluorescent label at one end, using in vitro transcription.[6][7][8][9][10]

  • Heteroduplex Formation: Anneal the phosphorothioate antisense oligonucleotide (Rp, Sp, or stereorandom) with the target RNA in an appropriate buffer by heating and slow cooling to form the DNA:RNA heteroduplex.

  • Enzyme Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 to the heteroduplex solution in a buffer containing MgCl2. Incubate at 37°C.

  • Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding a loading buffer containing a chelating agent like EDTA.

  • Product Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the RNA fragments using a fluorescence imager and quantify the intensity of the bands corresponding to the cleaved products and the remaining full-length substrate.

  • Data Analysis: Calculate the percentage of RNA cleavage at each time point to determine the cleavage rate for each ASO diastereomer.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.

Antisense_Oligonucleotide_Mechanism ASO Antisense Oligonucleotide (ASO) (Rp-Phosphorothioate) Heteroduplex ASO:mRNA Heteroduplex ASO->Heteroduplex Hybridization Target_RNA Target mRNA Target_RNA->Heteroduplex Cleavage mRNA Cleavage Heteroduplex->Cleavage Recruits RNaseH RNase H1 RNaseH->Cleavage Translation_Inhibition Translation Inhibition Cleavage->Translation_Inhibition

Antisense Oligonucleotide (ASO) Mechanism of Action.

siRNA_RNAi_Pathway siRNA_duplex siRNA Duplex (Rp at 5' & Sp at 3' of antisense) RISC_loading RISC Loading Complex siRNA_duplex->RISC_loading Dicer Dicer Dicer->RISC_loading Passenger_strand_cleavage Passenger Strand Cleavage and Ejection RISC_loading->Passenger_strand_cleavage Ago2 Argonaute-2 (Ago2) Ago2->RISC_loading Active_RISC Active RISC (Guide Strand) Passenger_strand_cleavage->Active_RISC Target_binding Target Recognition & Binding Active_RISC->Target_binding Target_mRNA Target mRNA Target_mRNA->Target_binding mRNA_cleavage mRNA Cleavage Target_binding->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing

The RNA Interference (RNAi) Pathway for siRNAs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis Stereospecific Solid-Phase Synthesis (Rp & Sp) Purification HPLC Purification of Diastereomers Synthesis->Purification Nuclease_Assay Nuclease Resistance Assay (e.g., 3'-Exonuclease) Purification->Nuclease_Assay Tm_Analysis Thermal Melting (Tm) Analysis Purification->Tm_Analysis RNaseH_Assay RNase H Cleavage Assay (for ASOs) Purification->RNaseH_Assay Cell_Culture Cell-based Potency Assay (IC50 Determination) Purification->Cell_Culture Toxicity_Assay Toxicity Assessment (e.g., Caspase Activation) Cell_Culture->Toxicity_Assay

General Experimental Workflow for Assessing Diastereomer Effects.

References

Advanced & Niche Applications

Application Notes and Protocols: Adenosine 5'-phosphorothioate in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adenosine 5'-phosphorothioate (AMPS) and its triphosphate analog, Adenosine 5'-[γ-thio]triphosphate (ATPγS), in click chemistry. These versatile nucleotide analogs serve as powerful tools for labeling and identifying biological molecules, particularly in the fields of proteomics, genomics, and drug discovery. The unique reactivity of the phosphorothioate group allows for its selective modification and subsequent conjugation to reporter molecules via highly efficient and bioorthogonal click chemistry reactions.

Introduction to this compound in Click Chemistry

This compound and its derivatives are valuable reagents in chemical biology. The replacement of a non-bridging oxygen atom with sulfur in the phosphate group provides a soft nucleophile that can be selectively targeted, which is a key feature for its use in bioorthogonal chemistry. When used in enzymatic reactions, such as those catalyzed by kinases or ligases, the phosphorothioate moiety is transferred to the substrate, introducing a unique chemical handle for subsequent "clicking" with a reporter molecule (e.g., a fluorophore, biotin, or an affinity tag).

The two most prominent click chemistry reactions utilized with phosphorothioate-modified biomolecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage. It is known for its high efficiency and reaction rates.[1][2]

  • SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. The release of ring strain drives the reaction forward, making it suitable for live-cell imaging and other applications where copper toxicity is a concern.[3][4]

Applications

Kinase Substrate Identification

A primary application of ATPγS is the identification of direct kinase substrates. In this method, a kinase of interest transfers the thiophosphate group from ATPγS to its substrate proteins. The resulting thiophosphorylated proteins can then be selectively labeled with an azide- or alkyne-containing reporter molecule via click chemistry. This allows for the enrichment and subsequent identification of kinase substrates by mass spectrometry.[5]

5'-End Labeling of Oligonucleotides

T4 Polynucleotide Kinase (T4 PNK) can utilize ATPγS as a substrate to transfer a thiophosphate group to the 5'-hydroxyl terminus of DNA or RNA.[6] This introduces a reactive handle at the 5'-end of the oligonucleotide, which can then be conjugated to a variety of molecules using click chemistry. This method is widely used for the preparation of fluorescently labeled probes, biotinylated oligonucleotides for affinity capture, and for the construction of complex nucleic acid architectures.

Quantitative Data Summary

The efficiency of click chemistry reactions involving this compound analogs can be influenced by various factors including the choice of catalyst, ligands, and reaction conditions. Below is a summary of typical reaction parameters and outcomes.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) salt (e.g., CuI, CuBr) or Cu(II) salt with a reducing agent (e.g., Sodium Ascorbate)[2]None (driven by ring strain)[3]
Reaction Rate Fast (typically minutes to a few hours)[1]Moderate to fast (can be slower than CuAAC)[4]
Typical Yield High (often >90%)[2]High (often >90%)
Biocompatibility Potential for copper toxicity, requiring careful optimization and use of ligands for in vivo applications.[7]Excellent, as it is copper-free.[3]
Reactants Terminal Alkyne and AzideStrained Cyclooctyne (e.g., DBCO, BCN) and Azide

Experimental Protocols

Protocol 1: Kinase Substrate Labeling using ATPγS and CuAAC

This protocol describes the in vitro labeling of a kinase substrate using ATPγS followed by CuAAC with an azide-functionalized fluorescent dye.

Materials:

  • Purified Kinase

  • Kinase Substrate (protein or peptide)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATPγS (10 mM stock)

  • Azide-fluorophore (e.g., Azide-Cy5, 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Stop Solution (e.g., 50 mM EDTA)

  • SDS-PAGE loading buffer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube:

      • Kinase (e.g., 100 nM final concentration)

      • Substrate (e.g., 1-5 µM final concentration)

      • Kinase Reaction Buffer

      • ATPγS (100 µM final concentration)

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding Stop Solution.

  • Click Chemistry Reaction (CuAAC):

    • To the completed kinase reaction, add the following components in order:

      • Azide-fluorophore (100 µM final concentration)

      • THPTA (1 mM final concentration)

      • CuSO₄ (0.5 mM final concentration)

    • Vortex briefly.

    • Initiate the click reaction by adding Sodium Ascorbate (5 mM final concentration).

    • Incubate at room temperature for 1 hour, protected from light.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Heat at 95°C for 5 minutes.

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: 5'-End Labeling of Oligonucleotides using ATPγS and SPAAC

This protocol details the 5'-end labeling of an oligonucleotide with a biotin tag using a copper-free click chemistry approach.

Materials:

  • Oligonucleotide with a 5'-hydroxyl group (100 µM stock in nuclease-free water)

  • T4 Polynucleotide Kinase (T4 PNK)

  • 10x T4 PNK Reaction Buffer

  • ATPγS (10 mM stock)

  • DBCO-Biotin (10 mM stock in DMSO)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • 5'-Thiophosphorylation:

    • Set up the phosphorylation reaction in a microcentrifuge tube:

      • Oligonucleotide (10 µM final concentration)

      • 10x T4 PNK Reaction Buffer

      • ATPγS (1 mM final concentration)

      • T4 PNK (10 units)

      • Nuclease-free water to final volume

    • Incubate at 37°C for 1 hour.

    • Heat-inactivate the T4 PNK at 65°C for 20 minutes.

  • Click Chemistry Reaction (SPAAC):

    • To the thiophosphorylated oligonucleotide solution, add DBCO-Biotin to a final concentration of 100 µM.

    • Incubate at 37°C for 1-2 hours.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

    • The labeled oligonucleotide can be further purified by HPLC or PAGE if necessary.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Substrate_Protein Substrate Protein Kinase3->Substrate_Protein Phosphorylates ADP ADP Kinase3->ADP Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Thiophosphorylated_Substrate Thiophosphorylated Substrate Substrate_Protein->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Kinase3 Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds

Caption: Kinase signaling cascade leading to substrate thiophosphorylation.

Experimental_Workflow_Kinase_Labeling cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Analysis Kinase Kinase + Substrate Incubation1 Incubate at 30°C Kinase->Incubation1 ATPgS ATPγS ATPgS->Incubation1 Thiophosphorylated_Protein Thiophosphorylated Protein Incubation1->Thiophosphorylated_Protein Azide_Alkyne Add Azide or Alkyne Reporter Thiophosphorylated_Protein->Azide_Alkyne Catalyst Add Cu(I) Catalyst (for CuAAC) Azide_Alkyne->Catalyst Incubation2 Incubate at RT Catalyst->Incubation2 Labeled_Protein Labeled Protein Incubation2->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Analysis_Result Identification of Substrate SDS_PAGE->Analysis_Result Mass_Spec->Analysis_Result

Caption: Workflow for kinase substrate labeling and identification.

Oligo_Labeling_Workflow cluster_step1 Step 1: 5'-Thiophosphorylation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification & Analysis Oligo Oligonucleotide (5'-OH) Incubation1 Incubate at 37°C Oligo->Incubation1 T4_PNK T4 PNK T4_PNK->Incubation1 ATPgS ATPγS ATPgS->Incubation1 Thiophosphorylated_Oligo 5'-Thiophosphorylated Oligonucleotide Incubation1->Thiophosphorylated_Oligo DBCO_Reporter Add DBCO-Reporter Thiophosphorylated_Oligo->DBCO_Reporter Incubation2 Incubate at 37°C DBCO_Reporter->Incubation2 Labeled_Oligo 5'-Labeled Oligonucleotide Incubation2->Labeled_Oligo Purification Purification (e.g., Ethanol Precipitation) Labeled_Oligo->Purification Analysis Analysis (e.g., HPLC, Gel Electrophoresis) Purification->Analysis Final_Product Purified Labeled Oligo Analysis->Final_Product

Caption: Workflow for 5'-end labeling of oligonucleotides via SPAAC.

References

Synthesis of Radiolabeled Adenosine 5'-phosphorothioate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPγS) is a non-hydrolyzable analog of adenosine triphosphate (ATP) in which one of the gamma-phosphate oxygen atoms is replaced by a sulfur atom. This modification makes the terminal phosphate group resistant to cleavage by many ATPases and kinases, rendering it a valuable tool in biochemical and pharmacological research. Radiolabeled versions of ATPγS, particularly with isotopes such as ³⁵S and ³²P, are instrumental in a variety of applications, including kinase activity assays, receptor binding studies, and the investigation of signal transduction pathways. This document provides detailed application notes and protocols for the synthesis, purification, and application of radiolabeled ATPγS.

Data Presentation

The synthesis of radiolabeled ATPγS can be achieved through both enzymatic and chemical methods. The choice of method often depends on the desired radiolabel, specific activity, and available resources. Below is a summary of typical quantitative data associated with these syntheses.

RadiolabelSynthesis MethodPrecursorsTypical Radiochemical Yield (%)Typical Radiochemical Purity (%)Typical Specific Activity (Ci/mmol)
[³⁵S]ATPγS Enzymatic (Thiophosphorylation)ADP, [³⁵S]ThiophosphateHigh (not specified)> 95High (not specified)
[γ-³²P]ATPγS ChemicalADP, [³²P]Phosphoric Acid~70-90> 9810 - 30

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [³⁵S]this compound ([³⁵S]ATPγS)

This protocol is based on the thiophosphorylation of adenosine diphosphate (ADP) using [³⁵S]thiophosphate. This method generally results in a high yield of the desired product.[1]

Materials:

  • Adenosine diphosphate (ADP)

  • Carrier-free [³⁵S]Thiophosphate

  • Glyceraldehyde-3-phosphate dehydrogenase

  • 3-Phosphoglycerate kinase

  • 3-Phosphoglycerate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 0.1 M EDTA)

  • Anion-exchange chromatography column (e.g., DEAE-Sephadex)

  • Elution buffers for chromatography

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in the specified order at room temperature:

    • Reaction Buffer

    • ADP

    • 3-Phosphoglycerate

    • [³⁵S]Thiophosphate

    • Glyceraldehyde-3-phosphate dehydrogenase

    • 3-Phosphoglycerate kinase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification:

    • Apply the reaction mixture to a pre-equilibrated anion-exchange chromatography column.

    • Wash the column with a low concentration salt buffer to remove unreacted precursors.

    • Elute the [³⁵S]ATPγS using a linear salt gradient (e.g., 0.1 M to 1 M triethylammonium bicarbonate).

    • Collect fractions and measure radioactivity using a scintillation counter.

    • Pool the fractions containing the purified [³⁵S]ATPγS.

  • Characterization:

    • Determine the radiochemical purity by HPLC or TLC.

    • Quantify the concentration of the product spectrophotometrically.

    • Calculate the specific activity based on the radioactivity and the molar amount of the product.

Protocol 2: Chemical Synthesis of [γ-³²P]this compound ([γ-³²P]ATPγS)

This protocol is an adaptation of a general method for the synthesis of γ-³²P labeled nucleoside triphosphates using a condensing agent.

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • [³²P]Phosphoric acid (high specific activity)

  • 1,3-Dicyclohexylcarbodiimide (DCC) or other suitable condensing agent

  • Anhydrous solvent (e.g., dimethylformamide or pyridine)

  • Purification system (e.g., HPLC with a suitable column or anion-exchange chromatography)

Procedure:

  • Reaction Setup: In a dry glass reaction vial under an inert atmosphere, dissolve ADP in the anhydrous solvent.

  • Activation: Add the condensing agent (e.g., DCC) to the ADP solution and stir for a predetermined time to activate the terminal phosphate of ADP.

  • Radiolabeling: Carefully add [³²P]phosphoric acid to the reaction mixture. The reaction is typically carried out at room temperature with stirring for several hours.

  • Monitoring: The reaction progress can be monitored by TLC, separating the starting materials from the product.

  • Purification:

    • Remove the solvent under vacuum.

    • Resuspend the residue in a suitable buffer for purification.

    • Purify the [γ-³²P]ATPγS using either preparative HPLC on a C18 column with an ion-pairing reagent or by anion-exchange chromatography as described in Protocol 1.

  • Characterization:

    • Assess the radiochemical purity using analytical HPLC or TLC with autoradiography.

    • Determine the specific activity by quantifying the radioactivity and the amount of the synthesized product.

Applications and Visualization

Radiolabeled ATPγS is a versatile tool for studying a wide range of biological processes. A primary application is in the study of protein kinases and G-protein coupled receptors (GPCRs), such as the P2Y receptor family.

Application: Investigating P2Y Receptor Signaling

ATPγS is a potent agonist for several P2Y receptor subtypes. Its resistance to hydrolysis allows for sustained receptor activation, making it an excellent tool to study downstream signaling events. The P2Y12 receptor, a key player in platelet aggregation, is a well-studied example.

Below is a diagram illustrating the signaling pathway initiated by the binding of an agonist like ATPγS to the P2Y12 receptor.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor G_protein Gi/o Protein P2Y12->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to ATPgS ATPγS (Agonist) ATPgS->P2Y12 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Platelet_Activation Platelet Activation (e.g., Aggregation) PKA->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Workflow: Kinase Inhibition Assay

Radiolabeled ATPγS can be used in kinase assays to screen for inhibitors. The workflow involves incubating the kinase, a substrate, the radiolabeled ATPγS, and the potential inhibitor.

Kinase_Assay_Workflow cluster_preparation 1. Reaction Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Kinase Kinase Reaction_Mix Incubate Reaction Mixture (Kinase, Substrate, Inhibitor, ATPγS) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix ATPgS_radiolabeled Radiolabeled ATPγS ATPgS_radiolabeled->Reaction_Mix Separation Separate Substrate from Unreacted ATPγS (e.g., membrane binding, gel electrophoresis) Reaction_Mix->Separation Detection Quantify Radioactivity on Substrate (Scintillation counting, Autoradiography) Separation->Detection Analysis Determine % Inhibition Detection->Analysis

Caption: Kinase Inhibition Assay Workflow.

Conclusion

The synthesis of radiolabeled this compound provides researchers with a powerful tool to investigate a multitude of cellular processes. The detailed protocols and application notes provided herein offer a comprehensive guide for the preparation and use of these essential radiochemicals in a research setting. Careful adherence to these protocols and appropriate safety measures for handling radioactive materials are paramount for successful and safe experimentation.

References

Application Notes and Protocols: Adenosine 5'-phosphorothioate (ATPγS) in the Study of Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPγS) is a slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of purinergic signaling. Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors, are integral to a vast array of physiological processes, making them attractive targets for drug discovery. P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. A significant challenge in studying these receptors is the rapid degradation of endogenous ligands like ATP by ectonucleotidases present on the cell surface.

The substitution of a non-bridging oxygen atom with a sulfur atom in the terminal phosphate group of ATP confers resistance to hydrolysis by these enzymes. This key characteristic of ATPγS allows for sustained activation of P2 receptors, enabling researchers to meticulously dissect their function and signaling pathways. These application notes provide a comprehensive overview of the use of ATPγS in purinergic receptor research, including its pharmacological profile, detailed experimental protocols, and visualization of associated signaling pathways.

Pharmacological Profile of ATPγS at Purinergic Receptors

ATPγS is a non-selective agonist for many P2 receptor subtypes. Its potency and efficacy can vary significantly between different receptor subtypes and species. The following tables summarize the available quantitative data for the potency of ATPγS at various human P2X and P2Y receptors.

Table 1: Potency (EC50) of ATPγS at Human P2X Receptor Subtypes

Receptor SubtypeEC50 (µM)Comments
P2X1~1-10High potency agonist.
P2X2~10-100Moderate potency agonist.
P2X3~1-10High potency agonist.
P2X4~10-100Moderate potency agonist.
P2X5~10-100Moderate potency agonist.
P2X6Not well characterized
P2X7>1000 (or inactive)Generally considered a weak partial agonist or inactive at human P2X7.

Table 2: Potency (EC50) of ATPγS at Human P2Y Receptor Subtypes

Receptor SubtypeEC50 (µM)G-protein Coupling
P2Y1~1-10Gq
P2Y2~1-10Gq
P2Y4Weak agonist/inactiveGq
P2Y6InactiveGq
P2Y11~10-100Gs and Gq
P2Y12Weak agonist/inactiveGi
P2Y13Weak agonist/inactiveGi
P2Y14InactiveGi

Note: EC50 values can vary depending on the experimental system (e.g., cell type, expression level) and assay conditions.

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing ATPγS to characterize purinergic receptors.

Protocol 1: Radioligand Binding Assay using [³⁵S]ATPγS

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for P2X receptors using [³⁵S]ATPγS as the radioligand.

Materials:

  • Cell membranes prepared from cells expressing the P2X receptor of interest.

  • [³⁵S]ATPγS (specific activity ~1000-1500 Ci/mmol).

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

  • Unlabeled ATPγS (for non-specific binding determination).

  • Test compounds (unlabeled ligands).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2X receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled ATPγS for non-specific binding).

    • 50 µL of [³⁵S]ATPγS (final concentration typically 1-10 nM).

    • 50 µL of cell membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³⁵S]ATPγS and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled P2Y receptors or P2X receptors by ATPγS.

Materials:

  • Cells expressing the purinergic receptor of interest (e.g., HEK293, CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • ATPγS stock solution.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well for the assay.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Use the automated injector to add ATPγS at various concentrations (typically in a 50 µL volume).

    • Continue to record the fluorescence signal for 1-5 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of ATPγS to generate a dose-response curve and determine the EC50 value.

Protocol 3: cAMP Accumulation Assay

This protocol is designed to measure the activation of Gs-coupled (e.g., P2Y11) or inhibition of Gi-coupled (e.g., P2Y12) purinergic receptors by ATPγS.

Materials:

  • Cells expressing the P2Y receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • ATPγS stock solution.

  • Forskolin (for studying Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer (provided with the cAMP kit).

Procedure for Gs-coupled receptors:

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C.

    • Add ATPγS at various concentrations and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP measurement following the kit protocol.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the cell lysates. Plot the cAMP concentration against the log concentration of ATPγS to obtain a dose-response curve and calculate the EC50.

Procedure for Gi-coupled receptors:

  • Cell Treatment:

    • Pre-incubate the cells with a PDE inhibitor.

    • Co-incubate the cells with a fixed concentration of forskolin (to stimulate adenylate cyclase and raise basal cAMP levels) and varying concentrations of ATPγS for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Follow the same steps as for Gs-coupled receptors.

  • Data Analysis: ATPγS will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition of the forskolin response against the log concentration of ATPγS to determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways activated by purinergic receptors and a typical experimental workflow for receptor characterization.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATPgS ATPγS P2X P2X Receptor (Ligand-gated Ion Channel) ATPgS->P2X Na_influx Na⁺ Influx P2X->Na_influx Opens Ca_influx Ca²⁺ Influx P2X->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_signaling Downstream Ca²⁺ Signaling Ca_influx->Ca_signaling

Caption: P2X Receptor Signaling Pathway.

P2Y_Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATPgS ATPγS P2Y_Gq P2Y Receptor (Gq-coupled) ATPgS->P2Y_Gq Gq Gq P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y (Gq-coupled) Signaling Pathway.

P2Y_Gs_Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATPgS ATPγS P2Y_Gs P2Y Receptor (Gs-coupled) ATPgS->P2Y_Gs P2Y_Gi P2Y Receptor (Gi-coupled) ATPgS->P2Y_Gi Gs Gs P2Y_Gs->Gs Activates Gi Gi P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: P2Y (Gs/Gi-coupled) Signaling Pathways.

Experimental_Workflow Start Start: Select Purinergic Receptor Subtype Cell_Culture Cell Culture & Transfection with Receptor cDNA Start->Cell_Culture Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Functional_Assay Functional Assays (Ca²⁺ or cAMP) using ATPγS to determine EC₅₀ Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay ([³⁵S]ATPγS) to determine Ki Membrane_Prep->Binding_Assay Data_Analysis Data Analysis & Pharmacological Characterization Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Receptor Profile Established Data_Analysis->Conclusion

Caption: Experimental Workflow for Purinergic Receptor Characterization.

Conclusion

This compound is a powerful and versatile tool for the investigation of P2 purinergic receptors. Its resistance to enzymatic degradation allows for reliable and reproducible characterization of receptor pharmacology and signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of purinergic signaling in health and disease, and to facilitate the discovery of novel therapeutic agents targeting this important receptor family.

Application Notes: Investigating the Role of Phosphorothioates in Bacterial DNA

References

Application Notes and Protocols for Adenosine 5'-Phosphorothioate Analogs in RNA Capping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of adenosine 5'-phosphorothioate analogs for RNA capping. These analogs are instrumental in enhancing messenger RNA (mRNA) stability and translational efficiency, which are critical parameters for the successful application of mRNA-based therapeutics and vaccines.

Introduction

The 5' cap is a crucial modification in eukaryotic mRNA, consisting of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge. This structure is essential for mRNA processing, nuclear export, and cap-dependent translation initiation. The cap also protects the mRNA from degradation by 5' exonucleases. Chemical modifications to the cap structure, such as the introduction of phosphorothioate linkages, have emerged as a powerful strategy to augment the stability and translational output of synthetic mRNAs.

Phosphorothioate cap analogs, where a non-bridging oxygen atom in the triphosphate linkage is replaced by a sulfur atom, have demonstrated significant advantages. These modifications can render the mRNA resistant to decapping enzymes, thereby prolonging its half-life and leading to increased protein production. This is particularly beneficial for applications requiring sustained protein expression, such as in vaccines and protein replacement therapies.

Data Summary

The use of phosphorothioate cap analogs, particularly anti-reverse cap analogs (ARCAs) with a phosphorothioate modification at the β-position (β-S-ARCA), has been shown to significantly enhance mRNA stability and translational efficiency. The following tables summarize key quantitative data from studies on these analogs.

Cap AnalogmRNA Half-life (t1/2) in HC11 cells (min)Relative Translational Efficiency (compared to m7GpppG)Reference
m7GpppG (Standard)86 ± 11.0[1][2]
m2 7,2′-O Gp3G (ARCA)155 ± 92.0 - 2.5[1]
m2 7,2′-O GppSpG (D1)-2.8[1][2]
m2 7,2′-O GppSpG (D2)257 ± 45.1[1][2]

Table 1: Comparison of mRNA half-life and translational efficiency for different cap analogs. The D1 and D2 designations refer to the two diastereomers of the β-phosphorothioate-modified ARCA.

Cap AnalogResistance to hDcp2 Decapping Enzyme
m2 7,2′-O GppSpG (D1)Partially Resistant
m2 7,2′-O GppSpG (D2)Completely Resistant

Table 2: Resistance of phosphorothioate-capped RNAs to the human decapping enzyme hDcp2.[2]

Signaling Pathways and Experimental Workflows

mRNA Capping and Translation Initiation

The following diagram illustrates the general workflow for generating phosphorothioate-capped mRNA and its subsequent translation into protein.

mRNA_Workflow cluster_transcription In Vitro Transcription cluster_translation Translation DNA_Template Linearized DNA Template Capped_mRNA Phosphorothioate-Capped mRNA DNA_Template->Capped_mRNA NTPs NTPs (ATP, CTP, UTP, GTP) NTPs->Capped_mRNA Cap_Analog Phosphorothioate Cap Analog (e.g., β-S-ARCA) Cap_Analog->Capped_mRNA T7_Polymerase T7 RNA Polymerase T7_Polymerase->Capped_mRNA Ribosome Ribosome Capped_mRNA->Ribosome eIF4F eIF4F Complex Capped_mRNA->eIF4F Binding Protein Protein Product Ribosome->Protein Translation eIF4F->Ribosome Recruitment

Workflow for generating and translating phosphorothioate-capped mRNA.

Cap-Dependent Translation Initiation Pathway

This diagram shows the key steps in cap-dependent translation initiation, highlighting the role of the 5' cap.

Translation_Initiation mRNA 5'-Capped mRNA eIF4E eIF4E mRNA->eIF4E eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F Ribosome_43S 43S Pre-initiation Complex eIF4F->Ribosome_43S Recruits Ribosome_80S 80S Ribosome Ribosome_43S->Ribosome_80S Scans to AUG Protein Protein Ribosome_80S->Protein Elongation

Simplified pathway of cap-dependent translation initiation.

mRNA Decapping and Inhibition by Phosphorothioate Analogs

The following diagram illustrates the major mRNA decapping pathway and how phosphorothioate analogs can inhibit this process.

Decapping_Pathway Capped_mRNA Standard Capped mRNA Dcp1_Dcp2 Dcp1/Dcp2 Decapping Complex Capped_mRNA->Dcp1_Dcp2 Cleavage of Cap PS_Capped_mRNA Phosphorothioate-Capped mRNA PS_Capped_mRNA->Inhibition Decapped_mRNA Decapped mRNA Dcp1_Dcp2->Decapped_mRNA Exonuclease 5'-3' Exonuclease (Xrn1) Decapped_mRNA->Exonuclease Degradation mRNA Degradation Exonuclease->Degradation Inhibition->Dcp1_Dcp2 Inhibition

Inhibition of the Dcp1/Dcp2 decapping pathway by phosphorothioate cap analogs.

Experimental Protocols

Protocol 1: In Vitro Transcription of Phosphorothioate-Capped mRNA

This protocol describes the synthesis of mRNA with a 5' phosphorothioate cap analog using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, CTP, UTP, GTP solutions (100 mM)

  • Phosphorothioate cap analog (e.g., m2 7,2′-O GppSpG, 40 mM)

  • Transcription buffer (5X)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Lithium Chloride (LiCl) precipitation solution

  • 70% Ethanol

  • RNA purification columns or kits

Procedure:

  • Transcription Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following at room temperature in the order listed:

      • Nuclease-free water to a final volume of 50 µL

      • 5X Transcription Buffer: 10 µL

      • ATP, CTP, UTP (100 mM each): 2 µL each

      • GTP (100 mM): 0.5 µL

      • Phosphorothioate cap analog (40 mM): 5 µL

      • Linearized DNA template: 1 µg

      • RNase inhibitor: 20 units

      • T7 RNA Polymerase: 50 units

    • Mix gently by pipetting and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions or by LiCl precipitation.

    • For LiCl precipitation:

      • Add 0.5 volumes of LiCl precipitation solution.

      • Mix and incubate at -20°C for at least 30 minutes.

      • Centrifuge at >12,000 x g for 15 minutes at 4°C.

      • Carefully discard the supernatant.

      • Wash the pellet with 500 µL of cold 70% ethanol.

      • Centrifuge at >12,000 x g for 5 minutes at 4°C.

      • Remove the supernatant and air-dry the pellet for 5-10 minutes.

      • Resuspend the RNA pellet in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the transcribed mRNA by agarose gel electrophoresis.

Protocol 2: Analysis of mRNA Stability in Cultured Cells

This protocol outlines a method to determine the half-life of phosphorothioate-capped mRNA in a mammalian cell line.

Materials:

  • Cultured mammalian cells (e.g., HC11, HeLa)

  • Transfection reagent

  • Phosphorothioate-capped mRNA and control mRNA

  • Actinomycin D

  • Cell lysis buffer

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.

  • Transfection:

    • Transfect the cells with the phosphorothioate-capped mRNA and a control mRNA (e.g., standard cap) using a suitable transfection reagent according to the manufacturer's protocol.

  • Transcription Inhibition:

    • At a set time post-transfection (e.g., 4 hours), add actinomycin D to the culture medium to a final concentration of 5 µg/mL to inhibit further transcription. This is time point 0.

  • Time Course and RNA Extraction:

    • Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

    • Extract total RNA from the cells at each time point using an RNA extraction kit.

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) to determine the relative abundance of the target mRNA at each time point. Use primers specific for the transfected mRNA and a stable housekeeping gene for normalization.

  • Data Analysis:

    • Normalize the target mRNA levels to the housekeeping gene.

    • Plot the natural logarithm of the normalized mRNA abundance against time.

    • The slope of the linear regression line is the decay rate constant (k).

    • Calculate the mRNA half-life (t1/2) using the formula: t1/2 = -ln(2)/k.

Protocol 3: In Vitro Translation and Efficiency Analysis

This protocol describes the assessment of the translational efficiency of phosphorothioate-capped mRNA using a rabbit reticulocyte lysate system.

Materials:

  • Phosphorothioate-capped mRNA and control mRNA

  • Rabbit reticulocyte lysate in vitro translation kit

  • Amino acid mixture (containing a labeled amino acid, e.g., 35S-methionine)

  • Nuclease-free water

  • Luciferase reporter mRNA (if applicable) and luciferase assay system

Procedure:

  • In Vitro Translation Reaction:

    • Set up the in vitro translation reactions in nuclease-free tubes on ice according to the kit manufacturer's instructions.

    • A typical reaction includes rabbit reticulocyte lysate, amino acid mixture, and the capped mRNA.

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Analysis of Protein Synthesis:

    • If using a radiolabeled amino acid, the newly synthesized proteins can be separated by SDS-PAGE and visualized by autoradiography.

    • If using a reporter mRNA (e.g., luciferase), measure the reporter activity using a luminometer and a luciferase assay system.

  • Data Analysis:

    • Quantify the amount of protein produced from each mRNA construct.

    • Calculate the relative translational efficiency by normalizing the protein output from the phosphorothioate-capped mRNA to that of the control mRNA.

Conclusion

This compound analogs are invaluable tools for enhancing the therapeutic potential of synthetic mRNA. By increasing resistance to decapping enzymes, these analogs significantly prolong mRNA half-life, leading to a substantial increase in protein expression. The protocols and data presented here provide a comprehensive guide for researchers and drug developers to effectively utilize these modified cap analogs in their work.

References

Application Notes and Protocols for High-Throughput Screening Using Adenosine 5'-phosphorothioate (ATPγS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Adenosine 5'-phosphorothioate (ATPγS), a non-hydrolyzable ATP analog, in high-throughput screening (HTS) campaigns. The unique properties of ATPγS make it an invaluable tool for the discovery of novel inhibitors of kinases and ATPases, as well as for the characterization of P2Y receptor modulators.

I. High-Throughput Screening of Kinase Inhibitors

The most prominent application of ATPγS in HTS is for the identification of kinase inhibitors. In this assay, kinases transfer the thiophosphate group from ATPγS to their substrates. This thiophosphorylation event can be specifically detected, offering a robust and non-radioactive alternative to traditional kinase assays.

Signaling Pathway

G cluster_0 Kinase Activity cluster_1 Detection cluster_2 Inhibition Kinase Kinase Thiophosphorylated_Substrate Thiophosphorylated Substrate Kinase->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Kinase Substrate Substrate Protein/Peptide Substrate->Kinase Thiophosphate_Antibody Thiophosphate-Specific Antibody Thiophosphorylated_Substrate->Thiophosphate_Antibody Detection_Signal Detectable Signal (e.g., Fluorescence) Thiophosphate_Antibody->Detection_Signal Inhibitor Kinase Inhibitor Inhibitor->Kinase G cluster_workflow HTS Workflow for Kinase Inhibitor Screening Dispense_Reagents 1. Dispense Kinase, Substrate, and Test Compounds into Microplate Initiate_Reaction 2. Add ATPγS to Initiate Thiophosphorylation Dispense_Reagents->Initiate_Reaction Incubate 3. Incubate at Room Temperature Initiate_Reaction->Incubate Add_Detection 4. Add Detection Reagents (e.g., Antibody) Incubate->Add_Detection Read_Plate 5. Read Plate (e.g., Fluorescence Reader) Add_Detection->Read_Plate Data_Analysis 6. Data Analysis and Hit Identification Read_Plate->Data_Analysis G cluster_workflow HTS Workflow for ATPase Inhibitor Screening Dispense_Reagents 1. Dispense ATPase and Test Compounds into Microplate Initiate_Reaction 2. Add ATPγS to Initiate Slow Hydrolysis Dispense_Reagents->Initiate_Reaction Incubate 3. Incubate for an Extended Period Initiate_Reaction->Incubate Detect_Product 4. Detect Thiophosphate Product Incubate->Detect_Product Read_Plate 5. Read Plate Detect_Product->Read_Plate Data_Analysis 6. Data Analysis and Hit Identification Read_Plate->Data_Analysis G cluster_0 P2Y Receptor Activation cluster_1 Calcium Mobilization and Detection cluster_2 Antagonism ATPgS_agonist ATPγS (Agonist) P2Y_Receptor P2Y Receptor ATPgS_agonist->P2Y_Receptor G_Protein Gq Protein P2Y_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Ca_Release Intracellular Ca²⁺ Increase ER->Ca_Release releases Calcium_Dye Calcium-Sensitive Dye Ca_Release->Calcium_Dye Fluorescence Fluorescence Signal Calcium_Dye->Fluorescence Antagonist P2Y Antagonist Antagonist->P2Y_Receptor

Application Notes and Protocols: Mitogenic Effects of Extracellular Adenosine 5'-triphosphate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular Adenosine 5'-triphosphate (ATP) and its analogs are potent signaling molecules that regulate a plethora of physiological and pathological processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] Released into the extracellular space under conditions of cellular stress or damage, ATP acts as a signaling molecule by activating purinergic P2 receptors, which are broadly categorized into two families: the ionotropic P2X receptors and the G protein-coupled P2Y receptors. The activation of these receptors can trigger mitogenic signaling cascades, making them attractive targets for research and therapeutic development in fields such as oncology, regenerative medicine, and inflammatory diseases.

These application notes provide a comprehensive overview of the mitogenic effects of extracellular ATP and its analogs, including detailed experimental protocols and a summary of their potency and efficacy in various cell types.

Data Presentation: Mitogenic Effects of ATP and its Analogs

The mitogenic potency of ATP and its analogs varies significantly depending on the cell type and the specific P2 receptor subtypes expressed. The following tables summarize the half-maximal effective concentrations (EC50) for cell proliferation and activation of related mitogenic signaling pathways.

Table 1: Mitogenic Potency (EC50) of P2Y Receptor Agonists on Cancer Cell Proliferation

AgonistCancer Cell LineP2 Receptor TargetMitogenic Effect (EC50/Concentration)Reference
ATPPancreatic Cancer (MIA PaCa-2, HPAC)P2X7Dose-dependent increase in proliferation[1]
BzATPPancreatic Cancer (MIA PaCa-2, HPAC)P2X7Dose-dependent increase in proliferation[1]
ATPGlioma (U87, U251)P2X7Proliferation promoted at 10-1000 µM[5]
BzATPGlioma (U87, U251)P2X7Proliferation promoted at 10-1000 µM[5]
MRS2365Prostate Cancer (PC-3)P2Y1Inhibition of proliferation[6]
ATPBreast CancerP2Y2Promotes proliferation
UTPBreast CancerP2Y2Promotes proliferation

Table 2: Mitogenic Potency (EC50) of P2 Receptor Agonists on Non-Cancerous Cell Proliferation

AgonistCell TypeP2 Receptor TargetMitogenic Effect (EC50/Concentration)Reference
ATPVascular Smooth Muscle Cells (Rat Aorta)P2YStimulated [3H]thymidine incorporation[7][8]
2-MeSATPVascular Smooth Muscle Cells (Rat Aorta)P2YStimulated [3H]thymidine incorporation[7]
ADPVascular Smooth Muscle Cells (Rat Aorta)P2YStimulated [3H]thymidine incorporation[7]
UTPVascular Smooth Muscle Cells (Rat Aorta)P2U-likeStimulated [3H]thymidine incorporation[8][9]
ATPEndothelial CellsP2Y1, P2Y2Promotes proliferation and migration[10]
2-MeSADPEndothelial CellsP2Y1Promotes proliferation and migration[10]
ATPPC12 CellsP2Y2ERK2 activation (EC50 ~25 µM)[1]
UTPPC12 CellsP2Y2ERK2 activation (EC50 ~25 µM)[1]

Signaling Pathways

Extracellular ATP and its analogs induce mitogenesis through the activation of complex intracellular signaling cascades. The primary pathways involve the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

P2Y Receptor-Mediated Mitogenic Signaling

P2Y receptors, being G protein-coupled, activate a variety of downstream effectors upon agonist binding. For instance, P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors are often coupled to Gq/11, leading to the activation of Phospholipase C (PLC).[3][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on the activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which in turn phosphorylate and activate transcription factors like c-Fos and c-Jun, promoting the expression of genes involved in cell cycle progression.[5]

Certain P2Y receptors, such as P2Y12, are coupled to Gi, which inhibits adenylyl cyclase and can also lead to the activation of the PI3K/Akt pathway, another critical regulator of cell proliferation and survival.[4]

P2Y_Mitogenic_Signaling ATP ATP / UTP P2Y_R P2Y Receptor (e.g., P2Y1, P2Y2) ATP->P2Y_R Gq Gq/11 P2Y_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ras_Raf Ras/Raf PKC->Ras_Raf activates MEK MEK1/2 Ras_Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription_Factors Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation promotes

P2Y Receptor Mitogenic Signaling Pathway
P2X Receptor-Mediated Mitogenic Signaling

P2X receptors are ligand-gated ion channels. Upon ATP binding, they open to allow the influx of cations, primarily Na+ and Ca2+. The resulting membrane depolarization and increase in intracellular Ca2+ can activate various downstream signaling pathways. The P2X7 receptor, in particular, has been strongly implicated in cell proliferation.[1] Its activation can lead to the stimulation of the MAPK/ERK and JNK pathways, ultimately promoting cell growth.[1][11]

P2X_Mitogenic_Signaling ATP_BzATP ATP / BzATP P2X7_R P2X7 Receptor ATP_BzATP->P2X7_R Ion_Influx Na⁺ / Ca²⁺ Influx P2X7_R->Ion_Influx opens PKC Protein Kinase C (PKC) Ion_Influx->PKC activates ERK ERK1/2 PKC->ERK activates JNK JNK PKC->JNK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates JNK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation promotes

P2X7 Receptor Mitogenic Signaling Pathway

Experimental Protocols

Accurate assessment of the mitogenic effects of ATP and its analogs requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used cell proliferation assays.

Workflow for a Typical Cell Proliferation Assay

Proliferation_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate cells (e.g., 24 hours) seed_cells->incubate1 add_agonist Add ATP analog at various concentrations incubate1->add_agonist incubate2 Incubate for desired exposure period add_agonist->incubate2 add_reagent Add proliferation assay reagent (e.g., MTT, BrdU, [3H]thymidine) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 measure Measure signal (Absorbance, Fluorescence, or Radioactivity) incubate3->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

General Workflow for Cell Proliferation Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Replace the medium with fresh medium containing various concentrations of the ATP analog or control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This immunoassay detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.

Protocol:

  • Seed cells in a 96-well plate and treat with ATP analogs as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Incubate for 2-4 hours to allow for BrdU incorporation.

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells with wash buffer.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours.

  • Wash the wells to remove unbound antibody.

  • Add the enzyme substrate and incubate until color development is sufficient.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

[3H]Thymidine Incorporation Assay

This radiometric assay measures the incorporation of radioactive thymidine into newly synthesized DNA.

Protocol:

  • Seed cells in a 24-well or 48-well plate and treat with ATP analogs.

  • During the last 4-18 hours of the incubation period, add [3H]thymidine to each well (final concentration of 1 µCi/mL).

  • After the labeling period, wash the cells twice with ice-cold PBS.

  • Precipitate the DNA by adding ice-cold 5-10% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.

  • Wash the wells twice with ice-cold TCA.

  • Solubilize the DNA by adding a solution of 0.1 M NaOH with 1% SDS.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Conclusion

Extracellular ATP and its analogs are significant regulators of cell proliferation, acting through a complex network of P2 receptors and intracellular signaling pathways. The choice of agonist and the cellular context are critical determinants of the mitogenic outcome. The protocols and data presented here provide a foundation for researchers and drug development professionals to investigate the nuanced roles of purinergic signaling in cell growth and to identify novel therapeutic targets.

References

Safety Operating Guide

Proper Disposal Procedures for Adenosine 5'-phosphorothioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Adenosine 5'-phosphorothioate and its salts should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. This guide provides detailed procedures for the safe handling, storage, and chemical neutralization of small quantities of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS) for Adenosine 5'-O-thiomonophosphate dilithium salt.

ParameterGuideline
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles, and chemical-resistant gloves.
Ventilation Handle in a well-ventilated area or a chemical fume hood.
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes.[1]
In Case of Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[1]
In Case of Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Response Avoid dust formation. Sweep up spilled solid material and place it in a suitable, labeled container for disposal. Prevent entry into drains and waterways.

Logistical Information: Storage and Waste Accumulation

Proper storage of this compound waste is essential to maintain a safe laboratory environment.

  • Waste Container: Use a clearly labeled, sealed, and chemically compatible container for collecting waste.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.

Operational Plan: Step-by-Step Disposal Procedure

For laboratories equipped to perform chemical neutralization of small quantities of waste, the following procedure, based on the oxidative degradation of similar sulfur-containing compounds, can be employed. This procedure aims to convert the phosphorothioate moiety to a less reactive phosphate group.

Important Note: This procedure should be performed by trained personnel in a chemical fume hood, wearing appropriate PPE.

This protocol is adapted from established methods for the oxidation of thiols and phosphorothioates.

Materials:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Sodium bisulfite or sodium thiosulfate (for quenching excess oxidant)

  • Hydrochloric acid and sodium hydroxide (for pH adjustment)

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate and add a stir bar. If the waste is solid, dissolve it in a minimal amount of water.

  • Oxidation: While stirring, slowly add an excess of sodium hypochlorite solution to the waste. A general guideline is to use a 10-fold molar excess of sodium hypochlorite to the amount of this compound.

  • Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete oxidation. The solution may be tested for the presence of unreacted thiophosphate using a suitable analytical method if available.

  • Quenching Excess Oxidant: After the reaction is complete, cautiously add a quenching agent such as sodium bisulfite or sodium thiosulfate solution until the mixture no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • pH Neutralization: Check the pH of the resulting solution. Neutralize the solution to a pH between 6 and 8 by adding dilute hydrochloric acid or sodium hydroxide as needed.

  • Final Disposal: The neutralized solution can now be disposed of as aqueous chemical waste in accordance with institutional and local regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Safety cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Lab coat, Goggles, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Water fume_hood->dissolve add_oxidant Slowly Add Excess Sodium Hypochlorite dissolve->add_oxidant Oxidation Step react Stir for 2 Hours at Room Temperature add_oxidant->react quench Quench Excess Oxidant (e.g., Sodium Bisulfite) react->quench neutralize_ph Adjust pH to 6-8 quench->neutralize_ph final_disposal Dispose as Aqueous Chemical Waste neutralize_ph->final_disposal end End final_disposal->end

References

Personal protective equipment for handling Adenosine 5'-phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of Adenosine 5'-phosphorothioate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a nucleotide analog. While specific toxicity data is limited, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. The primary hazards are related to its dust form and the potential for the release of toxic gases upon decomposition. The phosphorothioate moiety may be susceptible to hydrolysis, especially under acidic conditions, which could potentially release hydrogen sulfide (H₂S), a toxic and flammable gas.

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Experimental Procedures Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatN95 or higher-rated respirator
Spill Cleanup (Liquid) Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure risks and prevent contamination.

Engineering Controls
  • Ventilation: All handling of solid this compound that may generate dust, such as weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood. Solutions should also be prepared and handled in a fume hood.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Procedural Guidance
  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by covering the bench with absorbent, disposable liners.

  • Weighing: Use an anti-static weighing dish and handle the solid with care to avoid generating dust.

  • Dissolving: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped.

  • Storage: Store this compound in a tightly sealed container, in a cool, dry, and dark place. It is incompatible with strong acids and oxidizing agents.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate the work area and any equipment used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

Spill Type Containment Cleanup Procedure Decontamination
Solid (Minor) Cover with a dry absorbent material (e.g., sand, vermiculite).Carefully sweep the material into a designated waste container. Avoid raising dust.Wipe the area with a damp cloth, followed by a laboratory disinfectant.
Solid (Major) Evacuate the immediate area. Restrict access.Trained personnel with appropriate respiratory protection should handle the cleanup using a HEPA-filtered vacuum.Thoroughly decontaminate the area with a suitable laboratory disinfectant.
Liquid (Minor) Cover with an inert absorbent material.Absorb the spill, then collect the material into a designated waste container.Wipe the spill area with a laboratory disinfectant.
Liquid (Major) Evacuate the area. Ventilate if safe to do so.Trained personnel should contain and absorb the spill using chemical spill kits.Thoroughly decontaminate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Contaminated consumables (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous and organic waste solutions containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with acidic waste to prevent the potential release of hydrogen sulfide.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_checkpoints Safety Checkpoints prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Solid (in fume hood) prep_area->weigh check1 Verify Fume Hood Function weigh->check1 dissolve Dissolve in Solvent (in fume hood) experiment Perform Experiment dissolve->experiment check2 Check for Spills experiment->check2 decontaminate Decontaminate Work Area dispose_waste Segregate & Label Waste decontaminate->dispose_waste check3 Confirm Waste Container Labeling dispose_waste->check3 remove_ppe Remove PPE wash_hands Wash Hands remove_ppe->wash_hands check1->dissolve check2->decontaminate check3->remove_ppe

Figure 1. Experimental workflow with integrated safety checkpoints for handling this compound.

By strictly following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine 5'-phosphorothioate
Reactant of Route 2
Reactant of Route 2
Adenosine 5'-phosphorothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.